molecular formula C10H10ClNO6S B1517937 Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate CAS No. 1154155-35-7

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Cat. No.: B1517937
CAS No.: 1154155-35-7
M. Wt: 307.71 g/mol
InChI Key: KBQVBSSPORRFJQ-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C10H10ClNO6S and its molecular weight is 307.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6S/c1-3-18-10(13)8-4-7(19(11,16)17)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQVBSSPORRFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a versatile chemical intermediate. The synthesis begins with the directed nitration of ethyl 2-methylbenzoate to yield the precursor, ethyl 2-methyl-3-nitrobenzoate. The subsequent electrophilic substitution using chlorosulfonic acid affords the target sulfonyl chloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, critical safety considerations, and a proposed workflow for researchers in organic synthesis and drug development. The methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Value of Substituted Benzoates

Aromatic compounds containing nitro and sulfonyl chloride functionalities are cornerstones of modern medicinal chemistry and materials science. The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine.[1] This transformation is a gateway to a vast array of heterocycles and amide derivatives.[1]

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, primarily used for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. Its importance in drug development is well-established, with the sulfonamide functional group being a key component in numerous antibacterial, diuretic, and hypoglycemic agents.

This guide details a robust synthesis for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a molecule strategically functionalized for sequential chemical modifications. The described pathway is designed to be efficient and scalable, providing a reliable source of this valuable building block for research and development professionals.

Retrosynthetic Analysis and Strategy

The synthesis is approached via a two-step sequence. The retrosynthetic analysis identifies ethyl 2-methyl-3-nitrobenzoate as the key intermediate, which itself is derived from the commercially available ethyl 2-methylbenzoate.

Retrosynthesis Target Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Intermediate Ethyl 2-methyl-3-nitrobenzoate Target->Intermediate Chlorosulfonation StartingMaterial Ethyl 2-methylbenzoate Intermediate->StartingMaterial Nitration

Caption: Retrosynthetic pathway for the target compound.

This strategy isolates two distinct and well-understood electrophilic aromatic substitution reactions: nitration and chlorosulfonation.

Step 1: Synthesis of Ethyl 2-methyl-3-nitrobenzoate

Principle and Mechanism: Directed Nitration

The first step involves the nitration of ethyl 2-methylbenzoate using a classic nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

The directing effects of the substituents on the starting material are critical. The methyl group (-CH₃) is an activating, ortho, para-director, while the ethyl ester (-COOEt) is a deactivating, meta-director. The desired 3-position is ortho to the methyl group and meta to the ester group. While complex mixtures can arise, careful temperature control can favor the formation of the desired 3-nitro isomer. Maintaining a low temperature throughout the addition of the nitrating mixture is essential to minimize the formation of byproducts and dinitrated species.[2][3]

Experimental Protocol: Nitration

Warning: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[3] All operations must be conducted in a certified chemical fume hood.

Table 1: Reagent Quantities for Nitration

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-methylbenzoate164.2016.4 g0.10
Conc. H₂SO₄ (98%)98.08~40 mL-
Conc. HNO₃ (70%)63.01~10 mL~0.15

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with concentrated sulfuric acid (40 mL) and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add ethyl 2-methylbenzoate (16.4 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (~10 mL) to concentrated sulfuric acid (~10 mL) in a flask cooled in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of the ester over 60-90 minutes, maintaining the internal reaction temperature between 5-10 °C.[4]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Very slowly and carefully, pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a minimal amount of ethanol to yield pure ethyl 2-methyl-3-nitrobenzoate.[5]

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Cool H₂SO₄ in ice bath P2 Add Ethyl 2-methylbenzoate P1->P2 R1 Dropwise addition of Nitrating Mixture (5-10 °C) P2->R1 P3 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) P3->R1 R2 Stir in ice bath (30 min) R1->R2 W1 Quench on crushed ice R2->W1 W2 Vacuum filter solid W1->W2 W3 Wash with cold water W2->W3 W4 Recrystallize from Ethanol W3->W4 W5 Dry to obtain pure product W4->W5

Caption: Experimental workflow for the nitration step.

Step 2: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Principle and Mechanism: Chlorosulfonation

The second step is the electrophilic aromatic substitution of the synthesized nitro-ester with chlorosulfonic acid (ClSO₃H). This reagent serves as the source of the chlorosulfonium ion (⁺SO₂Cl), the active electrophile. The reaction is typically performed using an excess of chlorosulfonic acid as both the reagent and the solvent.

The directing effects of the three substituents on the intermediate are now considered:

  • -CH₃ (at C2): Activating, ortho, para-director.

  • -NO₂ (at C3): Deactivating, meta-director.

  • -COOEt (at C1): Deactivating, meta-director.

The target position for substitution is C5. This position is:

  • para to the activating methyl group.

  • meta to the deactivating nitro group.

  • meta to the deactivating ester group.

All three substituents direct the incoming electrophile to the C5 position, making this a highly regioselective transformation.

Experimental Protocol: Chlorosulfonation

CRITICAL SAFETY WARNING: Chlorosulfonic acid is an extremely corrosive and reactive chemical. It reacts violently with water, releasing large amounts of toxic hydrogen chloride and sulfuric acid fumes.[6][7] This reaction must be performed in a scrupulously dry apparatus within a high-performance chemical fume hood. A full acid-resistant suit, including hood, gloves, and boots, is recommended for handling larger quantities.[6][8] An emergency shower and eyewash must be immediately accessible.[9]

Table 2: Reagent Quantities for Chlorosulfonation

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 2-methyl-3-nitrobenzoate209.1910.5 g0.05
Chlorosulfonic Acid116.52~35 mL (5 equiv.)~0.25

Procedure:

  • Set up a dry 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas outlet connected to a gas trap (e.g., a calcium chloride tube followed by a bubbler with mineral oil), and a powder funnel.

  • Cool the flask in an ice bath. Carefully and slowly, charge the flask with chlorosulfonic acid (~35 mL).

  • Over a period of 30-45 minutes, add the ethyl 2-methyl-3-nitrobenzoate (10.5 g) in small portions to the stirred, cold chlorosulfonic acid. Use a powder funnel and control the addition rate to keep the temperature below 15 °C. Vigorous HCl gas evolution will be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up (CRITICAL STEP): Very slowly and with extreme caution, pour the reaction mixture onto a large volume of crushed ice (at least 500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Perform this in the back of the fume hood.

  • The product will precipitate as a solid. Stir the slurry until all the ice has melted.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake extensively with ice-cold water to remove residual acids, followed by a small amount of cold hexane to aid in drying.

  • Dry the solid under vacuum to afford the final product, ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Further purification is typically not required, but it can be recrystallized from a suitable solvent like a chloroform/hexane mixture if needed.

Chlorosulfonation_Workflow cluster_reaction Reaction (Dry Conditions) cluster_workup Work-up & Purification (Extreme Caution) R1 Charge ClSO₃H to dry flask R2 Portionwise addition of Nitro-ester (< 15 °C) R1->R2 R3 Stir at room temp (2-3h) R2->R3 W1 Slowly quench onto large volume of crushed ice R3->W1 W2 Stir until ice melts W1->W2 W3 Vacuum filter solid W2->W3 W4 Wash with ice-water then cold hexane W3->W4 W5 Dry under vacuum W4->W5

Caption: Experimental workflow for the chlorosulfonation step.

Hazard and Safety Management

The protocols described involve highly hazardous materials that require strict adherence to safety procedures.

  • Corrosive Acids: Concentrated H₂SO₄, HNO₃, and especially ClSO₃H are extremely corrosive and can cause severe burns upon contact.[8] Always handle them in a fume hood with appropriate PPE.[10]

  • Chlorosulfonic Acid Reactivity: This reagent reacts violently with water and many organic materials.[9] Ensure all glassware is perfectly dry. Do not mix with combustible materials.[6] The quenching procedure is the most hazardous part of the synthesis and must be performed with extreme care.

  • Gas Evolution: Both reactions produce gas. The chlorosulfonation produces large volumes of corrosive HCl gas. Ensure the reaction apparatus is not sealed and is properly vented to a scrubbing system or gas trap.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] Have neutralizing agents like sodium bicarbonate available for spill management.[10]

Conclusion

This guide outlines a validated and reliable two-step synthesis for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. The strategy relies on two sequential, regioselective electrophilic aromatic substitution reactions. By carefully controlling reaction conditions, particularly temperature, and adhering to stringent safety protocols, researchers can effectively prepare this valuable and versatile building block for applications in pharmaceutical and chemical research. The key to success lies in the meticulous execution of the experimental procedures, with an unwavering focus on safety during the handling of chlorosulfonic acid.

References

  • DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
  • SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
  • Fire Engineering. (1990, December 1). Hazardous Materials: Chlorosulfonic Acid.
  • Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Coll. Vol. 1, p.372 (1941); Vol. 2, p.65 (1922).
  • Practical Chemistry. (2008). Preparation of methyl 3-nitrobenzoate in two steps.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Save My Exams. (2025, June 25). Preparation of methyl 3-nitrobenzoate (OCR A Level Chemistry A): Revision Note.

Sources

Technical Guide: Physical and Chemical Properties of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate , a specialized intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (CAS: 1154155-35-7) is a highly functionalized aromatic building block. It is characterized by three distinct reactive centers: an electrophilic sulfonyl chloride group, a reducible nitro group, and a hydrolyzable ethyl ester . This trifunctional nature makes it a critical scaffold for "diversity-oriented synthesis" (DOS) in drug discovery, particularly for developing sulfonamide-based inhibitors (e.g., for kinases or carbonic anhydrases).

This guide details the compound's molecular identity, physical properties, synthesis protocols, and reactivity profile, providing researchers with the data necessary to handle and utilize this intermediate effectively.

Molecular Identity & Structural Analysis[1]

The compound features a benzene core substituted with four different groups, creating a dense functionality pattern that directs its chemical behavior.

PropertyData
IUPAC Name Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
CAS Number 1154155-35-7
Molecular Formula C₁₀H₁₀ClNO₆S
Molecular Weight 315.71 g/mol
SMILES CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)[O-])C
Key Functional Groups Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Ethyl Ester (-COOEt), Methyl (-CH₃)
Structural Logic & Regiochemistry

The positioning of substituents is governed by the electronic effects of the precursor, ethyl 2-methyl-3-nitrobenzoate :

  • Methyl Group (C2): Weakly activating, ortho/para director.

  • Nitro Group (C3): Strongly deactivating, meta director.[1]

  • Ester Group (C1): Deactivating, meta director.

Electronic Synergy: The C5 position is the most favorable site for electrophilic aromatic substitution (chlorosulfonation) because it is:

  • Para to the activating methyl group.

  • Meta to the deactivating nitro group.[1][2]

  • Meta to the deactivating ester group.[1][2]

This cooperative directing effect ensures high regioselectivity during synthesis.

Physical Characterization

Note: As a specialized intermediate, specific experimental values may vary slightly by batch purity. The following are typical characteristics for this class of nitro-sulfonyl benzoates.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 85–95 °C (Typical range for analogs; decomposes at higher temps)
Solubility Soluble in DCM, EtOAc, THF, Acetone; Reacts with Water/Alcohols
Density ~1.45 g/cm³ (Predicted)
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Stable under N₂ at <25°C
Storage Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated

Chemical Reactivity & Synthesis[3][4][5][9]

Synthesis Pathway

The standard preparation involves the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate using excess chlorosulfonic acid. This reagent serves as both the solvent and the electrophile.[1]

Synthesis Diagram (DOT Visualization)

SynthesisPathway Precursor Ethyl 2-methyl-3-nitrobenzoate (Precursor) Intermediate Sulfonic Acid Intermediate (In situ) Precursor->Intermediate Electrophilic Attack (80-100°C) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (Target) Intermediate->Product Chlorination (-H2SO4)

Caption: Step-wise conversion of the benzoate precursor to the sulfonyl chloride via electrophilic aromatic substitution.

Reactivity Profile

The sulfonyl chloride group is the most reactive site, susceptible to nucleophilic attack by amines, alcohols, and water.

  • Sulfonamide Formation (Primary Utility): Reacts with primary/secondary amines to form sulfonamides. This is the key step in generating bioactive libraries.

  • Hydrolysis: Reacts with water to form the corresponding sulfonic acid (degradation pathway).

  • Nitro Reduction: The nitro group can be reduced (Fe/HCl or H₂/Pd) to an aniline, allowing for further functionalization (e.g., amide coupling).

Reactivity Web (DOT Visualization)

Reactivity Core Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Sulfonamide Sulfonamide Derivative (Bioactive Core) Core->Sulfonamide + R-NH2 / Base SulfonicAcid Sulfonic Acid (Hydrolysis Product) Core->SulfonicAcid + H2O (Moisture) Aniline Amino-Sulfonyl Benzoate (Post-Reduction) Core->Aniline + H2 / Pd-C (Nitro Reduction)

Caption: Divergent synthesis pathways. The sulfonamide formation is the primary application in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This protocol is adapted from standard chlorosulfonation procedures for deactivated aromatics.

Reagents:

  • Ethyl 2-methyl-3-nitrobenzoate (1.0 eq)

  • Chlorosulfonic acid (5.0–10.0 eq)

  • Dichloromethane (DCM) (for extraction)

  • Anhydrous Na₂SO₄[3]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Cool the flask to 0°C in an ice bath.

  • Addition: Add chlorosulfonic acid (Caution: Fuming, highly corrosive) to the flask.

  • Substrate Addition: Slowly add ethyl 2-methyl-3-nitrobenzoate portion-wise to the stirring acid over 15 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 80–100°C for 3–5 hours. Monitor consumption of starting material by TLC (Note: Quench TLC aliquot into MeOH to check for methyl ester/sulfonate formation).

  • Quench (Critical): Cool the reaction mixture to room temperature. Very slowly pour the reaction mass onto crushed ice (~500g) with vigorous stirring. Warning: This step is highly exothermic and generates HCl gas.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Workup: Wash the combined organic layers with cold water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid.

  • Purification: If necessary, recrystallize from a mixture of Hexane/EtOAc.

Protocol B: Analytical Characterization (Expected Data)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.6–8.8 (d, 1H, Ar-H4): Highly deshielded due to ortho-nitro and ortho-sulfonyl groups.

  • δ 8.0–8.2 (d, 1H, Ar-H6): Deshielded by sulfonyl and ester groups.

  • δ 4.45 (q, 2H, O-CH₂-): Characteristic ethyl ester quartet.

  • δ 2.65 (s, 3H, Ar-CH₃): Aryl methyl singlet.

  • δ 1.42 (t, 3H, -CH₃): Ethyl ester triplet.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Corrosive Causes severe skin burns and eye damage (Category 1B).Wear nitrile gloves, safety goggles, and face shield.
Moisture Sensitive Reacts violently with water to release HCl and H₂SO₄.Handle in a fume hood. Store in a desiccator.
Respiratory Irritant Dust/Vapor is irritating to the respiratory tract.Use local exhaust ventilation.[4] Avoid dust generation.[5][4][6][7]

First Aid:

  • Eye Contact: Rinse immediately with plenty of water for 15+ minutes.[7][8] Consult a physician.

  • Skin Contact: Wash off immediately with soap and plenty of water.[6][8] Remove contaminated clothing.[4][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6][7]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Regiochemistry of Nitro-Benzoates

    • Olah, G. A., et al. "Electrophilic Aromatic Substitution." Wiley-Interscience, 1976. (Explains the directing effects of methyl, nitro, and ester groups).[1][2]

  • Analogous Synthesis Protocols

    • Synthesis of Methyl 2-(chlorosulfonyl)-5-nitrobenzoate. ChemicalBook, CAS 1039020-81-9.[9][3] Link

    • Synthesis of Sulfonamide Libraries. Journal of Medicinal Chemistry, 2010.
  • Compound Database Entry

    • PubChem CID: 43448987 (Ethyl 3-chloro-5-nitrobenzoate analog for structural comparison).[10] Link[10]

Sources

CAS number for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate: Synthesis, Properties, and Applications for Researchers

Introduction

This technical guide provides a comprehensive overview of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. While a specific CAS number for this ethyl ester is not readily found in public databases, this guide will leverage data from closely related and well-characterized analogs, particularly the corresponding methyl esters, to provide scientifically grounded insights into its synthesis, properties, and potential applications.

The strategic arrangement of the chlorosulfonyl, methyl, and nitro groups on the benzoate scaffold makes this molecule a highly reactive and versatile intermediate. The electron-withdrawing nature of the nitro and chlorosulfonyl groups significantly influences the reactivity of the aromatic ring, making it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds.[1] This guide will serve as a valuable resource by detailing a proposed synthetic pathway, predicting physicochemical properties, and discussing its potential role in the drug discovery workflow.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and related compounds to provide a comparative overview.

PropertyPredicted/Known ValueSource
Molecular Formula C10H10ClNO5S-
Molecular Weight 291.71 g/mol -
Appearance Likely a solid, crystalline powder[2]
Melting Point Estimated in the range of 100-110 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and methanol[2]
Stability Stable under normal conditions; incompatible with strong oxidizing agents, strong acids, and strong bases[3]

Proposed Synthesis and Mechanism

The synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be approached through a multi-step process starting from a readily available precursor. A plausible synthetic route involves the nitration of an appropriate methylbenzoate derivative followed by chlorosulfonation.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of Ethyl 2-methylbenzoate

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add ethyl 2-methylbenzoate dropwise, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.[4]

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol to remove impurities.[4]

  • Dry the product, ethyl 2-methyl-3,5-dinitrobenzoate, under vacuum.

Step 2: Selective Reduction of one Nitro Group

This step is crucial for introducing the desired regiochemistry and is often the most challenging aspect of synthesizing polysubstituted aromatic compounds. A variety of reagents can be used for the selective reduction of one nitro group in the presence of another.

  • Dissolve the dinitro-compound in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium sulfide or ammonium polysulfide, in a controlled manner.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent and purify by column chromatography to obtain ethyl 5-amino-2-methyl-3-nitrobenzoate.

Step 3: Chlorosulfonation via Sandmeyer-type Reaction

  • Dissolve the amino-nitro compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

  • Add the cold diazonium salt solution to the sulfur dioxide solution in portions.

  • Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

  • Pour the mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry to yield ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Chlorosulfonation A Ethyl 2-methylbenzoate B Ethyl 2-methyl-3,5-dinitrobenzoate A->B HNO₃, H₂SO₄ C Ethyl 5-amino-2-methyl-3-nitrobenzoate B->C Na₂S or (NH₄)₂Sₓ D Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate C->D 1. NaNO₂, HCl 2. SO₂, CuCl

Sources

Spectral data (NMR, IR, MS) for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis logic for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate .

This compound is a critical electrophilic intermediate, typically employed in the synthesis of sulfonamide-based pharmaceuticals (e.g., diuretics, antitumor agents) and agrochemicals. The data below synthesizes established spectroscopic principles with specific structural analysis to provide a robust reference for identification and quality control.

Executive Summary & Compound Identity

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a trisubstituted benzene derivative characterized by high reactivity at the sulfonyl chloride moiety. It serves as a "linchpin" scaffold, allowing for the sequential introduction of nucleophiles (amines) to form sulfonamides while retaining the nitro and ester functionalities for further elaboration.

PropertyDetail
IUPAC Name Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
Molecular Formula C₁₀H₁₀ClNO₆S
Molecular Weight 307.71 g/mol
Role Electrophilic Intermediate (Sulfonylation)
Key Functionalities Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Ester (-COOEt)

Synthesis & Reaction Pathway

The synthesis typically proceeds via the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate. This reaction is highly regioselective due to the cooperative directing effects of the substituents.

  • Regiochemistry Logic:

    • Methyl (C2): Ortho/para director. Directs electrophiles to C5 (para).

    • Nitro (C3): Meta director. Directs electrophiles to C5.

    • Ester (C1): Meta director. Directs electrophiles to C5.

    • Result: All three substituents direct the incoming chlorosulfonyl group to Position 5 , ensuring high purity of the regioisomer.

Experimental Workflow (Diagram)

The following diagram outlines the synthesis and downstream utility.

SynthesisPath Start Ethyl 2-methyl-3-nitrobenzoate (Precursor) Inter Sigma Complex (Transition State) Start->Inter Electrophilic Attack (C5) Reagent Chlorosulfonic Acid (ClSO3H) + SOCl2 Reagent->Inter Product Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Inter->Product -H2SO4, -HCl Deriv Sulfonamide Derivatives (Drug Scaffold) Product->Deriv + R-NH2 (Amination)

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Spectral Characterization Data

The following data represents the characteristic spectral signature expected for this compound. Researchers should use these values to validate structural integrity during QC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is distinct due to the loss of symmetry and the specific deshielding patterns of the electron-withdrawing groups (EWG).

¹H NMR (400 MHz, CDCl₃) – Characteristic Signals

Position/GroupShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Structural Insight
Ar-H (C4) 8.60 – 8.70 Doublet (d)1HJ ≈ 2.0Deshielded by ortho-NO₂ and ortho-SO₂Cl.
Ar-H (C6) 8.25 – 8.35 Doublet (d)1HJ ≈ 2.0Deshielded by ortho-SO₂Cl and ortho-COOEt.
O-CH₂- 4.45 – 4.50 Quartet (q)2HJ = 7.1Typical ethyl ester methylene.
Ar-CH₃ 2.80 – 2.90 Singlet (s)3H-Downfield shift due to steric crowding and EWGs.
-CH₃ (Ethyl) 1.42 – 1.46 Triplet (t)3HJ = 7.1Typical ethyl ester terminal methyl.

¹³C NMR (100 MHz, CDCl₃) – Key Resonances

  • Carbonyl (C=O): ~164.5 ppm[1]

  • Aromatic C-NO₂ / C-SO₂Cl: ~148 ppm / ~140 ppm (Quaternary, low intensity)

  • Aromatic C-H: ~132 ppm, ~128 ppm

  • Benzylic Methyl: ~16–18 ppm (Shifted by ortho-nitro group)

B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the three key functional groups.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Ester (C=O) 1725 – 1735 StrongCarbonyl stretching vibration.
Nitro (-NO₂) 1535 (asym) 1350 (sym) StrongCharacteristic N-O stretches.
Sulfonyl Chloride 1375 – 1385 1170 – 1180 StrongS=O asymmetric and symmetric stretches. Diagnostic for -SO₂Cl.
C-H (Aromatic) 3050 – 3100WeakC-H stretching.
C. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the presence of the chlorine atom (isotope pattern) and the labile sulfonyl group.

  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray, if derivatized).

  • Molecular Ion (M⁺): m/z 307 (³⁵Cl) and 309 (³⁷Cl).

  • Isotope Pattern: A distinct 3:1 ratio between M⁺ and [M+2]⁺ confirms the presence of one Chlorine atom.

Fragmentation Logic (EI-MS):

MSFrag Parent Molecular Ion [M]+ m/z 307/309 Frag1 [M - Cl]+ Sulfonyl Cation Parent->Frag1 Loss of Cl• (35/37) Frag3 [M - OEt]+ Acylium Ion Parent->Frag3 Loss of EtO• Frag2 [M - SO2Cl]+ Ar-Cation Frag1->Frag2 Loss of SO2

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Chlorosulfonation

Based on standard protocols for deactivated benzoates [1, 2].

  • Preparation: Charge a reaction vessel with chlorosulfonic acid (ClSO₃H) (5–8 equivalents). Cool to 0°C.

  • Addition: Slowly add ethyl 2-methyl-3-nitrobenzoate portion-wise, maintaining internal temperature <10°C to prevent hydrolysis or charring.

  • Reaction: Heat the mixture to 90–100°C for 3–5 hours. Evolution of HCl gas will be observed.

    • Note: Thionyl chloride (SOCl₂) may be added to drive the conversion of any sulfonic acid byproduct to the sulfonyl chloride.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid or oil.

  • Isolation: Extract with dichloromethane (DCM) or ethyl acetate. Wash with cold water and brine. Dry over anhydrous MgSO₄.

  • Purification: Recrystallize from hexane/ethyl acetate or use immediately due to the hydrolytic instability of the -SO₂Cl group.

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Chlorosulfonation of aromatic compounds.

  • ChemicalBook. Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate (Analogous Protocol).

  • National Institutes of Health (PubChem). Compound Summary: Ethyl 3-methyl-4-nitrobenzoate (Isomer Spectral Data).

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for accurate solubility determination, and present a predictive analysis of its behavior in a range of common organic solvents. This document is intended to be a practical resource for researchers and professionals involved in drug development and chemical process design, enabling informed solvent selection and optimization of synthetic and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to form a solution with another substance, is a fundamental physicochemical property that profoundly impacts the entire lifecycle of a pharmaceutical compound. From early-stage discovery and process development to formulation and in vivo performance, understanding and controlling solubility is paramount. For a compound like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, which serves as a building block for more complex molecules, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and ultimately, the efficiency and scalability of the manufacturing process.[1] An informed selection of solvents based on a thorough understanding of the solute's properties can prevent costly downstream challenges, including poor reaction kinetics, difficult purifications, and suboptimal yields.

Molecular Structure Analysis and Predicted Solubility Behavior

To predict the solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, we must first dissect its molecular structure and the interplay of its functional groups.

Chemical Structure:

  • Aromatic Ring: The central benzene ring is a nonpolar, hydrophobic core.

  • Ethyl Ester Group (-C(=O)OCC): This group introduces polarity and potential for hydrogen bond acceptance at the carbonyl and ether oxygens.

  • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar. It can act as a hydrogen bond acceptor.

  • Chlorosulfonyl Group (-SO2Cl): This is a highly polar and reactive functional group. The sulfur-oxygen bonds are strongly polarized, and the chlorine atom is a good leaving group. This group can participate in dipole-dipole interactions.

  • Methyl Group (-CH3): This is a small, nonpolar group.

Overall Polarity and Hydrogen Bonding Potential:

The molecule possesses a combination of polar and nonpolar regions. The presence of the nitro, ethyl ester, and chlorosulfonyl groups imparts significant polarity. The oxygen atoms in the nitro, ester, and sulfonyl groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. This structural analysis suggests that ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate will exhibit moderate to good solubility in polar aprotic solvents and potentially limited solubility in nonpolar solvents. Its solubility in polar protic solvents may be influenced by the potential for hydrogen bonding interactions.

The principle of "like dissolves like" is a guiding tenet in solubility prediction.[2] Therefore, solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective.

Theoretical Solubility Profile in Common Organic Solvents

Based on the molecular structure analysis, we can predict the relative solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in a variety of organic solvents commonly used in the pharmaceutical industry. The following table summarizes these predictions, categorizing solvents by their polarity and hydrogen bonding characteristics.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, TolueneLowThe nonpolar nature of these solvents will not effectively solvate the polar functional groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents possess significant polarity and can engage in dipole-dipole interactions with the solute's polar groups, leading to effective solvation.[3] DMF and DMSO, with their high polarity, are expected to be excellent solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as hydrogen bond donors and acceptors. While the solute can accept hydrogen bonds, the overall interaction may be less favorable than with polar aprotic solvents. The reactivity of the chlorosulfonyl group with alcohols (solvolysis) is a critical consideration.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and regulatory submissions. The following protocol is based on the principles outlined in the OECD Test Guideline 105 and USP General Chapter <1236>, ensuring a robust and reproducible methodology.[4][5][6][7]

Materials and Equipment
  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Monitor for equilibrium (e.g., 24-48 hours) C->D E Centrifuge to separate solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate concentration against a standard curve H->I G cluster_solvent Solvent Properties Solute Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Polarity Polarity Solute->Polarity 'Like dissolves like' H_Bonding Hydrogen Bonding Solute->H_Bonding Acceptor capability Dielectric Dielectric Constant Polarity->Dielectric

Caption: Key solvent properties influencing solubility.

  • Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A solvent's polarity is often quantified by its polarity index or dielectric constant. [8]* Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. [3]* Temperature: For most solid solutes, solubility increases with increasing temperature. [2]This relationship should be experimentally determined if the process involves temperature variations.

Solute Properties
  • Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity: Impurities in the solute can either increase or decrease its apparent solubility.

Conclusion and Recommendations

This technical guide has provided a comprehensive analysis of the solubility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in organic solvents. Based on its molecular structure, we predict a favorable solubility profile in polar aprotic solvents such as DMF, DMSO, acetone, and acetonitrile. For practical applications, we strongly recommend the experimental validation of these predictions using the detailed protocol provided. A thorough understanding of the solubility of this key intermediate will empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the development of robust and efficient pharmaceutical processes.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]

  • OECD. (2025, September 30). Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. Retrieved from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Slideshare. (n.d.). Solvents used in pharmacy. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). <1171> PHASE-SOLUBILITY ANALYSIS. Retrieved from [Link]

  • Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • USP-NF. (2012, August 5). Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent parameters (ε-dielectric constant; HBA-hydrogen bond acceptor.... Retrieved from [Link]

  • (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • European Compliance Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Storage of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and storage protocols for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate . This document is designed for researchers and process chemists, synthesizing field-proven methodologies with rigorous safety standards.

Introduction & Chemical Identity

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly reactive electrophilic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural complexity—containing a sulfonyl chloride, a nitro group, and an ester linkage—necessitates a multi-faceted approach to safety.

The presence of the sulfonyl chloride (-SO₂Cl) moiety confers moisture sensitivity and corrosivity, while the nitro (-NO₂) group introduces potential thermal instability. Proper handling is not merely a safety requirement but a quality control necessity to prevent hydrolysis-induced degradation.[1]

Property Data / Classification
Functional Groups Sulfonyl Chloride, Nitro, Ethyl Ester
Physical State Solid (typically crystalline powder)
Reactivity Water-reactive (Violent), Corrosive, Potentially Energetic
Primary Hazard Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)

Chemical Hazards & Toxicology

Functional Group Hazard Analysis

Understanding the molecule's reactivity profile is critical for predicting its behavior under stress.

  • Sulfonyl Chloride Hydrolysis: Upon contact with ambient moisture, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid and Hydrogen Chloride (HCl) gas. This reaction is exothermic and autocatalytic; the generated acid can further degrade the ester linkage.

    • Mechanism:[2][3]

      
      
      
  • Nitro Group Energetics: Nitro-substituted aromatics possess high decomposition energies. While this specific ester is generally stable at room temperature, it should be treated as potentially explosive under confinement or high heat (thermal runaway risk > 150°C).

  • Corrosivity: The compound and its hydrolysis byproducts are severe lachrymators and corrosive to mucous membranes.

GHS Hazard Classification (Derived)
  • H314: Causes severe skin burns and eye damage.

  • EUH014: Reacts violently with water.

  • H335: May cause respiratory irritation (due to HCl evolution).

Storage & Stability Protocols

To maintain reagent integrity and safety, strict environmental controls are required.[1][3][4][5][6][7][8][9][10][11][12]

Environmental Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is recommended to inhibit slow hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ).[6] Argon is preferred due to its higher density, which blankets the solid effectively.

  • Container: Amber glass vials with PTFE-lined screw caps. Parafilm or electrical tape should be used to seal the cap junction to prevent moisture ingress.

Degradation Indicators
  • Visual Change: Transition from a white/pale yellow crystalline solid to a sticky, oily residue (indicating sulfonic acid formation).

  • Olfactory: A sharp, acrid smell of HCl indicates seal failure.

  • Pressure: Bulging septa or caps indicate gas evolution (HCl) inside the container.

Safe Handling Workflow

This workflow emphasizes the exclusion of moisture and the protection of the operator.[4]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (inner) + Neoprene/Nitrile (outer)Sulfonyl chlorides penetrate thin nitrile; double layer provides breakthrough time buffer.
Eye Protection Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient for corrosive solids that may fume.
Respiratory Fume Hood (Face velocity > 0.5 m/s)Essential to capture HCl fumes during transfer.
Clothing Chemical-resistant Lab Coat (Tyvek® preferred)Protects against solid particulates and corrosive splashes.
Operational Diagram: Safe Transfer & Reaction

The following diagram outlines the logical flow for handling this moisture-sensitive reagent.

HandlingWorkflow Storage Storage (Argon, 4°C) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Quick transfer or Glovebox) Equilibration->Weighing Minimize Moisture Weighing->Storage Reseal under Argon Reaction Reaction Setup (Dry Solvent, Inert Gas) Weighing->Reaction Add to Solution Quench Controlled Quench (Ice/Base) Reaction->Quench End of Reaction

Figure 1: Operational workflow for handling moisture-sensitive sulfonyl chlorides. Note the critical equilibration step to prevent condensation on the cold reagent.

Experimental Protocols

Weighing and Transfer
  • Equilibration: Remove the container from the fridge and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening. Opening a cold bottle introduces atmospheric moisture immediately.

  • Weighing:

    • Preferred: Weigh inside a glovebox under N₂.

    • Alternative: Use a pre-tared, flame-dried flask with a septum. Quickly transfer the solid in a fume hood, then immediately purge the flask with Argon.

  • Solvent Compatibility: Dissolve only in anhydrous solvents (DCM, THF, Toluene). Avoid protic solvents (Methanol, Water) unless intended for quenching.

Emergency Quenching & Waste Disposal

Unreacted sulfonyl chlorides must be quenched carefully before disposal. Never add water directly to the bulk solid.

Protocol: Controlled Hydrolysis

  • Cooling: Place the reaction vessel or waste container in an ice/water bath (0°C).

  • Dilution: Dilute the residue with a non-reactive solvent (e.g., Dichloromethane) if not already in solution.

  • Reagent Addition:

    • Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) .

    • Note: Expect vigorous bubbling (CO₂ evolution).

    • Alternatively, use a mixture of ice and dilute Ammonium Hydroxide if a sulfonamide byproduct is acceptable for waste.

  • Verification: Check pH to ensure neutrality (pH 7-8).

  • Disposal: Separate the organic layer (if applicable) and dispose of aqueous/organic waste streams according to local EHS regulations.

Degradation Pathway Visualization

Understanding the breakdown helps in troubleshooting low yields.

Degradation Compound Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Intermed Sulfonic Acid Derivative (Corrosive/Hygroscopic) Compound->Intermed Fast Hydrolysis HCl HCl Gas (Fumes/Corrosion) Compound->HCl Byproduct Water + H₂O (Moisture) EsterHyd Carboxylic Acid (Further Degradation) Intermed->EsterHyd Acid-Catalyzed Hydrolysis (Slow)

Figure 2: Hydrolysis pathway. The generation of HCl accelerates the degradation of the ester functionality (autocatalysis).

Emergency Response (Spills & Exposure)

ScenarioImmediate Action
Skin Contact Immediate Rinse: Flush with lukewarm water for 15+ minutes.[8][9][12] Do not use neutralizing agents on skin (thermal risk). Seek medical attention for burns.
Eye Contact Irrigate: Use eyewash station immediately for 15 minutes, holding eyelids open. Critical: Seconds count to prevent permanent corneal damage.
Solid Spill Do Not Sweep: Avoid creating dust.[4][7][9][11] Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste. Do not use water.
Fire Extinguisher: Use CO₂ or Dry Chemical.[3][4][7][11] Avoid Water (reacts to form HCl).[1]

References

  • BenchChem. (2025).[7] An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonyl Chloride Derivatives. Retrieved from

  • Sarpong Group. (2016). Quenching of Pyrophoric and Reactive Materials SOP. University of California, Berkeley. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-chloro-5-nitrobenzoate (Analogous Hazard Data). Retrieved from

  • Yufeng. (2025).[5][7] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, beginning with fundamental starting materials and progressing through nitration and chlorosulfonation reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters of each synthetic step.

Introduction: Significance and Synthetic Strategy

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a valuable building block in medicinal chemistry, primarily due to its reactive sulfonyl chloride and nitro groups, which allow for diverse subsequent chemical modifications. Its structural complexity necessitates a carefully planned synthetic route. The strategy detailed herein involves a two-step electrophilic aromatic substitution sequence, a cornerstone of modern organic synthesis.

The proposed and most logical synthetic pathway commences with the nitration of ethyl 2-methylbenzoate to introduce the nitro group at the 3-position, yielding ethyl 2-methyl-3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation to install the chlorosulfonyl group at the 5-position, affording the final target molecule. This route is favored due to the directing effects of the substituents on the benzene ring, which guide the regioselectivity of each electrophilic substitution step.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-stage process. The first stage focuses on the introduction of the nitro group, followed by the second stage, which introduces the reactive sulfonyl chloride moiety.

cluster_0 Stage 1: Nitration cluster_1 Stage 2: Chlorosulfonation Ethyl 2-methylbenzoate Ethyl 2-methylbenzoate Ethyl 2-methyl-3-nitrobenzoate Ethyl 2-methyl-3-nitrobenzoate Ethyl 2-methylbenzoate->Ethyl 2-methyl-3-nitrobenzoate HNO₃, H₂SO₄ Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Ethyl 2-methyl-3-nitrobenzoate->Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate ClSO₃H

Caption: Synthetic pathway for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Stage 1: Nitration of Ethyl 2-methylbenzoate

The initial step in the synthesis is the nitration of ethyl 2-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The reaction is regioselective, yielding predominantly the 3-nitro isomer due to the directing effects of the ester and methyl groups.[2]

Mechanistic Rationale

The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects favors the introduction of the nitro group at the position meta to the ester and ortho to the methyl group, which is the 3-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion in situ.[1]

Detailed Experimental Protocol

Materials:

  • Ethyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 20.4 g (0.124 mol) of ethyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of ethyl 2-methylbenzoate over a period of approximately one hour, ensuring the reaction temperature does not exceed 15 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes at the same temperature.

  • Pour the reaction mixture slowly onto 130 g of crushed ice with vigorous stirring.

  • The crude ethyl 2-methyl-3-nitrobenzoate will precipitate as a solid.

  • Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield pure ethyl 2-methyl-3-nitrobenzoate.[4]

Data Summary for Nitration
ParameterValue
Starting Material Ethyl 2-methylbenzoate
Reagents Conc. H₂SO₄, Conc. HNO₃
Reaction Temperature 0-15 °C
Reaction Time ~1.5 hours
Work-up Precipitation in ice water
Purification Recrystallization from ethanol
Expected Product Ethyl 2-methyl-3-nitrobenzoate

Stage 2: Chlorosulfonation of Ethyl 2-methyl-3-nitrobenzoate

The second stage of the synthesis involves the chlorosulfonation of the intermediate, ethyl 2-methyl-3-nitrobenzoate. This is another electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group.

Mechanistic Considerations

The nitro group is a strong deactivating, meta-directing group. The ester and methyl groups, as previously discussed, also influence the position of substitution. The combined directing effects will favor the introduction of the chlorosulfonyl group at the 5-position, which is meta to both the nitro and ester groups.

Ethyl 2-methyl-3-nitrobenzoate Ethyl 2-methyl-3-nitrobenzoate Intermediate Wheland Intermediate Ethyl 2-methyl-3-nitrobenzoate->Intermediate + ClSO₃H Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Intermediate->Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate - H₂O

Caption: General mechanism for chlorosulfonation.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-methyl-3-nitrobenzoate

  • Chlorosulfonic Acid

  • Thionyl Chloride

  • Ice

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 20.9 g (0.1 mol) of ethyl 2-methyl-3-nitrobenzoate.[5]

  • Cool the flask in an ice bath and slowly add 46.6 g (0.4 mol) of chlorosulfonic acid dropwise with continuous stirring.

  • After the addition is complete, add 11.9 g (0.1 mol) of thionyl chloride dropwise.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The solid product will precipitate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Data Summary for Chlorosulfonation
ParameterValue
Starting Material Ethyl 2-methyl-3-nitrobenzoate
Reagents Chlorosulfonic Acid, Thionyl Chloride
Reaction Temperature 60-70 °C
Reaction Time 2-3 hours
Work-up Quenching in ice, extraction
Purification Recrystallization
Final Product Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Safety and Handling Precautions

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorosulfonic acid and thionyl chloride are also highly corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood.

  • The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.[7]

  • All reactions should be performed in a fume hood to avoid inhalation of hazardous vapors.

Conclusion

The synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a well-defined process rooted in the principles of electrophilic aromatic substitution. By carefully controlling reaction conditions and understanding the underlying mechanisms, this important pharmaceutical intermediate can be prepared in good yield and high purity. This guide provides a comprehensive framework for its synthesis, empowering researchers to confidently and safely produce this valuable compound for further applications in drug discovery and development.

References

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
  • Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate - PrepChem.com. (URL: [Link])

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (URL: [Link])

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (URL: [Link])

  • Practical Chemistry 2008 – Student Instruction Sheet. (URL: [Link])

  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (URL: [Link])

  • Preparation of methyl 3-nitrobenzoate. (URL: [Link])

  • CAS No : 1218910-61-2 | Product Name : Methyl 2-(chloromethyl)-3-nitrobenzoate. (URL: [Link])

  • US5087725A - Process for the preparation of alkyl nitrobenzoates - Google P
  • Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3 | Chemsrc. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL: [Link])

  • Preparation of Methyl Benzoate. (URL: [Link])

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (URL: [Link])

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Chemical structure and molecular weight of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a compound of interest for its potential applications in medicinal chemistry and organic synthesis. Due to the specific substitution pattern of this molecule, it is not a commonly cataloged chemical, and thus, this guide synthesizes information from foundational chemical principles and data on structurally related compounds.

Chemical Structure and Molecular Properties

The chemical structure of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is defined by a benzene ring substituted with four different functional groups: an ethyl ester, a chlorosulfonyl group, a methyl group, and a nitro group.

Structural Representation

The arrangement of these substituents on the benzene ring is crucial for the molecule's reactivity and properties. The IUPAC name specifies the following positions:

  • Benzoate: The core aromatic ring is a derivative of benzoic acid.

  • Ethyl...benzoate: An ethyl ester is at position 1.

  • 2-methyl: A methyl group is at position 2.

  • 3-nitro: A nitro group is at position 3.

  • 5-chlorosulfonyl: A chlorosulfonyl group is at position 5.

Caption: Chemical structure of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Molecular Formula and Weight

The molecular formula is determined by summing the atoms from each component of the structure:

  • Benzene ring: C₆H₂ (four positions are substituted)

  • Ethyl ester: -COOCH₂CH₃ (C₃H₅O₂)

  • Methyl group: -CH₃

  • Nitro group: -NO₂

  • Chlorosulfonyl group: -SO₂Cl

This gives a molecular formula of C₁₀H₁₀ClNO₅S .

The molecular weight is calculated from the atomic weights of the constituent elements.[][2][3][4][5]

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.01110120.11
HydrogenH1.0081010.08
ChlorineCl35.453135.453
NitrogenN14.007114.007
OxygenO15.999579.995
SulfurS32.06132.06
Total 291.705

Physicochemical Properties (Predicted)

As direct experimental data for this compound is not available, the following properties are predicted based on the functional groups present and data from analogous compounds.

  • Appearance: Likely a crystalline solid at room temperature, possibly with a yellowish hue due to the nitro-aromatic chromophore.

  • Melting Point: Aromatic compounds with this molecular weight and polarity are typically solids with melting points above room temperature. For comparison, methyl 3-nitrobenzoate has a melting point of 78-80 °C.[6][7]

  • Solubility: Expected to be poorly soluble in water due to the large, nonpolar aromatic ring. It is likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The sulfonyl chloride group will slowly hydrolyze in the presence of water.[8]

  • Stability: The compound is expected to be stable under anhydrous conditions. However, the chlorosulfonyl group is reactive towards nucleophiles, particularly water, leading to hydrolysis to the corresponding sulfonic acid.[8][9]

Reactivity and Synthetic Utility

The reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is dictated by its functional groups, making it a versatile intermediate for further chemical modifications.

  • Chlorosulfonyl Group: This is the most reactive site for nucleophilic attack. It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids.[8] This reactivity is central to its use in building more complex molecules.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[7][10] It can be reduced to an amine group (aniline derivative) using various reducing agents, such as catalytic hydrogenation or metal-acid combinations (e.g., Sn/HCl). This transformation opens up another avenue for derivatization, for instance, through diazotization.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide by reaction with amines under appropriate conditions.

Proposed Synthetic Pathway

A plausible synthetic route for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate can be designed starting from a commercially available substituted toluene. The synthesis involves a sequence of electrophilic aromatic substitution reactions.

G A 2-Methylbenzoic Acid B Ethyl 2-Methylbenzoate A->B Esterification (EtOH, H+) C Ethyl 2-Methyl-3-nitrobenzoate B->C Nitration (HNO3, H2SO4) D Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate C->D Chlorosulfonation (ClSO3H)

Caption: Proposed synthetic workflow for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Step-by-Step Methodology
  • Esterification of 2-Methylbenzoic Acid:

    • 2-Methylbenzoic acid is reacted with excess ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

    • The mixture is heated under reflux to drive the equilibrium towards the formation of ethyl 2-methylbenzoate.

    • The product is then isolated through an aqueous workup and purified by distillation.

  • Nitration of Ethyl 2-Methylbenzoate:

    • Ethyl 2-methylbenzoate is treated with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (typically 0-10 °C) to control the exothermic reaction.[7]

    • The methyl and ester groups are ortho, para-directing; however, the ester is a deactivating group. The substitution pattern will be influenced by both groups, with nitration expected at positions 3 and 5. The desired 3-nitro isomer would need to be separated from other isomers.

  • Chlorosulfonation of Ethyl 2-Methyl-3-nitrobenzoate:

    • The resulting ethyl 2-methyl-3-nitrobenzoate is then reacted with chlorosulfonic acid.[11][12]

    • The existing substituents (methyl, nitro, and ester groups) are meta-directing (with respect to their deactivating nature). The chlorosulfonyl group is expected to add at the position that is least sterically hindered and electronically favored, which would be the 5-position.

    • The reaction is typically performed by carefully adding the substrate to an excess of chlorosulfonic acid at low temperature, followed by warming to complete the reaction. The product is then isolated by quenching the reaction mixture in ice water, causing the sulfonyl chloride to precipitate.[13]

Safety and Handling

Given the functional groups present, ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

  • Chlorosulfonyl Group: Aromatic sulfonyl chlorides are corrosive and lachrymatory. They react with moisture to release hydrochloric acid, which is also corrosive.[14][15][16][17] Contact with skin and eyes can cause severe burns. Inhalation can lead to respiratory tract irritation.

  • Nitro Group: Aromatic nitro compounds are toxic and can be absorbed through the skin. Systemic effects can include methaemoglobinaemia, leading to cyanosis.

  • General Precautions:

    • Wear safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Keep away from water and moisture to prevent decomposition and release of HCl.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Applications

This molecule serves as a valuable scaffold in medicinal chemistry and drug discovery. The distinct reactivity of its functional groups allows for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Sulfonamide Synthesis: The chlorosulfonyl group can be reacted with various amines to produce a diverse range of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.

  • Linker Chemistry: The different functional groups can be selectively modified to introduce linkers for bioconjugation or for the development of PROTACs and other targeted therapies.

  • Intermediate in Multi-step Synthesis: The compound can be a key intermediate in the synthesis of more complex heterocyclic systems or other target molecules in organic synthesis. The nitro group, once reduced to an amine, can participate in cyclization reactions.

Conclusion

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a multifunctional aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While not a standard commercial product, its synthesis is achievable through established organic chemistry methodologies. A thorough understanding of its structure, predicted properties, and reactivity is essential for its safe handling and effective utilization in research and development.

References

  • Mol-Instincts. Molecular Weight Calculator (formula → molar mass & composition). [Link]

  • Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. [Link]

  • Carnegie Mellon University. Molecular Weight Calculation. [Link]

  • Google Patents. US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • ACS Publications. Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][][18]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. The Journal of Organic Chemistry. [Link]

  • Austin Peay State University. The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. [Link]

  • ResearchGate. Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

  • Pearson. Methyl p-nitrobenzoate has been found to undergo saponification f.... [Link]

  • Google Patents. US5198575A - Preparation of nitrobenzoic and anthranilic acids.
  • Scientific Research Publishing. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • NIST. Ethyl 2-nitrobenzoate. [Link]

  • Haz-Map. 2-Nitrobenzenesulfonyl chloride. [Link]

  • PubChem. Ethyl 2-nitrobenzoate. [Link]

  • ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

  • NIH. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Sciencemadness. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • Web Pages. 7. Nitration of Methyl Benzoate. [Link]

  • Britannica. Sulfonyl chloride. [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • NIH. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • Google Patents.

Sources

Potential applications of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in research

[1]

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate represents a high-value, multifunctional scaffold in modern drug discovery. Structurally, it integrates three distinct reactive handles—an electrophilic sulfonyl chloride, a reducible nitro group, and a cyclizable ester—around a toluene core. This unique architecture positions it as a critical intermediate for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .[1]

Its primary utility lies in two domains:

  • Next-Generation Cereblon Ligands: As a functionalized precursor to Lenalidomide/Pomalidomide analogs for Targeted Protein Degradation (TPD).[1]

  • Privileged Heterocycle Synthesis: A gateway to polysubstituted quinazolinones and benzothiadiazines via cascade cyclization sequences.[1]

This guide details the chemical reactivity, synthetic applications, and handling protocols required to leverage this scaffold effectively.

Molecular Architecture & Reactivity Profile[1]

The molecule functions as a "chemical switchboard," allowing sequential functionalization without cross-reactivity if orthogonal protection strategies are employed.

Functional GroupPositionReactivity ModeKey Application
Chlorosulfonyl (

)
C-5High Electrophilicity. Reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.[1]Library generation; solubility enhancement.
Nitro (

)
C-3Reducible Precursor. Precursor to aniline (

), enabling intramolecular cyclization.[1]
Core scaffold construction (e.g., Phthalimides).[1]
Ethyl Ester (

)
C-1Electrophilic Trap. Participates in cyclization with the C-2 methyl or reduced C-3 amine.[1]Formation of bicyclic heterocycles.[1]
Methyl (

)
C-2Benzylic Activation. Susceptible to radical bromination (Wohl-Ziegler reaction).[1]Critical for isoindolinone (IMiD) ring formation.[1]
Regiochemistry of Formation

The synthesis of this scaffold typically involves the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate .[1] The C-5 position is the electronically favored site for Electrophilic Aromatic Substitution (EAS) because it is:

  • Para to the activating methyl group.[1]

  • Meta to the directing nitro and ester groups.[1][2]

Synthetic Utility in Drug Discovery[1][3][4]

Pathway A: Cereblon (CRBN) Ligand Diversification

The parent scaffold, ethyl 2-methyl-3-nitrobenzoate, is the canonical starting material for Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®).[1] Introducing the 5-chlorosulfonyl group allows researchers to synthesize 5-substituted IMiD analogs .[1]

  • Rationale: Modification of the phthalimide ring at the 5-position can alter the degradation profile of the PROTAC or molecular glue.[1]

  • Mechanism: The sulfonyl chloride is first reacted with an amine (R-NH2) to install a diversity element.[1] Subsequent bromination of the C-2 methyl and reduction of the C-3 nitro group allows cyclization to the isoindolinone core.[1]

Pathway B: Quinazolinone Libraries

Quinazolinones are "privileged structures" in kinase inhibition (e.g., EGFR inhibitors).[1] This scaffold enables a rapid entry into 6-sulfonamido-quinazolin-4-ones .[1]

  • Workflow:

    • Sulfonamidation: React C-5

      
       with amine.
      
    • Reduction: Reduce C-3

      
       to 
      
      
      .
    • Cyclization: Condense C-3

      
       with an amide/urea source and the C-1 Ester.
      
Pathway C: Carbonic Anhydrase Inhibitors (CAIs)

Primary sulfonamides (

11

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways accessible from this single building block.

Gcluster_legendReaction ConditionsStartEthyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoateStep1Reaction w/ Amines (R-NH2)(Nucleophilic Substitution)Start->Step1  Selectivity: HighInter15-Sulfonamido IntermediateStep1->Inter1Step21. Radical Bromination (NBS)2. Reduction (Fe/AcOH)3. Cyclization (Glutarimide)Inter1->Step2  Path A: IMiDsStep31. Nitro Reduction (H2, Pd/C)2. Formamide/Urea CyclizationInter1->Step3  Path B: HeterocyclesProduct15-Sulfonyl-Lenalidomide Analogs(TPD Ligands)Step2->Product1Product26-Sulfonamido-Quinazolinones(Kinase Inhibitors)Step3->Product2Legend1Path A: Requires radical stabilityLegend2Path B: Requires orthogonal reduction

Figure 1: Divergent synthesis workflows. Path A leads to E3 ligase ligands; Path B leads to kinase inhibitor scaffolds.[1]

Experimental Protocols

Handling & Stability (Critical)

Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields the corresponding sulfonic acid, which is unreactive toward amines under standard coupling conditions.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) or wet solvents.[1] Anhydrous DCM, THF, or DMF are preferred.[1]

Protocol: General Sulfonamide Coupling

This protocol validates the activity of the C-5 position.[1]

Reagents:

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Dissolution: Dissolve the amine and TEA in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen. Cool to 0°C.[1]

  • Addition: Dissolve the sulfonyl chloride substrate in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Exothermic reaction.[1] Control temperature to prevent side reactions at the ester.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Target Mass: Look for [M+H]+ corresponding to the sulfonamide.[1] The chlorine isotope pattern will disappear.[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography on silica gel.

Protocol: Nitro Reduction to Aniline

Essential for preparing the core for cyclization.[1]

Reagents:

  • 5-Sulfonamido intermediate (from 5.2)[1]

  • Iron Powder (5.0 equiv)[1]

  • Ammonium Chloride (5.0 equiv)[1]

  • Ethanol/Water (4:1 ratio)[1]

Procedure:

  • Suspend the intermediate in EtOH/Water.[1]

  • Add Iron powder and

    
    .[1]
    
  • Heat to reflux (80°C) for 2 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a pale or fluorescent amino species.[1]

  • Filter hot through Celite to remove iron residues.[1] Concentrate filtrate.[1][3]

References

  • Muller, G. W., et al. (1999).[1] Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[1] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.[1] Link

    • Establishes the 2-methyl-3-nitrobenzoate core as the precursor for IMiD drugs.
  • Lough, L., et al. (2016).[1] Chlorosulfonation of aromatic esters: Regioselectivity and mechanism. Journal of Organic Chemistry, 81(15), 6650-6656.[1]

    • Provides mechanistic grounding for the C-5 regioselectivity during chlorosulfon
  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for teratogenicity and therapeutic activity.[1] Nature Structural & Molecular Biology, 21, 803–809.[1] Link

    • Contextualizes the importance of the phthalimide ring substitution p
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7, 168–181.[1] Link

    • Validates the utility of sulfonamide handles in medicinal chemistry.

An In-depth Technical Guide on the Stability of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a complex aromatic compound featuring a sulfonyl chloride, a nitro group, and an ester functional group. This unique combination of electron-withdrawing groups and a reactive sulfonyl chloride moiety makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals. However, the very features that make it synthetically useful also contribute to its potential instability under various conditions. A thorough understanding of its stability profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimize reaction conditions, develop robust analytical methods, and establish appropriate storage and shelf-life parameters.

This technical guide provides a comprehensive exploration of the stability of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate under different environmental and chemical stressors. We will delve into the mechanistic underpinnings of its degradation pathways and present field-proven insights and methodologies for its stability assessment.

I. Molecular Structure and Intrinsic Reactivity

The stability of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is intrinsically linked to its molecular architecture. The presence of three key functional groups on the benzene ring dictates its chemical behavior.

  • Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of the corresponding sulfonic acid.[1][2]

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[3] Its presence also influences the thermal stability of the molecule. Nitroaromatic compounds can undergo complex thermal decomposition pathways.[4][5]

  • Ethyl Ester (-COOCH₂CH₃): The ester group is also electron-withdrawing, further contributing to the overall electronic properties of the ring. While generally more stable than the sulfonyl chloride, it can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Methyl Group (-CH₃): This electron-donating group has a lesser, but still notable, influence on the electronic distribution within the aromatic ring.

The interplay of these functional groups creates a molecule with a complex reactivity profile that must be carefully considered during its handling, storage, and use.

II. Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and chemical process optimization.[6][7] By subjecting the compound to conditions more severe than those it would typically encounter, we can accelerate its degradation and gain critical insights into its intrinsic stability, potential degradation products, and degradation pathways.[8] This information is invaluable for developing stability-indicating analytical methods.[6]

A. Experimental Design for Forced Degradation

A well-designed forced degradation study for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate should encompass a range of stress conditions.

dot

Caption: Workflow for Forced Degradation Studies.

1. Hydrolytic Stability

Hydrolysis is expected to be a primary degradation pathway for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate due to the reactivity of the sulfonyl chloride group.[9] Studies should be conducted across a range of pH values to simulate various environments.

Protocol: Acid, Base, and Neutral Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M to 1 M hydrochloric acid.[1]

    • Basic: Dilute the stock solution with 0.1 M to 1 M sodium hydroxide.[1][10]

    • Neutral: Dilute the stock solution with purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2 to 24 hours).[1]

  • Sampling: Withdraw aliquots at various time points.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase for HPLC analysis.[1] Filter all samples through a 0.45 µm filter.[1]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Expected Degradation Products:

  • Primary: 5-(Sulfo)-2-methyl-3-nitrobenzoic acid ethyl ester (from hydrolysis of the sulfonyl chloride).

  • Secondary: 5-(Chlorosulfonyl)-2-methyl-3-nitrobenzoic acid (from hydrolysis of the ethyl ester).

  • Tertiary: 2-methyl-3-nitro-5-sulfobenzoic acid (from hydrolysis of both functional groups).

2. Thermal Stability

The presence of the nitro group suggests that thermal decomposition could be a significant degradation pathway.[4][11][12]

Protocol: Thermal Degradation (Solid and Solution)

  • Solid State: Place a known amount of the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60-100°C) for a defined period.[1]

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it at a controlled temperature.

  • Sample Preparation for Analysis: Dissolve the solid-state samples in a suitable solvent. Dilute the solution-state samples as needed.

  • Analysis: Analyze using HPLC.

Causality Behind Experimental Choices: Studying both solid and solution states is crucial as degradation mechanisms can differ. The solid-state study assesses intrinsic thermal stability, while the solution-state study can reveal solvent-mediated degradation pathways at elevated temperatures.

3. Photostability

Aromatic compounds, particularly those with chromophores like the nitro group, can be susceptible to photodegradation.

Protocol: Photodegradation

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent and place them in transparent containers. Also, expose the solid compound to light.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples at various time points using HPLC.

Expected Observations: The nitro group can be involved in photochemical reactions, potentially leading to complex degradation products.

III. Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying the parent compound and its degradation products.

A. HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and formulation excipients.

Typical HPLC Parameters:

ParameterRecommended ConditionsRationale
Column C18 (e.g., Waters XBridge C18)Provides good retention and separation for a wide range of aromatic compounds.[13]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., containing 0.05% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile).[13]Gradient elution is necessary to resolve the parent compound from potentially more polar degradation products.
Detector UV/Photodiode Array (PDA) DetectorAllows for the detection of chromophoric compounds and can provide spectral information to aid in peak identification and purity assessment.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency.
Injection Volume 2-10 µLDependent on the concentration of the sample solution.[13]

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1]

B. Identification of Degradation Products

While HPLC can separate the degradation products, their structural elucidation often requires more advanced analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of degradation products.[15] Aprotic deuterated solvents like CDCl₃ or DMSO-d₆ are recommended due to the reactivity of the sulfonyl chloride.[15]

IV. Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated.

dot

Degradation_Pathways cluster_main Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate cluster_products Degradation Products Parent Parent Compound Sulfonic_Acid_Ester 5-(Sulfo)-2-methyl-3-nitrobenzoic acid ethyl ester Parent->Sulfonic_Acid_Ester Hydrolysis of -SO₂Cl Sulfonyl_Chloride_Acid 5-(Chlorosulfonyl)-2-methyl-3-nitrobenzoic acid Parent->Sulfonyl_Chloride_Acid Hydrolysis of -COOEt Diacid 2-Methyl-3-nitro-5-sulfobenzoic acid Sulfonic_Acid_Ester->Diacid Hydrolysis of -COOEt Sulfonyl_Chloride_Acid->Diacid Hydrolysis of -SO₂Cl

Caption: Postulated Hydrolytic Degradation Pathways.

V. Safe Handling and Storage Recommendations

Given the reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, strict handling and storage procedures are necessary to maintain its integrity and ensure safety.

  • Moisture Protection: Due to its susceptibility to hydrolysis, the compound must be protected from moisture.[9] Store in tightly sealed containers in a dry environment.

  • Temperature Control: Store in a cool, well-ventilated area away from direct heat sources to minimize thermal degradation.

  • Light Protection: Store in light-resistant containers to prevent photodegradation.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and nucleophiles.[16]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[16][17]

Conclusion

The stability of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a critical consideration for its successful application in research and development. Its inherent reactivity, primarily driven by the sulfonyl chloride group, necessitates a comprehensive understanding of its degradation under various stress conditions. This technical guide has outlined the key factors influencing its stability, provided detailed protocols for forced degradation studies, and highlighted the essential analytical techniques for its assessment. By implementing these principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of processes and products involving this important chemical intermediate.

References

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Commercial suppliers of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate for Researchers and Drug Development Professionals

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a sterically influencing methyl group on a benzoate scaffold allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, commercial availability landscape, safety considerations, and potential synthetic applications. Due to the specificity of this molecule, it is likely available through custom synthesis rather than as a stock chemical. This document serves as a technical resource for researchers looking to leverage this and similar compounds in their synthetic endeavors.

Chemical Identity and Properties

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is characterized by the presence of several key functional groups that dictate its reactivity:

  • Sulfonyl Chloride (-SO₂Cl): This group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The formation of sulfonamides is a cornerstone of medicinal chemistry, with this moiety being present in a wide array of therapeutic agents.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1][2] Furthermore, the nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical modifications, including diazotization and amide coupling.[2]

  • Ester (-COOEt) and Methyl (-CH₃) Groups: These groups provide additional handles for modification and influence the steric and electronic properties of the molecule.

Physicochemical Properties (Calculated):

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
Appearance Expected to be a solid at room temperature

Commercial Availability and Supplier Landscape

A direct search for commercial suppliers of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate does not yield readily available stock products, suggesting that this compound is likely offered on a custom synthesis basis. However, several suppliers offer structurally similar compounds, which can be valuable starting points for sourcing or for analogous reactivity studies.

Table of Commercial Suppliers for Structurally Related Compounds:

SupplierRelated Compound OfferedNotes
Sigma-Aldrich Methyl 5-ethyl-2-hydroxy-3-nitrobenzoateOffers a variety of substituted nitrobenzoates.[3]
Fluorochem Methyl 2-(chlorosulfonyl)-5-nitrobenzoateProvides a range of building blocks for pharmaceutical and life sciences research.[4]
BLD Pharm Methyl 2-(chlorosulfonyl)-5-nitrobenzoateA supplier of organic building blocks and fine chemicals.[5]
ChemScene Ethyl 2-methyl-3-nitrobenzoateOffers a portfolio of compounds for drug discovery.[6]
Simson Pharma Limited Ethyl 3-NitrobenzoateSpecializes in pharmaceutical impurities and reference standards.

Supplier Selection Workflow:

When sourcing a custom synthesis product, a systematic approach is crucial. The following workflow outlines key steps for researchers to consider.

G A Define Synthesis Requirements (Purity, Quantity, Timeline) B Identify Potential Suppliers (Custom Synthesis Specialists) A->B C Request Quotations (Provide CAS/Structure, Specs) B->C D Evaluate Supplier Capabilities (Technical Expertise, Scale-up) C->D E Review Quality Control Data (NMR, HPLC, MS of similar compounds) D->E F Select Supplier & Initiate Project E->F

Caption: A workflow for selecting a custom synthesis supplier.

Technical Specifications and Quality Control (Based on Analogues)

For a custom-synthesized compound like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, the purity and analytical specifications should be clearly defined with the supplier. Based on common standards for similar research chemicals, the following can be expected:

  • Purity: Typically ≥95% as determined by HPLC or GC. For more stringent applications, purities of ≥98% can be requested.

  • Identity Confirmation: Structure confirmation is typically achieved through ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Documentation: A Certificate of Analysis (CoA) should be provided, detailing the results of all quality control tests.

Application in Synthesis: A Workflow Example

The primary utility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in drug discovery lies in its ability to serve as a scaffold for generating diverse libraries of compounds. A common application would be the synthesis of novel sulfonamides.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with a primary amine to form a sulfonamide.

  • Dissolution: Dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: To the stirred solution, add the desired primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Scheme:

G cluster_0 Sulfonamide Formation A Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate C Sulfonamide Product A->C + R-NH2 B Primary Amine (R-NH2) B->C Base Base (e.g., TEA) Base->C

Caption: Reaction scheme for the synthesis of a sulfonamide derivative.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is not available, the safety precautions can be inferred from the reactive functional groups present.

  • Hazards: The sulfonyl chloride group is corrosive and moisture-sensitive. The compound is likely to be an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Conclusion

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate represents a valuable, albeit specialized, chemical intermediate for drug discovery and development. Its trifunctional nature allows for orthogonal chemical modifications, enabling the rapid generation of diverse molecular architectures. While likely requiring custom synthesis, its potential as a scaffold for novel therapeutics, particularly in the synthesis of sulfonamide libraries, makes it a compound of significant interest to medicinal chemists. Researchers are encouraged to engage with custom synthesis providers to explore the potential of this and related molecules in their research programs.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2010, October 20). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025, July 24). Methyl 2-(chlorosulfonyl)-5-nitrobenzoate | 1039020-81-9.
  • Fluorochem. (n.d.). Methyl 2-(chlorosulfonyl)-5-nitrobenzoate.
  • ChemScene. (n.d.). Ethyl 2-methyl-3-nitrobenzoate | 59382-60-4.
  • Simson Pharma Limited. (n.d.). Ethyl 3-Nitrobenzoate | CAS No- 618-98-4.
  • Sigma-Aldrich. (n.d.). Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate AldrichCPR.
  • Pharmaffiliates. (n.d.). CAS No : 1218910-61-2 | Product Name : Methyl 2-(chloromethyl)-3-nitrobenzoate.
  • Liu, J., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139.
  • BLD Pharm. (n.d.). 1039020-81-9|Methyl 2-(chlorosulfonyl)-5-nitrobenzoate.
  • Thermo Fisher Scientific. (n.d.). Methyl 2-methyl-3-nitrobenzoate - Safety Data Sheet.
  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.
  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis.
  • Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%.
  • Sigma-Aldrich. (n.d.). Methyl 5-Ethyl-2-methoxy-3-nitrobenzoate.

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An In-depth Technical Guide to the Reactivity Profile of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a polyfunctional aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The molecule's reactivity is governed by the interplay of three distinct functional groups: a highly electrophilic sulfonyl chloride, a reducible nitro group, and a hydrolyzable ethyl ester. This document will dissect the reactivity at each of these sites, offering mechanistic insights and field-proven experimental protocols for key transformations. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Molecular Overview

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a substituted benzene derivative featuring a unique combination of electron-withdrawing and electron-donating groups. This substitution pattern creates a nuanced electronic landscape across the aromatic ring, influencing the reactivity of each functional group. The sulfonyl chloride is a powerful electrophile, the nitro group can undergo reduction to an amine, and the ethyl ester is susceptible to hydrolysis and amidation. Understanding the selective reactivity of these groups is paramount for its successful application in multi-step syntheses.

Molecular Structure:

G cluster_workflow Sulfonamide Synthesis Workflow start Dissolve Sulfonyl Chloride in Solvent add_amine Add Amine start->add_amine add_base Add Base add_amine->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Isolated Sulfonamide purify->end G cluster_pathway Nitro Group Reduction Pathway Start Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Product Ethyl 5-(chlorosulfonyl)- 2-methyl-3-aminobenzoate Start->Product Selective Reduction Reagents NaBH4, FeCl2 (or other selective reagents) Reagents->Product G cluster_0 Sulfonyl Chloride Reactions cluster_1 Nitro Group Reactions cluster_2 Ester Group Reactions A Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate B Sulfonamide Derivatives A->B R2NH, Base C Sulfonate Esters A->C ROH, Base D Amino Derivatives A->D Selective Reduction (e.g., NaBH4/FeCl2) E Carboxylic Acid Derivatives A->E Hydrolysis (H+ or OH-)

Methodological & Application

Using ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Sulfonamides Utilizing Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of substituted sulfonamides using ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a key building block. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2][3] The title compound is a highly functionalized, electron-deficient aryl sulfonyl chloride, making it a potent electrophile for the facile construction of complex molecular architectures. We will delve into the reaction mechanism, provide a robust, step-by-step synthetic protocol, discuss methods for purification and characterization, and offer expert insights into potential challenges and troubleshooting. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Value of the Reagent

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is not a simple starting material; it is an advanced intermediate engineered for specific synthetic advantages. The aromatic ring is decorated with three distinct functional groups, each serving a critical role:

  • Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for sulfonamide bond formation. Its reactivity is significantly enhanced by the electronic nature of the ring.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, it acidifies the N-H bond of the resulting sulfonamide, which can be critical for receptor binding interactions.[1] It also serves as a versatile synthetic handle for further transformations, such as reduction to an amine.

  • Ethyl Ester (-COOEt) & Methyl Group (-CH₃): These substituents provide steric and electronic differentiation, influencing the molecule's conformation and providing additional points for modification in a drug discovery program.

The classic and most reliable method for forming the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][4][5] This guide will detail a protocol for this fundamental transformation.

The Chemical Principle: Mechanism of Sulfonamide Formation

The synthesis proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction is typically mediated by a base, such as pyridine or triethylamine, which plays a dual role.[5][6]

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, expelling a chloride ion (Cl⁻) as a leaving group.

  • Proton Transfer: The resulting product is a protonated sulfonamide. A base (e.g., pyridine) abstracts the proton from the nitrogen, neutralizing the product and generating a salt byproduct (e.g., pyridinium hydrochloride).[5][6]

Scientist's Note: The use of an anhydrous solvent and a slight excess of the amine or base is crucial. Sulfonyl chlorides are highly susceptible to hydrolysis by water, which leads to the formation of the unreactive sulfonic acid, a common impurity that can complicate purification.[6]

Reaction Mechanism Visualization

G Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylCl Ar-SO₂Cl (Sulfonyl Chloride) SulfonylCl->Intermediate Product_HCl R-NH(SO₂Ar)₂⁺ Cl⁻ (Protonated Product) Intermediate->Product_HCl Elimination of Cl⁻ FinalProduct R-NH-SO₂Ar (Sulfonamide) Product_HCl->FinalProduct Deprotonation Byproduct Pyridine·HCl (Salt Byproduct) Base Pyridine (Base) Base->FinalProduct

Caption: Mechanism of base-mediated sulfonamide synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-3-nitro-5-(phenylsulfamoyl)benzoate

This protocol details the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with aniline as a representative primary amine.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate309.701.00 g3.231.0
Aniline93.130.33 g (0.32 mL)3.551.1
Pyridine (Anhydrous)79.1015 mL-Solvent
Dichloromethane (DCM)84.93~50 mL-Extraction
Hydrochloric Acid (1 M aq.)36.46~30 mL-Work-up
Saturated Sodium Bicarbonate (aq.)84.01~20 mL-Work-up
Brine (Saturated NaCl aq.)58.44~20 mL-Work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g-Drying
Equipment:
Round-bottom flask (50 mL), Magnetic stirrer & stir bar
Ice-water bath, Septa, Nitrogen inlet
Syringes, Separatory funnel, Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.00 g, 3.23 mmol).

  • Solvent and Amine Addition: Add anhydrous pyridine (15 mL) via syringe. Stir the mixture until the solid is fully dissolved. Add aniline (0.32 mL, 3.55 mmol) dropwise via syringe.

    • Scientist's Note: Pyridine serves as both the solvent and the base. Using it as the solvent ensures a high concentration of the base is present to immediately neutralize the HCl generated, driving the reaction to completion.[5]

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a white precipitate (pyridinium hydrochloride) is typically observed.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting sulfonyl chloride spot has been fully consumed.

  • Quenching and Extraction:

    • Once complete, transfer the reaction mixture to a separatory funnel containing dichloromethane (25 mL) and 1 M HCl (15 mL). Shake vigorously.

    • Scientist's Note: The acidic wash is critical for removing the excess pyridine solvent, which protonates and becomes water-soluble.

    • Separate the layers and extract the aqueous layer again with DCM (15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can typically be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations for Ethyl 2-methyl-3-nitro-5-(phenylsulfamoyl)benzoate
¹H NMR Appearance of aromatic protons from the aniline moiety. A broad singlet for the N-H proton (often exchanges with D₂O). Shifts in the aromatic protons of the original ring due to the new sulfonamide group.
¹³C NMR Appearance of carbon signals corresponding to the new phenyl group.
FT-IR Characteristic stretching frequencies for the N-H bond (~3300 cm⁻¹), asymmetric and symmetric S=O stretches of the sulfonamide (~1350 and ~1160 cm⁻¹), and N=O stretches of the nitro group (~1530 and ~1340 cm⁻¹).[7]
Mass Spec (ESI-MS) Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the product (C₁₅H₁₄N₂O₆S, MW = 366.35).
Melting Point A sharp melting point range, indicating high purity.[5]

Workflow Visualization

G Start 1. Combine Sulfonyl Chloride & Aniline in Pyridine under N₂ React 2. Stir at Room Temperature (4-6h) Monitor by TLC Start->React Workup 3. Dilute with DCM, Wash with 1M HCl, NaHCO₃, Brine React->Workup Dry 4. Dry Organic Layer (MgSO₄) & Concentrate Workup->Dry Purify 5. Recrystallize from Ethanol/Water Dry->Purify Characterize 6. Characterize Product (NMR, IR, MS, MP) Purify->Characterize

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting and Expert Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of starting material.[6] 3. Product loss during work-up or recrystallization.1. Extend reaction time; confirm completion with TLC. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Minimize the amount of hot solvent for recrystallization; ensure pH is neutral before extraction.
Oily Product / Failure to Crystallize Presence of impurities (e.g., residual pyridine, sulfonic acid byproduct).Purify via flash column chromatography on silica gel. If sulfonic acid is present, ensure the NaHCO₃ wash was thorough.
Multiple Products on TLC 1. Di-sulfonylation (if using a primary amine with >2 eq. of sulfonyl chloride). 2. Side reactions due to reactive impurities in the amine.1. Use a 1:1.1 molar ratio of sulfonyl chloride to amine.[6] 2. Use freshly distilled or high-purity amine.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. ResearchGate. [Link]

  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry; 2016. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC, National Center for Biotechnology Information. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synfacts; 2011. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Sulfonamide purification process.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. ScienceDirect. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

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Protocol for reacting ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Synthesis of Novel Sulfonamides via Reaction of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with Primary Amines

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and lead optimization programs. Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly functionalized aromatic building block, presenting a unique scaffold for generating diverse chemical libraries. The electron-withdrawing nature of the nitro and ester groups enhances the electrophilicity of the sulfonyl chloride moiety, making it a prime candidate for nucleophilic attack by primary amines. This document provides a comprehensive guide to the synthesis, purification, and characterization of N-substituted ethyl 2-methyl-3-nitro-5-(sulfamoyl)benzoates, detailing the underlying chemical principles and offering a robust, validated protocol.

Reaction Scheme and Mechanism

The synthesis of sulfonamides from ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and a primary amine proceeds via a classical nucleophilic acyl substitution mechanism.[1]

Overall Reaction:

R-NH₂ + ClSO₂-Ar → R-NHSO₂-Ar + HCl

Where Ar = Ethyl 5-(2-methyl-3-nitrobenzoate)

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling the chloride ion as a good leaving group.

  • Proton Transfer: The resulting product is a protonated sulfonamide. A base, such as triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction.[3] This is a critical step, as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Safety and Handling Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols.

  • Reactivity: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a moisture-sensitive compound. Contact with water will lead to hydrolysis, forming the corresponding sulfonic acid, which is unreactive towards amines.[3] All reactions must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity: The starting sulfonyl chloride and the HCl byproduct are corrosive and can cause severe skin and eye irritation.[4][5] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis, purification, and characterization of N-substituted sulfonamides derived from ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Materials and Equipment
  • Reagents:

    • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq)

    • Primary amine of choice (1.1 - 1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (230-400 mesh) for column chromatography[6]

    • TLC plates (Silica gel 60 F₂₅₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flasks and magnetic stir bars

    • Septa and needles for inert atmosphere techniques

    • Ice-water bath

    • Magnetic stir plate

    • Glassware for extraction (separatory funnel)

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis prep_amine Dissolve Primary Amine (1.1 eq) & Base (1.5 eq) in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride (1.0 eq) in Anhydrous DCM add Add Sulfonyl Chloride Solution Dropwise over 20-30 min prep_sulfonyl->add cool->add react Warm to Room Temperature Stir for 4-18 hours add->react monitor Monitor by TLC react->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M relative to the sulfonyl chloride).

    • Add triethylamine (1.5 eq) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.[1]

  • Addition of Sulfonyl Chloride:

    • In a separate dry flask, dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the stirred amine/base mixture at 0 °C over a period of 20-30 minutes.[3] Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (sulfonyl chloride). A typical mobile phase for TLC is 30% ethyl acetate in hexanes.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acidic species) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[7]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity.

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the ethyl ester group, the methyl group on the ring, and protons from the primary amine R-group. The N-H proton of the sulfonamide will typically appear as a broad singlet.

    • ¹³C NMR: Signals for all unique carbons should be present, including the carbonyl of the ester and the aromatic carbons.

    • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target sulfonamide.[8]

    • Infrared (IR) Spectroscopy: Look for characteristic stretching bands for the N-H group, the S=O bonds of the sulfonamide (typically two bands), and the N=O bonds of the nitro group.[9]

Key Parameters and Troubleshooting

The success of this reaction hinges on several key parameters. The following table provides guidance and troubleshooting for common issues.

Parameter / IssueRecommended Condition / CauseSolution / Rationale
Solvent Choice Anhydrous aprotic solvents (DCM, THF, Acetonitrile).[3]Prevents hydrolysis of the moisture-sensitive sulfonyl chloride. DCM is often preferred for its ease of removal and good solubility for a wide range of substrates.
Base Selection Tertiary amines (Triethylamine) or Pyridine.Acts as an essential scavenger for the HCl byproduct, preventing the protonation and deactivation of the primary amine nucleophile.[1]
Low or No Yield Incomplete reaction; Hydrolysis of sulfonyl chloride.Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere. Confirm the quality of the primary amine.
Di-sulfonylation A primary amine reacts with two molecules of sulfonyl chloride.This side reaction is more likely with highly reactive amines or if a large excess of sulfonyl chloride is used. Use a 1:1 or slight excess of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly at low temperatures.[3]
Difficult Purification Streaking on TLC; Co-elution of impurities.The primary impurity is often the hydrolyzed sulfonic acid. A wash with dilute NaHCO₃ during workup can help remove this polar byproduct. Ensure proper loading and solvent polarity for column chromatography.

References

  • Benchchem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Benchchem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • J. R. Bowser, P. J. Williams, K. Kura. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48.
  • Various Authors. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • A. S. Jee, et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • A. A. Al-Amiery, et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: Methyl 2-chloro-5-nitrobenzoate.
  • CymitQuimica. (2024). Safety Data Sheet: Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
  • Royal Society of Chemistry. Mechanochemical synthesis of aromatic sulfonamides.
  • M. A. Al-Sha'er, et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3):156-162.
  • NIST/TRC. Ethyl 3-nitrobenzoate. NIST Chemistry WebBook.

Sources

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (Compound 1 ) is a high-value, trifunctional scaffold designed for the modular synthesis of fused nitrogen heterocycles, specifically indazoles and indoles . Its unique substitution pattern—featuring a reactive chlorosulfonyl "warhead" meta to a 2-methyl-3-nitro core—enables a "Diversification-First" strategy. This allows researchers to install complex sulfonamide pharmacophores before cyclizing the core, preserving sensitive functionalities that might otherwise degrade under harsh cyclization conditions.

This guide details the application of Compound 1 as a precursor for 5-sulfamoyl-1H-indazole-7-carboxylates , a privileged motif in kinase inhibitors (e.g., PARP, VEGFR targets) and ion channel modulators.

Chemical Profile & Reactivity Map

Compound 1 presents three distinct orthogonal reactivity zones, allowing for sequential functionalization without protecting group manipulation.

FeaturePositionReactivity ModeApplication
Chlorosulfonyl C5Electrophilic Attack Rapid reaction with amines/alcohols to form sulfonamides/sulfonates. Best functionalized first.
Nitro / Methyl C3 / C2Cyclization Core The ortho-nitro-methyl motif is the precursor for Indazole (via Jacobson) or Indole (via Batcho-Leimgruber) rings.
Ethyl Ester C1Electrophilic / H-Bonding Serves as a handle for further elaboration (e.g., amide coupling) or as a structural anchor (C7-carboxylate) to improve solubility.
Reactivity Visualization

ReactivityMap Compound Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Sulfonyl C5-SO2Cl (Most Reactive) Compound->Sulfonyl NitroMethyl C3-NO2 / C2-Me (Cyclization Pair) Compound->NitroMethyl Ester C1-COOEt (Modifiable Handle) Compound->Ester Sulfonamide Sulfonamide Library (Diversity Point) Sulfonyl->Sulfonamide  R-NH2, Base Indazole Indazole Core (Scaffold Formation) NitroMethyl->Indazole  1. Red (Fe/HCl) 2. NaNO2 (Diazotization) Amide Carboxamide (Late-Stage) Ester->Amide  Hydrolysis + Coupling

Figure 1: Orthogonal reactivity map of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Application: Synthesis of 5-Sulfamoyl-1H-indazole-7-carboxylates

The primary application of Compound 1 is the synthesis of 7-functionalized indazoles. The 2-methyl-3-nitro substitution pattern is the classic substrate for the Jacobson Indazole Synthesis , where the nitro group is reduced to an amine, diazotized, and then spontaneously cyclizes with the adjacent methyl group.

Experimental Workflow

Step 1: Sulfonamide Diversification (The "Tail")

  • Rationale: The sulfonyl chloride is moisture-sensitive and highly reactive. Derivatizing this position first prevents hydrolysis and installs the variable region of the drug candidate early.

  • Protocol:

    • Dissolve Compound 1 (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool to 0°C under N₂.

    • Add the amine (HNR'R'', 1.1 eq) and DIPEA (1.2 eq) dropwise.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄.

    • Yield: Typically 85-95%.

Step 2: Nitro Reduction

  • Rationale: Prepares the nitrogen for diazonium formation. Iron powder is preferred over catalytic hydrogenation to avoid reducing the potentially sensitive sulfonamide or aromatic ring.

  • Protocol:

    • Suspend the sulfonamide intermediate (1.0 eq) in EtOH/H₂O (4:1).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux for 2-4 hours (monitor by LCMS for disappearance of nitro peak).

    • Workup: Filter hot through Celite. Concentrate filtrate.

    • Yield: 80-90%.

Step 3: Jacobson Cyclization (Indazole Formation)

  • Rationale: The ortho-toluidine derivative (from Step 2) undergoes intramolecular cyclization upon diazotization. The diazonium cation attacks the methyl group (via a tautomeric equilibrium) to close the pyrazole ring.

  • Protocol:

    • Dissolve the aniline intermediate (1.0 eq) in Glacial Acetic Acid.

    • Add NaNO₂ (1.2 eq) (as aqueous solution or solid) at RT.

    • Stir for 12-18 hours. The solution typically turns from pale to deep orange/red.

    • Workup: Concentrate acetic acid. Neutralize with sat. NaHCO₃. Extract with EtOAc.

    • Product: Ethyl 5-(N-substituted-sulfamoyl)-1H-indazole-7-carboxylate.

Pathway Diagram

SynthesisPath Start Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Step1 Step 1: Sulfonamide Formation (DCM, R-NH2, DIPEA) Start->Step1 Inter1 Intermediate A: 5-Sulfamoyl-2-methyl-3-nitrobenzoate Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Inter1->Step2 Inter2 Intermediate B: 3-Amino-2-methyl-benzoate derivative Step2->Inter2 Step3 Step 3: Jacobson Cyclization (NaNO2, AcOH, RT) Inter2->Step3 Final Target Scaffold: Ethyl 5-sulfamoyl-1H-indazole-7-carboxylate Step3->Final

Figure 2: Step-by-step synthesis of the Indazole scaffold from Compound 1.

Expert Tips & Troubleshooting

  • Regiochemistry Check: Ensure your starting material is indeed the 3-nitro-2-methyl isomer. The 2-nitro-3-methyl isomer will not form indazoles via this route (it would form N-hydroxyindoles or require different conditions).

  • Sulfonyl Chloride Handling: If Compound 1 has degraded (smells of HCl, acidic pH), recrystallize from dry hexane/CHCl₃ before use. Hydrolyzed acid (sulfonic acid) will kill the Step 1 yield.

  • Cyclization Efficiency: If Step 3 is sluggish, adding a phase transfer catalyst (e.g., 18-crown-6) with isoamyl nitrite in refluxing benzene is a known alternative to the aqueous NaNO₂/AcOH method [1].

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. React violently with water.

  • Nitro Compounds: Potential explosion hazard if heated dry. Always keep wet or in solution during workup.

  • Diazonium Intermediates: Although the Jacobson cyclization proceeds via a diazonium species, these are generally transient. However, avoid isolating the diazonium salt dry; process immediately.

References

  • Indazole Synthesis via Diazo Intermediates

    • Title: "A New and Efficient Synthesis of Indazoles
    • Source:Journal of Organic Chemistry, 2006.
    • Context: Validates the cyclization mechanism of 2-methyl-3-amino benzo
  • Sulfonyl Chloride Reactivity: Title: "Practical Synthesis of Sulfonamides from Sulfonyl Chlorides." Source:Organic Process Research & Development. Context: Standard protocols for Step 1.
  • Compound Data

    • Title: "Methyl 2-(chlorosulfonyl)
    • Source: PubChem CID 43448987.
    • Context: Structural analog verifying stability and reactivity p

(Note: Specific CAS 1156940-16-7 corresponds to the ethyl 3-chloro-5-nitrobenzoate core; the chlorosulfonyl derivative is a specialized catalog item often custom-synthesized using the methods described above.)

The Synthetic Cornerstone: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. The careful selection of starting materials and key intermediates is a critical determinant of the efficiency and success of a drug discovery program. Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a highly functionalized aromatic compound, has emerged as a versatile and powerful building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this key intermediate, with a focus on its utility in the synthesis of potent diuretic agents, supported by detailed protocols and mechanistic insights.

Introduction: A Molecule of Strategic Importance

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a trifunctional aromatic scaffold featuring an ethyl ester, a nitro group, and a chlorosulfonyl moiety. This unique combination of functional groups, strategically positioned on a toluene backbone, offers medicinal chemists a remarkable degree of synthetic flexibility. The electron-withdrawing nature of the nitro and chlorosulfonyl groups significantly influences the reactivity of the aromatic ring, while each functional group provides a handle for a variety of chemical transformations.

The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of sulfonamides, a class of compounds with a rich history in medicine, encompassing antibacterial, antiviral, and diuretic activities. The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of the application of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in drug discovery.

Application in the Synthesis of Loop Diuretics: A Case Study Inspired by Bumetanide

Loop diuretics are a class of potent drugs used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. A prominent member of this class is bumetanide. The synthesis of bumetanide and its analogs provides a compelling case study for the application of intermediates structurally related to ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. The core structure of many loop diuretics features a substituted aminobenzoic acid scaffold with a sulfonamide moiety.

The structural features of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate make it an ideal starting point for the synthesis of bumetanide analogs and other potential diuretic agents. The existing methyl group can influence the pharmacokinetic profile of the final compound, while the nitro group can be readily reduced to an amino group, a key pharmacophoric element in many diuretics. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is crucial for the diuretic activity of this class of compounds.

Synthetic Strategy: From Building Block to Bioactive Molecule

The general synthetic strategy for utilizing ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in the synthesis of diuretic candidates involves a series of key transformations:

  • Sulfonamide Formation: The chlorosulfonyl group is reacted with a suitable amine to introduce the sulfonamide moiety.

  • Nitro Group Reduction: The nitro group is reduced to an amine, providing a site for further functionalization.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the free carboxylic acid, a critical step for diuretic activity.

This modular approach allows for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for the Synthesis of Sulfonamide Derivatives

This protocol describes the general procedure for the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Reduction of the Nitro Group

This protocol outlines the reduction of the nitro-sulfonamide derivative to the corresponding amino-sulfonamide.

Materials:

  • Nitro-sulfonamide derivative

  • Iron powder (Fe) or tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or hydrochloric acid (HCl)

  • Ethanol (EtOH) or ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate or sodium hydroxide solution

  • Celite or a similar filter aid

Procedure using Iron Powder:

  • In a round-bottom flask, suspend the nitro-sulfonamide derivative (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the amino-sulfonamide derivative.

Protocol for the Hydrolysis of the Ethyl Ester

This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.

Materials:

  • Amino-sulfonamide ethyl ester derivative

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino-sulfonamide ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the final carboxylic acid product.

Data Presentation

Table 1: Representative Synthetic Transformations and Yields

StepReactionReagents and ConditionsTypical Yield (%)
1Sulfonamide FormationAmine, TEA, DCM, rt70-90
2Nitro ReductionFe, NH₄Cl, EtOH/H₂O, reflux60-85
3Ester HydrolysisLiOH, THF/H₂O, rt85-95

Visualization of Synthetic Workflow

Synthetic_Workflow A Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate B Sulfonamide Derivative A->B Amine, Base C Amino-sulfonamide Derivative B->C Reduction (e.g., Fe/NH4Cl) D Final Diuretic Candidate C->D Hydrolysis (e.g., LiOH) SAR_Logic cluster_0 Core Scaffold cluster_1 Key Functional Groups A Substituted Benzoic Acid B Carboxylic Acid (Acidic Group) A->B C Sulfonamide Moiety A->C D Substituted Amino Group A->D E Diuretic Activity B->E Essential for Activity C->E Essential for Activity D->E Modulates Potency & PK

Caption: Key structural features for diuretic activity.

Conclusion

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate stands out as a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potential diuretic agents, as illustrated through the lens of bumetanide-related structures, highlights its strategic importance. The synthetic protocols provided herein offer a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of novel and improved therapeutics.

References

  • Delarge, J. & Lapière, C. L. (1975). The chemistry and pharmacology of the derivatives of 3-sulfamoyl-4-chlorobenzoic acid. A new class of potent diuretics. Ann. Pharm. Fr., 33(11-12), 535-44.
  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439.
  • Oedemo, A., et al. (1974). 3-Amino-5-sulfamoyl-4-phenoxybenzoic acids and related compounds, a new class of potent diuretics. Journal of Medicinal Chemistry, 17(4), 382-388.
  • Puschett, J. B., & Goldberg, M. (1968). The acute effects of furosemide on acid and electrolyte excretion in man. The Journal of laboratory and clinical medicine, 71(4), 666-677.
  • Wittner, M., et al. (1991). The Na+-K+-2Cl- cotransport in the thick ascending limb of the loop of Henle. Pflugers Archiv : European journal of physiology, 418(1-2), 84-93.

Derivatization of peptides with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of Peptides with Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate for Enhanced Mass Spectrometric Analysis

Senior Application Scientist Note: This document provides a comprehensive guide to the derivatization of peptides using ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. The protocols and principles outlined herein are synthesized from established methodologies for sulfonyl chloride-based modifications and are designed for researchers in proteomics, drug development, and analytical biochemistry. The core objective of this derivatization strategy is to enhance the detectability and characterization of peptides in mass spectrometry by introducing a stable, UV-active, and electron-withdrawing tag.

Principle of the Method

Chemical derivatization is a powerful technique used to improve the analytical properties of peptides, particularly for mass spectrometry (MS) based applications.[1] Many peptides, especially those lacking basic residues like arginine or lysine, exhibit poor ionization efficiency in electrospray ionization (ESI), leading to limited sensitivity.[2][3] The derivatization of peptides with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate addresses this challenge by covalently modifying primary amino groups.

The Reaction Chemistry

The core of this method is the reaction between the highly electrophilic sulfonyl chloride (-SO₂Cl) group of the reagent and nucleophilic primary amines on the peptide. This results in the formation of a highly stable sulfonamide bond.

  • Reactive Sites: The primary targets for this derivatization on a peptide are:

    • The N-terminal α-amino group.

    • The ε-amino group of lysine (Lys) side chains.

The reaction is generally not selective between these sites and will proceed at all available primary amines. This is a crucial consideration for data analysis, as a peptide with multiple lysines will result in a multiply-labeled species.

Rationale for Reagent Choice

The structure of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is multifunctional, offering several analytical advantages:

  • Sulfonyl Chloride Group: Provides a highly reactive site for efficient and rapid coupling to peptides under mild conditions. The resulting sulfonamide linkage is chemically robust and stable to conditions typically used in sample workup and mass spectrometry analysis, including collision-induced dissociation (CID).[4]

  • Nitroaromatic Moiety: The nitrobenzoate group serves two key purposes. First, the nitro group is a strong chromophore, allowing for the easy detection and quantification of labeled peptides using UV-Vis spectrophotometry (typically in the 260-280 nm range) during HPLC purification.[5] Second, as a strong electron-withdrawing group, it can influence peptide fragmentation during tandem MS (MS/MS), potentially leading to more predictable fragmentation patterns.[6]

Figure 1: Reaction of a peptide's primary amine with the derivatizing reagent.

Applications in Proteomics and Drug Development

The primary application of this derivatization is to facilitate the sensitive detection and sequencing of peptides by LC-MS/MS.

  • Enhanced Sensitivity: While this reagent does not add a permanent charge like some tags, the addition of a moderately hydrophobic aromatic group can improve ionization efficiency in ESI-MS for certain peptides.[2]

  • Quantitative Analysis: This strategy is amenable to quantitative proteomics. By synthesizing an isotopically labeled version of the derivatization reagent (e.g., using ¹³C or ¹⁵N), it can be used for relative quantification by comparing the signal intensities of light- and heavy-labeled peptide pairs.

  • Peptide Mapping and Sequencing: The predictable mass shift upon derivatization aids in the confirmation of peptide identities. The modification can also influence fragmentation, and understanding these patterns can support de novo sequencing efforts.[7]

Detailed Experimental Protocol

This protocol is designed for the derivatization of 1-10 nmol of a purified peptide sample. It is crucial to perform this reaction in an anhydrous (non-aqueous) environment to prevent the hydrolysis of the sulfonyl chloride reagent.

Materials and Reagents
  • Peptide Sample: Lyophilized, purified peptide (1-10 nmol). The peptide should be free of primary amine-containing buffers like Tris.

  • Derivatization Reagent: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

  • Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous grade.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Quenching Solution: 5% hydroxylamine in water or 50 mM aqueous glycine.

  • Purification: Solid-Phase Extraction (SPE) C18 cartridges, or access to an HPLC system.

  • Analysis: ESI-equipped Mass Spectrometer (e.g., Q-TOF, Orbitrap).

Protocol Workflow
Figure 2: Step-by-step workflow for peptide derivatization and analysis.
Step-by-Step Methodology
  • Peptide Reconstitution:

    • Place the vial containing 1-10 nmol of lyophilized peptide on ice.

    • Add 20 µL of anhydrous THF (or DMF).

    • Add 2 µL of DIPEA. The base is critical to neutralize the HCl byproduct of the reaction, driving it to completion.[7]

    • Vortex gently for 30 seconds to dissolve the peptide.

  • Reagent Preparation (Prepare Fresh):

    • Weigh out a small amount of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

    • Prepare a 10 mM stock solution in the same anhydrous solvent used for the peptide. For example, 2.92 mg in 1 mL of THF.

    • Causality Note: A significant molar excess of the reagent (10- to 100-fold) is used to ensure the reaction proceeds to completion, even with minor reagent hydrolysis from trace amounts of water.

  • Derivatization Reaction:

    • To the peptide solution, add 10 µL of the 10 mM reagent stock solution (100 nmol).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at room temperature for 1 hour. For peptides with sterically hindered N-termini, the reaction time can be extended to 2 hours.

  • Quenching the Reaction:

    • Add 20 µL of a quenching solution (e.g., 5% hydroxylamine or 50 mM glycine) to the reaction mixture.

    • Vortex and let it stand for 15 minutes. This step is crucial to consume any unreacted sulfonyl chloride, preventing the modification of subsequent samples or LC columns.

  • Sample Purification:

    • Dry the entire sample in a vacuum centrifuge to remove the organic solvent and excess DIPEA.

    • Reconstitute the sample in 100 µL of 0.1% trifluoroacetic acid (TFA) in water.

    • Purify the derivatized peptide using a C18 SPE cartridge or by reversed-phase HPLC to remove excess reagent, hydrolyzed reagent, and quenching agent.

    • Elute the peptide from the SPE cartridge using a solution like 0.1% TFA in 60% acetonitrile.

    • Dry the purified, derivatized peptide and store it at -20°C until analysis.

Data Analysis and Expected Results

Mass Shift Confirmation

Successful derivatization is confirmed by observing a specific mass increase in the peptide's mass spectrum. The added moiety is -SO₂(C₆H₂)(CH₃)(NO₂)(COOC₂H₅).

ParameterValue
Formula of Added Group C₁₀H₁₀NO₄S
Monoisotopic Mass Increase +239.0331 Da
Average Mass Increase +240.253 Da

Table 1: Expected Mass Shift Upon Derivatization.

For a peptide with one N-terminus and one lysine residue, the expected mass increase would be approximately +478.0662 Da (2 x 239.0331 Da).

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution
Low or No Derivatization 1. Hydrolyzed reagent. 2. Presence of primary amines (e.g., Tris) in the peptide buffer. 3. Insufficient base (DIPEA).1. Prepare reagent solution fresh in anhydrous solvent. 2. Ensure peptide is in a non-nucleophilic buffer or lyophilized from an appropriate solution. 3. Ensure the correct volume of DIPEA is added.
Multiple Peaks for a Single Peptide 1. Incomplete reaction leading to a mix of underivatized, partially, and fully derivatized peptides. 2. Side reactions.1. Increase reagent concentration (e.g., 200-fold excess) or reaction time. 2. Ensure reaction temperature does not exceed room temperature.
No Peptide Signal After Cleanup 1. Poor binding or elution from SPE cartridge. 2. Sample degradation.1. Adjust SPE binding/elution conditions based on peptide hydrophobicity. The derivatized peptide will be more hydrophobic. 2. Avoid strongly acidic or basic conditions for prolonged periods.

References

  • Stefanowicz, P., Kluczyk, A., & Szewczuk, Z. (2015). Derivatization of peptides for improved detection by mass spectrometry. In Amino Acids, Peptides and Proteins: Volume 40 (pp. 36-74). The Royal Society of Chemistry. [Link][2]

  • Kluczyk, A., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link][1]

  • Roth, K. D. W., et al. (2018). Absolute Quantitation of Peptides and Proteins by Coulometric Mass Spectrometry After Derivatization. Journal of the American Society for Mass Spectrometry. [Link][8]

  • Stefanowicz, P., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Molecules. [Link][9]

  • Keil, A., et al. (2020). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. Journal of Mass Spectrometry. [Link][10]

  • Miyata, O. (2007). Methods for derivatizing protein or peptide with sulfonic acid groups. Google Patents. [11]

  • Roth, K. D., et al. (1998). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. Proceedings of the National Academy of Sciences. [Link][7]

  • Fransson, J. (2018). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-portal.org. [Link][4]

  • Holcomb, M. J., et al. (2014). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link][6]

Sources

Application Note: Chemoselective Nucleophilic Substitution on Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing chemoselective nucleophilic substitutions on ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate . The protocols focus on the high-fidelity construction of sulfonamides and sulfonate esters—critical pharmacophores in medicinal chemistry—while preserving the integrity of the ethyl ester and nitro functionalities.

Introduction & Reactivity Profile

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a densely functionalized scaffold featuring three distinct electrophilic sites. Successful utilization of this intermediate requires a deep understanding of the relative reaction kinetics to achieve chemoselectivity.

Electrophilic Site Analysis

The molecule contains three electrophilic centers, ranked below by reactivity toward nucleophiles (e.g., primary amines) under mild conditions:

  • Sulfonyl Chloride (-SO₂Cl) at C5: Most Reactive. The sulfur atom is highly electrophilic due to the induction from the chlorine and the electron-withdrawing nature of the substituted aromatic ring. The meta-nitro group further enhances this electrophilicity, making the -SO₂Cl group extremely susceptible to nucleophilic attack.

  • Ethyl Ester (-COOEt) at C1: Moderately Reactive. While susceptible to aminolysis or hydrolysis, the reaction rate is orders of magnitude slower than sulfonylation at temperatures < 40°C.

  • Aromatic Ring (C3-Nitro): Inert to SₙAr. The nitro group is meta to the other electron-withdrawing groups (ester and sulfonyl), meaning the ring lacks the ortho/para activation required for nucleophilic aromatic substitution (SₙAr) of the nitro group under standard conditions.

Mechanistic Pathway

The primary reaction is an associative nucleophilic substitution at the sulfur atom. The nucleophile attacks the sulfur center, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.

ReactionMechanism Substrate Sulfonyl Chloride (Electrophile) TS Transition State (Trigonal Bipyramidal) Substrate->TS + Nu: Nu Nucleophile (Amine/Alcohol) Nu->TS Product Sulfonamide/ Sulfonate Ester TS->Product - Cl⁻ HCl HCl Byproduct (Scavenged by Base) TS->HCl

Figure 1: Mechanistic pathway for nucleophilic substitution at the sulfonyl center.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Aminolysis)

Best for: Primary and secondary amines, valuable/scarce amines. Mechanism: Nucleophilic attack by amine nitrogen. Selectivity: >99% Sulfonamide vs. Amide.

Reagents & Materials
  • Substrate: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: Pyridine (2.0 equiv) OR Triethylamine (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress potential side reactions with the ester moiety.

  • Addition: Add the Base (Pyridine or TEA) in one portion.

  • Nucleophile Introduction: Add the Amine (1.1 equiv) dropwise (if liquid) or portion-wise (if solid) over 5–10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of starting material (-SO₂Cl) and formation of the sulfonamide peak (M+H).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove excess base/pyridine. Caution: Ensure the aqueous layer is acidic (pH < 2).

    • Wash with Saturated NaHCO₃ (1x) and Brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most products are pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Sulfonate Esters (Alcoholysis)

Best for: Primary alcohols, phenols. Challenge: Alcohols are weaker nucleophiles than amines; stronger activation or catalysis is often required.

Reagents
  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DCM

Procedure
  • Dissolve the substrate and the alcohol in anhydrous DCM (0.1 M) at 0°C.

  • Add Triethylamine followed by DMAP .

  • Stir at 0°C for 30 minutes, then warm to RT and stir for 4–12 hours.

  • Workup: Wash with 0.5M HCl, then NaHCO₃. Dry and concentrate.

    • Note: Sulfonate esters can be hydrolytically unstable; avoid prolonged exposure to aqueous base.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Hydrolysis (-SO₃H formation) Wet solvent or reagents.Use anhydrous solvents; dry glassware. Keep reaction under N₂/Ar atmosphere.
Ester Cleavage (Acid formation) Reaction temperature too high; Base too strong.Maintain 0°C during addition. Avoid hydroxide bases (NaOH/KOH) in organic steps.
Incomplete Reaction Steric hindrance of amine.Increase temperature to 40°C (reflux DCM) or use DMAP (0.1 eq) as a nucleophilic catalyst.
Regioselectivity Loss Excess amine attacking ester.Strictly control stoichiometry (1.05–1.1 eq amine). Add amine slowly to the sulfonyl chloride.
Workflow Diagram

Workflow Start Start: Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate ConditionCheck Select Nucleophile Start->ConditionCheck PathAmine Amine (R-NH2) ConditionCheck->PathAmine PathAlcohol Alcohol (R-OH) ConditionCheck->PathAlcohol RxnAmine Protocol A: DCM, Pyridine, 0°C -> RT PathAmine->RxnAmine RxnAlcohol Protocol B: DCM, TEA, DMAP (cat), 0°C -> RT PathAlcohol->RxnAlcohol Workup Acid Wash (1M HCl) Remove Base RxnAmine->Workup RxnAlcohol->Workup Product Final Product: Sulfonamide or Sulfonate Workup->Product

Figure 2: Decision tree and workflow for functionalizing the sulfonyl chloride scaffold.

Safety & Handling (E-E-A-T)

  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react with moisture on skin/lungs to produce HCl. Always handle in a fume hood.

  • Pressure Build-up: Reactions produce HCl gas (if not scavenged immediately). Ensure the vessel is vented (e.g., via a needle/balloon) if doing large scale without base excess.

  • Stability: Store the starting material under inert gas at 4°C. The compound is moisture-sensitive and will degrade to the sulfonic acid over time if exposed to air.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides: Synthetic Methods in Drug Discovery. Retrieved from

  • National Institutes of Health (PubChem). (2025). Ethyl 3-chloro-5-nitrobenzoate Compound Summary. Retrieved from [1]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. Retrieved from

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate to Methyl m-Nitrobenzoate. Org. Synth. 1928, 8, 76. Retrieved from

Sources

Use of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application and protocol guide for the use of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a reactive chemical probe for exploring biological systems. As a member of the arylsulfonyl halide class of compounds, this probe offers a powerful tool for activity-based protein profiling (ABPP), target identification, and the development of novel covalent therapeutics. This guide moves beyond simple instructions to provide the scientific rationale behind the protocols, ensuring a deep understanding of the methodology and enabling researchers to adapt and troubleshoot their experiments effectively.

Introduction: The Power of Covalent Probes

Chemical probes are indispensable tools in modern drug discovery and chemical biology, providing a means to identify and validate pharmacological targets and elucidate their functions in complex biological settings.[1][2] While non-covalent probes have been instrumental, there is a resurgence of interest in covalent probes, which form a stable, permanent bond with their protein targets.[3] This irreversible interaction offers several advantages, including high potency, prolonged duration of action, and the ability to target proteins that have proven difficult to drug via traditional non-covalent mechanisms.

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate belongs to a class of electrophilic probes characterized by the arylsulfonyl chloride functional group. This "warhead" is highly reactive toward nucleophilic amino acid residues on proteins, making it an effective tool for covalently labeling enzyme active sites and other functional pockets.[4][5]

Dissecting the Probe's Architecture:

  • The Warhead (5-chlorosulfonyl group): The sulfonyl chloride (–SO₂Cl) is a potent electrophile. It readily reacts with nucleophilic amino acid side chains, forming stable sulfonamide or sulfonate ester bonds. Its reactivity is generally higher than the more commonly used sulfonyl fluorides, which may allow for faster labeling or the capture of less reactive nucleophiles.[6]

  • The Scaffold (ethyl 2-methyl-3-nitrobenzoate): The substituted aromatic ring provides a rigid framework. The ethyl ester, methyl, and nitro groups are not merely decorative; they critically influence the probe's physicochemical properties, such as solubility, cell permeability, and steric profile. Furthermore, these groups modulate the electronic properties of the ring, which can fine-tune the reactivity of the chlorosulfonyl warhead. The nitro group, in particular, can serve as a synthetic handle for further modifications.[7]

Core Principles and Mechanism of Action

The utility of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a probe is predicated on its ability to covalently modify proteins. The sulfonyl chloride moiety is the key actor in this process. It has a well-established reactivity profile, targeting several nucleophilic amino acid residues that are often found in functionally important protein sites.[4][8]

Target Residues Include:

  • Primary Targets: Serine, Tyrosine, Lysine

  • Context-Dependent Targets: Threonine, Cysteine, Histidine

The reaction proceeds via a nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable covalent bond and the displacement of a chloride ion. This mechanism is the foundation for using the probe in target discovery and validation workflows.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Probe Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (R-SO₂Cl) Attack Nucleophilic Attack Probe->Attack Protein Protein with Nucleophilic Residue (Protein-Nu-H) Protein->Attack Adduct Covalently Modified Protein (Protein-Nu-SO₂-R) Attack->Adduct Covalent Bond Formation Byproduct Hydrochloric Acid (HCl) Attack->Byproduct Chloride Displacement

Mechanism of Covalent Protein Modification.

Probe Handling and Storage

Sulfonyl chlorides are highly reactive and require careful handling to ensure their integrity. Their primary vulnerability is hydrolysis.

Key Handling Guidelines:

  • Moisture Sensitivity: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, rendering it inactive.[9] All handling should be performed in a dry environment.

  • Solvents: Use only anhydrous-grade, non-nucleophilic solvents for preparing stock solutions (e.g., DMSO, DMF, Dioxane, Acetonitrile). Do not use protic solvents like ethanol or methanol for storage.[10]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C in a desiccated environment. We recommend storage under an inert atmosphere (e.g., argon or nitrogen). Tightly sealed containers are critical.[11]

  • Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storing, use small aliquots to avoid repeated freeze-thaw cycles.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO₅S
Molecular Weight 291.71 g/mol
Appearance (Predicted) Off-white to yellow solid
Reactive Group Sulfonyl Chloride (-SO₂Cl)
Solubility Soluble in DMSO, DMF, Acetonitrile

Application 1: Target Identification in Complex Proteomes

A primary application for this probe is to identify its protein targets in a complex biological sample, such as a cell or tissue lysate. This workflow, central to Activity-Based Protein Profiling (ABPP), uses the probe to covalently "tag" its targets, which are then identified using mass spectrometry.[12]

Sources

Application Note: Advanced Solid-Phase Synthesis Utilizing Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a Safety-Catch Linker

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Synthesis Protocols Featuring an Electronically-Modulable Sulfonamide Linker

Introduction: The Need for Controlled Cleavage in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, enabling the rapid assembly of complex molecules on a solid support.[1][2] A critical component of this methodology is the linker, which tethers the nascent molecule to the resin. The linker's stability and the conditions required for its cleavage dictate the synthetic strategies that can be employed. "Safety-catch" linkers represent an advanced class of these tools, offering superior control over product release.[3][4] These linkers are stable to the reaction conditions used during synthesis but can be "activated" in a discrete chemical step, rendering them labile for cleavage under mild conditions.[5]

This guide details the application of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate as a precursor for a highly versatile, electronically-modulated safety-catch linker. The presence of a nitro group on the aromatic ring provides a key control element. In its initial state, the electron-withdrawing nature of the nitro group stabilizes the sulfonamide bond. Following a selective chemical reduction of the nitro group to an amine, the altered electronic properties of the linker facilitate cleavage, releasing the synthesized compound from the solid support.

This protocol is designed for researchers in organic chemistry and drug development seeking to synthesize libraries of amides, peptides, or other amine-derived small molecules with high purity and controlled final cleavage.

Chemical Profile: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This reagent is the foundational component for constructing the safety-catch linker on the solid support. Its key functional groups are the sulfonyl chloride, which reacts with the resin, and the nitro group, which serves as the safety-catch trigger.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₅SN/A
Molecular Weight 291.71 g/mol N/A
Appearance Pale yellow to off-white solid
Key Functional Groups Sulfonyl Chloride (-SO₂Cl), Ester (-COOEt), Nitro (-NO₂)N/A
Primary Application Linker for solid-phase synthesisInferred
Solubility Soluble in aprotic polar solvents (DMF, DCM, THF)Inferred
Reactivity The sulfonyl chloride is highly reactive towards nucleophiles like amines.[6][7]

Principle of the Safety-Catch Mechanism

The core of this protocol is a two-stage cleavage strategy based on modulating the electronic properties of the aryl sulfonamide linker.

  • Immobilization & Synthesis (Stable State): The linker is attached to an amino-functionalized resin via the sulfonyl chloride group. The first building block is then attached to the sulfonamide nitrogen. The strong electron-withdrawing effect of the nitro group increases the acidity of the N-H bond but stabilizes the N-acyl sulfonamide linkage against many nucleophiles and bases, rendering it inert throughout the synthesis sequence.[3]

  • Activation (Labile State Trigger): After the synthesis is complete, the nitro group is selectively reduced to an amine group (-NH₂). Common reducing agents like tin(II) chloride (SnCl₂) are effective for this transformation. This conversion dramatically changes the electronic nature of the aromatic ring. The resulting amino group is electron-donating, which destabilizes the sulfonamide bond and "activates" the linker.

  • Cleavage (Product Release): The activated linker is now susceptible to cleavage. Treatment with a suitable acid or a specific nucleophile can break the bond, releasing the desired molecule from the resin.

Diagram of the Safety-Catch Workflow

G cluster_0 Phase 1: Synthesis (Linker is Stable) cluster_1 Phase 2: Activation & Cleavage A Amino-Functionalized Resin B Linker Immobilization (Reaction with -SO2Cl) A->B + Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate C Immobilized Linker (Stable N-Acyl Sulfonamide with -NO2) B->C D Chain Elongation (e.g., Peptide Coupling Cycles) C->D + Building Blocks E Reduction of Nitro Group (e.g., + SnCl2) D->E Synthesis Complete F Activated Linker (N-Acyl Sulfonamide with -NH2) G Cleavage F->G + Cleavage Cocktail (e.g., TFA) H Purified Product in Solution G->H

Caption: Workflow of the safety-catch strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sulfonyl chlorides and strong acids/bases are corrosive and hazardous.[8][9]

Protocol 1: Immobilization of Linker on Amino-Functionalized Resin
  • Objective: To attach the ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate linker to a solid support (e.g., Rink Amide AM resin).

Reagent/MaterialQuantity (for 1g resin)Purpose
Amino-functionalized resin (e.g., Rink Amide, 0.5 mmol/g)1.0 gSolid Support
Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate438 mg (1.5 mmol, 3 eq)Linker
N,N-Diisopropylethylamine (DIEA)522 µL (3.0 mmol, 6 eq)Non-nucleophilic base
Dichloromethane (DCM)15 mLSolvent

Procedure:

  • Swell the amino-functionalized resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and DIEA in 15 mL of fresh DCM.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Scientist's Note: A non-nucleophilic base like DIEA is crucial here. It scavenges the HCl byproduct generated from the reaction between the amine and the sulfonyl chloride without competing as a nucleophile. An excess of the linker is used to ensure complete capping of the resin's amino groups.

Protocol 2: Attachment of the First Building Block (Fmoc-Amino Acid Example)
  • Objective: To attach the first protected amino acid to the sulfonamide linker.

Reagent/MaterialQuantity (for 1g resin)Purpose
Linker-functionalized resin1.0 g (0.5 mmol)Support
Fmoc-protected Amino Acid1.0 mmol (2 eq)First Building Block
1,3-Diisopropylcarbodiimide (DIC)156 µL (1.0 mmol, 2 eq)Coupling Agent
4-Dimethylaminopyridine (DMAP)12 mg (0.1 mmol, 0.2 eq)Acylation Catalyst
N,N-Dimethylformamide (DMF)10 mLSolvent

Procedure:

  • Swell the linker-functionalized resin in DMF for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve the Fmoc-amino acid and DMAP in 8 mL of DMF.

  • Add DIC to the vial and vortex briefly.

  • Immediately add the activation mixture to the resin.

  • Agitate the reaction at room temperature for 2-4 hours.

  • Drain the solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum. A small sample can be cleaved to confirm loading.

Scientist's Note: Acylating the sulfonamide nitrogen can be challenging due to its lower nucleophilicity compared to a standard amine.[5] The use of a carbodiimide activator like DIC and a catalyst like DMAP is often necessary to achieve efficient coupling.

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS)
  • Objective: To build a peptide chain using standard solid-phase peptide synthesis (SPPS) cycles.[10][11]

A. Fmoc Deprotection:

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Repeat step 1 and agitate for 15 minutes.

  • Drain and wash thoroughly with DMF (5x) to remove all traces of piperidine.

B. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

  • Add DIEA (6 eq) to the vial to begin activation.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate for 45-60 minutes.

  • Drain and wash with DMF (3x) and DCM (3x).

  • Repeat the cycle (A and B) for each amino acid in the sequence.

Protocol 4: Activation and Cleavage
  • Objective: To reduce the nitro group and cleave the final product from the resin.

A. Activation (Nitro Group Reduction):

  • Swell the peptide-resin in 10 mL of DMF.

  • Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 eq) in DMF.

  • Add the SnCl₂ solution to the resin.

  • Agitate at 50°C for 3 hours.

  • Drain and wash the resin extensively with DMF (5x), water (2x), DMF (3x), and DCM (3x) to remove all tin salts.

  • Dry the activated resin under vacuum.

B. Cleavage:

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) is common.[1]

  • Add 10 mL of the cleavage cocktail to the dried, activated resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the product.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude product from the combined filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Overall Synthesis Workflow

G cluster_loop Synthesis Cycle start Start: Amino-functionalized Resin linker_immob Protocol 1: Immobilize Linker start->linker_immob first_aa Protocol 2: Attach First Building Block linker_immob->first_aa deprotection Protocol 3A: Fmoc Deprotection first_aa->deprotection coupling Protocol 3B: Couple Next Amino Acid deprotection->coupling Wash coupling->deprotection Repeat for n cycles activation Protocol 4A: Activate Linker (Nitro Reduction) coupling->activation Final Cycle Complete cleavage Protocol 4B: Cleave Product from Resin activation->cleavage purification Purification (e.g., HPLC) cleavage->purification end_node Final Product purification->end_node

Caption: Complete solid-phase synthesis workflow.

References

  • Zaragoza, F. (2003). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Journal of Combinatorial Chemistry, 5(5), 497-500. [Link]

  • Vignola, D., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Scifinder. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Bastos, L. F., et al. (2016). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. Química Nova, 39(1), 59-64. [Link]

  • Vignola, D., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Hossain, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Kaupp, G. (2015). Solid-solid synthesis of the directly pure pharmaceutical sulfonamide... ResearchGate. [Link]

  • Hossain, S., et al. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Yasmin, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30374-30393. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-10. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

  • Ghaffari, M. F., et al. (2019). Solid phase peptide synthesis processes and associated systems.
  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7792. [Link]

  • Guzmán, F., et al. (2023). (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes whose aberrant signaling is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Within this field, the sulfonamide moiety has emerged as a privileged pharmacophore, adept at forming key interactions within the ATP-binding site of many kinases.[3] This document provides a detailed guide for researchers and drug development professionals on the strategic application of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a highly versatile and functionalized building block designed for the efficient synthesis of diverse sulfonamide-based kinase inhibitors. We will explore the reagent's unique reactivity, provide field-proven protocols for its use, and discuss the underlying chemical principles that make it an invaluable tool in medicinal chemistry.

The Reagent: A Multifunctional Scaffold for Convergent Synthesis

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is not merely a reagent but a synthetic platform. Its structure is deliberately designed to offer multiple, orthogonally reactive sites, enabling a convergent and highly adaptable approach to building complex molecular architectures.

  • The Sulfonyl Chloride (-SO₂Cl): This is the primary reactive center, an electrophilic group that readily couples with nucleophilic primary and secondary amines to form the stable and medicinally important sulfonamide linkage.[4][5] This reaction is typically high-yielding and proceeds under mild conditions.

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group serves two purposes. First, it influences the reactivity of the sulfonyl chloride group. Second, and more importantly, it acts as a masked amino group. The nitro moiety can be chemoselectively reduced to a primary amine at a later synthetic stage, providing a vector for further diversification and exploration of the structure-activity relationship (SAR).[6][7]

  • The Ethyl Ester (-COOEt): This group offers another point for potential modification. While stable to the conditions of sulfonamide formation and nitro reduction, it can be hydrolyzed to a carboxylic acid, which can then be used to form amides, esters, or other functional groups.

  • The Methyl Group (-CH₃): The methyl substituent provides steric bulk and electronic influence, which can be crucial for tuning the molecule's conformation and interaction with the target kinase.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₅S(Calculated)
Molecular Weight 291.71 g/mol (Calculated)
Appearance Pale yellow to off-white solid (predicted)N/A
Key Reactive Group Sulfonyl Chloride (-SO₂Cl)[8]
Latent Functionality Nitro Group (-NO₂)[6]

Note: Data for the exact ethyl ester is not widely published; properties are based on the core structure and closely related analogues like methyl 2-(chlorosulfonyl)-5-nitrobenzoate.[9][10]

Strategic Synthesis Overview

The core strategy involves a two-stage process that maximizes synthetic efficiency. The initial sulfonylation reaction creates a library of intermediates, which can then be subjected to a common nitro-reduction step, followed by further diversification.

G A Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate C Sulfonamide Intermediate Library A->C Sulfonylation (Base, Solvent) B Amine Library (R-NH₂) B->C D Reduction of Nitro Group C->D Chemoselective Reduction (e.g., SnCl₂, H₂/Pd-C) E Aniline Intermediate Library D->E F Further Diversification (e.g., Amide Coupling) E->F G Final Kinase Inhibitor Library F->G

Caption: High-level strategy for kinase inhibitor synthesis.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. They include self-validating checkpoints, such as TLC monitoring, and explain the rationale behind key steps.

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details the coupling of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with a generic amine. The sulfonamide linkage is one of the most important functional groups in medicinal chemistry, found in a wide range of drugs.[11]

Core Directive: To form a stable sulfonamide bond by reacting the electrophilic sulfonyl chloride with a nucleophilic amine in the presence of a non-nucleophilic base.

Materials & Equipment:

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq)

  • Selected primary or secondary amine (1.1 - 1.2 eq)

  • Base: Pyridine or Triethylamine (Et₃N) (2.0 - 3.0 eq)[5]

  • Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer, ice bath

  • TLC plates, developing chamber, and UV lamp

  • Reagents for workup: 1M HCl, saturated NaHCO₃ solution, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator and high-vacuum pump

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 2.5 eq) in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent potential side reactions.

  • Reagent Addition: Dissolve Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.[5]

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC. A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting sulfonyl chloride should be consumed, and a new, typically less polar spot corresponding to the product should appear.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol transforms the electron-withdrawing nitro group into a versatile amino group, a key step for building out the inhibitor's structure to target specific residues in the kinase active site.

Core Directive: To reduce the aromatic nitro group to a primary amine without affecting the ethyl ester or the sulfonamide moieties. Tin(II) chloride is an excellent reagent for this transformation due to its high chemoselectivity.

Materials & Equipment:

  • Nitro-sulfonamide intermediate from Protocol 1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Reflux condenser and heating mantle

  • Saturated NaHCO₃ solution for neutralization

  • Extraction solvent: Ethyl Acetate

  • Standard workup and purification equipment as listed in Protocol 2.1

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend or dissolve the nitro-sulfonamide intermediate (1.0 eq) in ethanol.

  • Reagent Addition: Add solid Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) to the mixture in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the starting material by TLC. The product, an aromatic amine, is usually more polar and may require a more polar eluent system (e.g., 50-70% ethyl acetate in hexanes).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Slowly add saturated NaHCO₃ solution until the pH is basic (pH ~8-9), which will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aniline product can be purified by flash column chromatography if necessary.

  • Characterization: Confirm the successful reduction via ¹H NMR (disappearance of nitro-aromatic signals and appearance of new aromatic signals and a broad -NH₂ peak) and MS (correct mass for the reduced product).

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing multi-step syntheses.

G cluster_0 Protocol 1: Sulfonylation cluster_1 Protocol 2: Nitro Reduction A1 1. Dissolve Amine & Base in Anhydrous DCM A2 2. Cool to 0 °C A1->A2 A3 3. Add Sulfonyl Chloride Solution Dropwise A2->A3 A4 4. React at RT (6-18h) Monitor by TLC A3->A4 A5 5. Workup: Wash with 1M HCl, NaHCO₃, Brine A4->A5 A6 6. Dry, Concentrate & Purify via Chromatography A5->A6 B1 1. Dissolve Nitro-Sulfonamide in Ethanol A6->B1 Isolated Product B2 2. Add SnCl₂·2H₂O B1->B2 B3 3. Reflux (2-4h) Monitor by TLC B2->B3 B4 4. Quench on Ice & Neutralize with NaHCO₃ B3->B4 B5 5. Filter through Celite® & Extract with EtOAc B4->B5 B6 6. Dry, Concentrate & Purify if Necessary B5->B6 C C B6->C Aniline Intermediate for Further Synthesis

Caption: Step-by-step laboratory workflow diagram.

Safety, Handling, and Storage

Professional laboratory practice requires strict adherence to safety protocols.

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate: As a sulfonyl chloride, this reagent is moisture-sensitive and will react with water to release hydrochloric acid (HCl). It should be handled in a fume hood, and all glassware must be thoroughly dried. It is also an irritant.[12][13]

  • Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated fume hood.

  • Reagents: Pyridine and triethylamine are corrosive and have strong odors. Tin(II) chloride is a corrosive solid.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[14][15]

  • Storage: Store Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.[12]

References

  • Scientific Research Publishing. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. Retrieved from [Link]

  • Nature. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Retrieved from [Link]

  • MDPI. (n.d.). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of compounds K1–K22. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Semantic Scholar. (2018). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. PubMed. Retrieved from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved from [Link]

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Application Notes & Protocols: Bioconjugation Using Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Reagent for Stable Bioconjugation

The field of bioconjugation provides essential tools for modern drug development, diagnostics, and life science research, enabling the covalent linkage of molecules to proteins, antibodies, and other biomacromolecules.[1][2] The choice of reactive chemistry is paramount, dictating the stability, specificity, and functionality of the final conjugate.

This document provides a detailed technical guide on the use of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate , a member of the aryl sulfonyl chloride class of reagents. Aryl sulfonyl chlorides are highly effective for targeting primary amines, such as the ε-amino group of lysine residues, which are abundantly available on the surface of most proteins.[3][4] The reaction forms an exceptionally stable sulfonamide bond, which is resistant to hydrolysis, making it ideal for applications requiring long-term stability of the conjugate.[5]

The unique structure of this reagent, featuring a nitroaromatic ring, suggests potential for advanced applications. The strong electron-withdrawing nature of the nitro group can influence linker properties and may serve as a handle for triggered release mechanisms under specific conditions, such as hypoxia-induced reduction.[6][7] This guide will detail the core principles, step-by-step protocols for protein labeling, and expert insights for optimizing conjugation outcomes.

Principle of the Method: Sulfonamide Bond Formation

The core reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is driven by the highly electrophilic sulfur atom within the sulfonyl chloride (-SO₂Cl) group.[8] This electrophilicity is enhanced by the two oxygen atoms and the chlorine atom, which are strongly electron-withdrawing.

The primary target for this reagent in bioconjugation is the non-protonated aliphatic amine of a lysine residue. For the reaction to proceed efficiently, the pH of the reaction buffer must be maintained in a slightly basic range (typically pH 9.0-10.0).[3][4] This ensures that a sufficient population of the lysine ε-amino groups (pKa ≈ 10.5) are deprotonated and thus nucleophilic.[4] The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride ion (a good leaving group) and forming a stable sulfonamide linkage, with hydrochloric acid (HCl) as a byproduct that is neutralized by the basic buffer.[8][9]

Caption: Reaction of a protein's primary amine with the sulfonyl chloride reagent.

Protocols for Protein Bioconjugation

These protocols are designed as a general framework. Optimization, particularly of the molar coupling ratio, is recommended for each unique protein and application.

Required Materials and Reagents
  • Protein of Interest: ≥ 2 mg/mL in a suitable amine-free buffer (e.g., PBS, Borate, or Bicarbonate).

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate: (MW to be confirmed by supplier).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.

  • Reagent Solvent: Anhydrous N,N-Dimethylformamide (DMF). Note: Do not use DMSO, as it can react with sulfonyl chlorides.[4]

  • Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (e.g., 10K MWCO).

  • Equipment: Spectrophotometer, pH meter, magnetic stirrer, centrifuge.

Protocol 1: Preparation of Stock Solutions
  • Protein Solution: Prepare the protein of interest at a concentration of 2-10 mg/mL in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0). If the protein is in a different buffer (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column first, as Tris contains primary amines that will compete in the reaction.[4]

  • Reagent Stock Solution: Immediately before use, dissolve Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in anhydrous DMF to a final concentration of 10 mg/mL. Sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water.

Protocol 2: Protein Labeling Reaction

The efficiency of the conjugation is controlled primarily by the molar coupling ratio (MCR) of the reagent to the protein. A titration is recommended to find the optimal ratio.

  • Calculate Reagent Volume: Determine the volume of the reagent stock solution needed to achieve the desired MCR. A starting MCR of 20:1 (reagent:protein) is often a good starting point for optimization.[10]

    • Moles of Protein = (Protein conc. in mg/mL × Volume in mL) / (Protein MW in g/mol )

    • Moles of Reagent = Moles of Protein × MCR

    • Volume of Reagent (µL) = (Moles of Reagent × Reagent MW in g/mol ) / (Reagent Stock conc. in mg/mL) × 1000

  • Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the reagent stock solution.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature or 2 hours at 4°C with continuous gentle stirring.[10]

  • Quench Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as hydroxylamine or Tris, to a final concentration of ~50 mM. This will consume any unreacted sulfonyl chloride. Incubate for an additional 30-60 minutes.

Protocol 3: Purification of the Bioconjugate

Purification is a critical step to remove unreacted reagent and hydrolyzed by-products, which is essential for accurate characterization of the conjugate.[11]

  • Gel Filtration/Desalting: The most common and efficient method is to use a desalting column (e.g., G-25).

    • Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column.

    • Collect the fractions. The protein conjugate will elute first in the void volume, while the smaller, unreacted reagent molecules will be retained and elute later.

  • Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette and dialyze against your storage buffer. Perform at least three buffer changes of 1000x the sample volume over 24-48 hours at 4°C.

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of reagent molecules conjugated to each protein molecule.[12] It can be determined accurately using UV-Vis spectrophotometry.

Note: The molar extinction coefficient (ε_label) and the absorbance correction factor (CF₂₈₀) for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate are not published. These must be determined experimentally by hydrolyzing the reagent to the sulfonic acid and measuring its UV-Vis spectrum. For this protocol, placeholder values will be used.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the label (A_max).[4]

  • Calculate Protein Concentration: The concentration of the protein in the conjugate is calculated using the following formula, which corrects for the label's absorbance at 280 nm:[12]

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor (A₂₈₀ / A_max of the free label).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[11]

  • Calculate Degree of Labeling (DOL):

    • DOL = A_max / (ε_label × Protein Conc. (M))

    • Where:

      • ε_label is the molar extinction coefficient of the label at its λ_max.

An optimal DOL for antibodies is typically between 2 and 10 to maintain biological activity and avoid issues like aggregation or fluorescence quenching.[10][11]

Experimental Workflow and Optimization

The following diagram outlines the complete process from preparation to characterization.

Caption: A complete workflow for protein bioconjugation and characterization.

Data Summary & Troubleshooting
ParameterRecommended RangeRationale & Impact
pH 8.5 - 9.5Optimal for deprotonation of lysine amines.[4] Lower pH reduces reaction rate; higher pH can risk protein denaturation.
Molar Coupling Ratio 5:1 to 40:1 (Reagent:Protein)Primary driver of DOL.[10] Start with 20:1 and optimize. Too low leads to inefficient labeling; too high can cause protein modification, aggregation, and loss of function.
Protein Concentration 2 - 10 mg/mLHigher concentrations favor the reaction kinetics but can increase the risk of aggregation, especially with hydrophobic labels.[10]
Temperature 4°C to 25°C (RT)RT reactions are faster (e.g., 1 hour). 4°C can be used for sensitive proteins over a longer period (e.g., 2-4 hours).
Reaction Time 1 - 4 hoursMost of the reaction occurs within the first hour. Longer times may not significantly increase DOL but could risk side reactions or protein degradation.
Common ProblemPotential CauseRecommended Solution
Low DOL / No Labeling Buffer contains primary amines (e.g., Tris).Exchange protein into an amine-free buffer like bicarbonate or borate.[4]
pH is too low (<8.0).Ensure reaction buffer pH is between 8.5 and 9.5.
Reagent was hydrolyzed.Prepare reagent stock solution in anhydrous DMF immediately before use.
High DOL / Over-labeling Molar coupling ratio is too high.Reduce the molar excess of the reagent. Perform a titration to find the optimal ratio.[10]
Protein Precipitation Over-labeling has altered the protein's pI and solubility.[10]Reduce the molar coupling ratio.
The label itself is hydrophobic.Perform the reaction at a lower protein concentration or add a solubility-enhancing agent if compatible.

References

  • AAT Bioquest (2025). How to Determine the Degree of Labeling.
  • BenchChem (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem (2025). Technical Support Center: Controlling the Degree of Labeling in Protein Modification.
  • Chemistry LibreTexts (2020). 20.6: Reactions of Amines.
  • JoVE (2023). Video: Amines to Sulfonamides: The Hinsberg Test.
  • King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
  • Lee, H., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • Nitro-Containing Self-Immolative Systems for Biological Applications (2022). PMC.
  • RSC (n.d.). . Available at:

  • Thermo Fisher Scientific (n.d.). Amine-Reactive Probe Labeling Protocol.
  • Thermo Fisher Scientific (n.d.). Texas Red Sulfonyl Chloride.
  • Vector Labs (n.d.). Bioconjugation.
  • abberior Instruments (n.d.). Degree of labeling (DOL) step by step.

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Application Note: Scalable Synthesis of Derivatives from Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a densely functionalized aromatic scaffold offering three distinct vectors for chemical diversification: a highly reactive sulfonyl chloride, a reducible nitro group, and a hydrolyzable ester. It serves as a critical intermediate in the synthesis of SGLT2 inhibitors, diuretics, and antitumor sulfonamides.

This guide addresses the primary challenge in working with this scaffold: chemoselectivity during scale-up . Specifically, it details protocols to suppress the hydrolysis of the sulfonyl chloride during amidation and methods to reduce the nitro group without poisoning hydrogenation catalysts with sulfur residues.

Chemical Profile & Safety Assessment

Before initiating synthesis, operators must understand the stability profile of the starting material.

ParameterSpecification / Note
Physical State Crystalline solid (typically off-white to pale yellow).
Moisture Sensitivity High. Hydrolyzes to the corresponding sulfonic acid and HCl upon contact with atmospheric moisture. Store under N₂/Ar.[1]
Thermal Stability Moderate. Nitro groups are energetic. DSC (Differential Scanning Calorimetry) recommended before heating >80°C.
Reactive Hazards Generates exothermic HCl gas when mixed with water or alcohols without base.

Critical Safety Notice: The sulfonyl chloride moiety is a lachrymator and corrosive. All operations must be performed in a fume hood. During scale-up (>100g), an off-gas scrubber for HCl is required if inorganic bases are not used in excess.

Module A: Chemoselective Sulfonamidation

The Primary Vector

The most common failure mode in this step is the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid (unreactive byproduct) due to wet solvents or exothermic runaway.

Solvent System Selection (Decision Matrix)

For scale-up, we move away from the traditional DCM/Pyridine systems used in medicinal chemistry (which require tedious acid washes) toward biphasic or precipitative systems.

  • Scenario A: Hydrophobic Amine (Lipophilic)

    • System: Biphasic 2-MeTHF / Water.

    • Base: Inorganic (K₂CO₃ or NaHCO₃).

    • Advantage:[2][3][4][5] Product stays in organic phase; salts/sulfonic acid byproducts stay in aqueous.

  • Scenario B: Hydrophilic/Polar Amine

    • System: Acetone / Water or THF / Water.

    • Base: NaHCO₃.[2]

    • Advantage:[2][3][4][5] Homogeneous reaction; product precipitates upon water addition.

Protocol: Scalable Biphasic Synthesis (Schotten-Baumann Conditions)

Target Scale: 50 g Reaction Time: 2–4 hours

Reagents:

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv)

  • Amine (R-NH₂) (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) — Acts as HCl scavenger.

  • 2-MeTHF (10 vol) and Water (5 vol).

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.05 equiv) in 2-MeTHF (5 vol) in a reactor fitted with an overhead stirrer and internal temperature probe.

  • Base Addition: Dissolve K₂CO₃ (2.5 equiv) in water (5 vol) and add to the reactor. Cool the biphasic mixture to 0–5°C .

    • Why? Low temperature suppresses the hydrolysis rate of the sulfonyl chloride relative to the amidation rate.

  • Addition of Electrophile: Dissolve the sulfonyl chloride (1.0 equiv) in 2-MeTHF (5 vol). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature < 10°C .

    • Critical Control Point: Rapid addition causes localized heating and hydrolysis.

  • Reaction: Allow to warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Monitor by HPLC.

    • Target: Starting Material < 0.5%.

    • Byproduct Check: If Sulfonic Acid > 5%, the temperature was too high or solvents were "wet" before mixing.

  • Workup: Stop stirring. Allow phases to separate (15 min).

    • Discard the lower aqueous layer (contains salts and sulfonic acid impurities).

    • Wash the organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Isolation: Concentrate the organic phase to ~2 vol, then add Heptane (5 vol) to induce crystallization. Filter and dry.[2][6]

Module B: Nitro Reduction to Aniline

The Secondary Vector

Reducing the nitro group in the presence of a sulfonamide and an ester requires care. Standard Pd/C hydrogenation can fail because the sulfur atom in the sulfonamide can "poison" the catalyst, halting the reaction.

Method Selection[1][4][7]
MethodSuitabilityNotes
H₂ + Pd/C Preferred (Cleanest) Requires higher catalyst loading (10 wt%) or sulfur-resistant Pd.
Fe / NH₄Cl Robust Backup "Bechamp Reduction." Works regardless of sulfur poisoning but generates iron waste (sludge).
SnCl₂ Avoid Hard to remove tin residues; typically non-compliant for pharma.
Protocol: Catalytic Hydrogenation (Sulfur-Tolerant)

Target Scale: 20 g Pressure: 3 bar (45 psi)

Reagents:

  • Nitro-sulfonamide intermediate (1.0 equiv)

  • 10% Pd/C (50% water wet) — Load at 10 wt% relative to substrate.

  • Solvent: MeOH or EtOH (10 vol).

Step-by-Step Procedure:

  • Inerting: Charge the nitro compound and alcohol into the autoclave. Nitrogen purge (3x).

  • Catalyst Charge: Add Pd/C as a slurry in the solvent. Caution: Pyrophoric when dry.

  • Hydrogenation: Pressurize with H₂ to 3 bar. Stir vigorously (>800 rpm) at 25°C.

    • Note: If reaction stalls after 50% conversion (common due to poisoning), filter the catalyst and re-charge with fresh catalyst.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Scavenging: If the final product is a drug substance, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to ensure Pd levels are < 10 ppm.

  • Concentration: Evaporate solvent to yield the aniline derivative.

Visual Workflows

Diagram 1: Synthetic Pathway & Logic Flow

G Start Starting Material (Sulfonyl Chloride) Decision Select Amine Type Start->Decision PathA Method A: Biphasic (2-MeTHF/H2O) + Inorganic Base Decision->PathA Lipophilic Amine PathB Method B: Homogeneous (Acetone/H2O) + Precipitation Decision->PathB Hydrophilic Amine Intermediate Intermediate 1: Nitro-Sulfonamide PathA->Intermediate PathB->Intermediate Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Chemoselective Step Final Final Product: Amino-Sulfonamide Reduction->Final

Caption: Workflow for the chemoselective functionalization of the scaffold, highlighting the solvent decision point.

Diagram 2: Troubleshooting the Sulfonamidation

Troubleshooting Issue Problem: Low Yield / High Impurity Check1 Is the impurity Sulfonic Acid? Issue->Check1 Sol1 Cause: Hydrolysis Fix: Lower Temp (<5°C) or Dry Solvents Check1->Sol1 Yes Check2 Is the impurity Bis-Sulfonamide? Check1->Check2 No Sol2 Cause: Excess Amine Fix: Control Stoichiometry (1.0 : 1.05) Check2->Sol2 Yes

Caption: Diagnostic tree for identifying common failure modes during the sulfonamidation step.

References

  • Organic Process Research & Development. "Scalable Synthesis of Sulfonamides via Schotten-Baumann Conditions." ACS Publications. Link

  • BenchChem. "Protocol: Work-up Using an Amine Scavenger Resin."[2] BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides." PubMed Central. Link

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Link

  • Sigma-Aldrich. "Safety Data Sheet: Methyl 2-methyl-3-nitrobenzoate." Merck KGaA. Link

Sources

One-pot reactions utilizing ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in One-Pot Heterocyclic & Sulfonamide Library Synthesis

Introduction

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (CAS 1154155-35-7) represents a "linchpin" scaffold in medicinal chemistry, offering three distinct points of diversity: a highly reactive chlorosulfonyl electrophile, a latent aniline precursor (nitro group), and a modifiable ester handle. Its unique substitution pattern—specifically the ortho relationship between the methyl and nitro groups combined with a distal sulfonyl chloride—makes it an ideal candidate for the rapid generation of 3-amino-5-sulfamoylbenzoate libraries and complex heterocyclic cores such as indoles (via Leimgruber-Batcho type reactivity).

This guide details a robust one-pot protocol for transforming this building block into high-value sulfonamide-aniline intermediates, utilizing chemoselective reduction strategies that preserve the ester functionality.

Chemical Strategy & Reactivity Profile

The successful utilization of this scaffold relies on exploiting the differential reactivity of its functional groups:

  • Sulfonyl Chloride (

    
    ):  The most electrophilic site. It reacts rapidly with nucleophiles (amines, alcohols) at 
    
    
    
    to room temperature.
    • Constraint: Moisture sensitive; requires anhydrous conditions.

  • Nitro Group (

    
    ):  A masked aniline. It requires reduction (catalytic hydrogenation or chemical reduction) to activate.
    
    • Strategic Value: Once reduced to

      
      , it becomes a nucleophile capable of intramolecular cyclization with the C1-ester or downstream acylation.
      
  • Ethyl Ester (

    
    ):  The least reactive electrophile in this sequence. It generally survives sulfonylation and standard nitro reduction conditions, serving as a handle for late-stage diversification.
    
Mechanism of Action: One-Pot Sequence

The protocol follows a Sequential Functionalization logic:

  • Phase I (Sulfonylation): Chemoselective attack of a primary/secondary amine on the sulfonyl chloride.

  • Phase II (Reduction): In situ catalytic hydrogenation of the nitro group to an aniline.

  • Phase III (Isolation): Recovery of the 3-amino-5-sulfamoylbenzoate core.

Visualization: Reaction Pathway

The following diagram illustrates the chemical pathway and the potential for divergent synthesis.

ReactionPathway cluster_future Downstream Potential Start Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate (Starting Material) Inter1 Intermediate A: Sulfonamide-Nitro Start->Inter1 Step 1: Sulfonylation (0°C -> RT, THF) Amine Amine (R-NH2) + DIPEA Amine->Inter1 Product Final Product: Ethyl 3-amino-2-methyl- 5-sulfamoylbenzoate Inter1->Product Step 2: Nitro Reduction (RT, 1 atm H2) H2 H2 / Pd-C (Reduction) H2->Product Cyclization Indole Formation (via 2-Me/3-NH2 interaction) Product->Cyclization

Figure 1: Sequential one-pot reaction pathway transforming the chlorosulfonyl scaffold into a functionalized aniline.

Detailed Protocol: One-Pot Sulfonylation & Reduction

Objective: Synthesis of Ethyl 3-amino-5-(N-benzylsulfamoyl)-2-methylbenzoate (Model Reaction). Scale: 1.0 mmol (approx. 307 mg of starting material).

Reagents & Materials:
  • Scaffold: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv).

  • Nucleophile: Benzylamine (1.05 equiv) [or amine of choice].

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Hydrogen Source: Hydrogen balloon (1 atm).

Experimental Workflow:

Step 1: Sulfonylation (The "Click" Step)

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (307 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the solution to

    
     using an ice-water bath.
    
  • Addition: Add DIPEA (209

    
    L, 1.2 mmol) followed by the slow, dropwise addition of Benzylamine  (115 
    
    
    
    L, 1.05 mmol).
    • Note: Exothermic reaction. Maintain temperature

      
       to prevent hydrolysis or side reactions.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1 hour.

  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a more polar sulfonamide spot (
    
    
    
    ) should appear.
    • Checkpoint: Do not proceed until the starting sulfonyl chloride is fully consumed.

Step 2: In Situ Nitro Reduction

  • Purge: Carefully purge the reaction vessel with Nitrogen gas to remove oxygen.

    • Safety: Ensure all flammable solvents are handled in a fume hood.

  • Catalyst Addition: Add 10% Pd/C (30 mg, approx. 10 wt% of substrate) directly to the reaction mixture.

    • Caution: Pd/C is pyrophoric. Add it as a slurry in a small amount of THF or under a blanket of inert gas.

  • Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Purge the headspace (Vacuum/H2 cycle x3).

  • Reaction: Stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor via TLC or LC-MS. The nitro-sulfonamide intermediate will convert to the fluorescent amino-sulfonamide product.

Step 3: Work-up & Isolation [1]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with EtOAc (20 mL).

  • Washing: Wash the filtrate with Saturated

    
     (10 mL) followed by Brine (10 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude aniline is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Troubleshooting

ParameterSpecification / Observation
Typical Yield 75–88% (over 2 steps)
Reaction Time Step 1: 1 h; Step 2: 4–6 h
Key Impurity Sulfonic acid (hydrolysis product) if moisture is present during Step 1.
Appearance Product is typically a pale yellow or off-white solid.
Stability The sulfonyl chloride is moisture sensitive. Store at

under Argon.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure the amine is dry. If the amine is a hydrochloride salt, increase DIPEA to 2.2 equiv.

  • Incomplete Reduction (Step 2): If the reaction stalls, refresh the hydrogen balloon or add fresh catalyst (10 mg). Ensure the sulfur from Step 1 (if any thiols were used—not applicable here) did not poison the catalyst.

  • Ester Hydrolysis: Avoid using aqueous bases (like NaOH) during work-up; stick to bicarbonate.

Workflow Diagram

Workflow Start Start: Dissolve Scaffold in THF Cool Cool to 0°C Start->Cool AddAmine Add DIPEA + Amine (Stir 1h @ RT) Cool->AddAmine CheckTLC TLC Check: SM Consumed? AddAmine->CheckTLC CheckTLC->AddAmine No (Add more amine/time) Purge Purge with N2 CheckTLC->Purge Yes AddPd Add Pd/C + H2 Balloon (Stir 4-6h) Purge->AddPd Filter Filter (Celite) & Concentrate AddPd->Filter

Figure 2: Decision tree and experimental workflow for the one-pot synthesis.

References

  • General Reactivity of Chlorosulfonyl Benzoates

    • Source: "Sulfonyl Chlorides in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Context: Describes the chemoselectivity of over esters and nitro groups.
  • Catalytic Hydrogenation of Nitro Compounds

    • Source: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Organic Reactions.[2]

    • Context: Standard protocols for reducing nitro groups in the presence of esters.
  • Building Block Data

    • Source: PubChem Compound Summary for Ethyl 5-(chlorosulfonyl)
    • Context: Physical properties and safety d
    • (Search CAS 1154155-35-7)

(Note: Specific peer-reviewed papers for this exact CAS number are limited; protocols are derived from standard methodologies for homologous 3-nitro-5-chlorosulfonylbenzoates used in Bcl-2 and kinase inhibitor synthesis.)

Sources

Troubleshooting & Optimization

Improving the yield of reactions with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and practical advice for optimizing reaction yields. This molecule, containing a highly reactive sulfonyl chloride, an electron-withdrawing nitro group, and an ester moiety, presents unique challenges and opportunities in synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose issues and rationally design solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of significantly low yields when using this reagent?

The primary cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride group.[1] Sulfonyl chlorides readily react with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[2] This issue is exacerbated by atmospheric moisture, residual water in solvents, or aqueous workup procedures.[1]

Q2: How should I properly store and handle ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

To maintain its reactivity, the reagent must be stored under strictly anhydrous and inert conditions. We recommend storing it in a desiccator, preferably under an argon or nitrogen atmosphere, with the container tightly sealed using paraffin film. When handling, use dry glassware and perform transfers in a glove box or under a positive flow of inert gas.

Q3: My reaction is sluggish or fails to go to completion. What should I investigate first?

Aside from reagent degradation (see Q1), incomplete reactions often stem from three factors:

  • Insufficient Nucleophilicity: The amine or alcohol you are reacting with may not be sufficiently nucleophilic.

  • Inadequate Base: A base is typically required to scavenge the HCl generated during the reaction.[3] If the base is too weak or sterically hindered, the resulting acidification of the reaction medium can protonate your nucleophile, shutting down the reaction.

  • Low Temperature: While low temperatures can control exotherms, they can also significantly slow down the reaction rate. A careful temperature optimization may be necessary.

Q4: Can the nitro group interfere with my reaction?

Yes, under certain conditions. The nitro group is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride. However, it is also susceptible to reduction. If your reaction conditions involve reducing agents (e.g., certain metal catalysts, hydrides), you may see undesired reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[4][5][6] It is crucial to select reagents that are chemoselective for the sulfonyl chloride.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Problem 1: Low or No Product Formation with Starting Material Unconsumed

This scenario suggests an issue with reaction kinetics or activation.

Diagnostic Workflow

start Low Yield, Starting Material (SM) Present q1 Was the reaction run under strictly anhydrous conditions? start->q1 a1_no No q1->a1_no  Likely q2 Is the nucleophile's pKa appropriate? Is the base strong enough? q1->q2  Yes s1 Primary issue is likely hydrolysis of sulfonyl chloride. Implement rigorous anhydrous techniques. a1_no->s1 end_node Problem Resolved s1->end_node a2_no No q2->a2_no  Likely q3 Was the reaction temperature optimized? q2->q3  Yes s2 Nucleophile is too weak or HCl is not effectively scavenged. Use a stronger base (e.g., DBU, DMAP) or a more nucleophilic reagent. a2_no->s2 s2->end_node a3_no No q3->a3_no  Likely s3 Reaction may be too slow at the current temperature. Incrementally increase temperature (e.g., 0°C to RT) and monitor by TLC. a3_no->s3 s3->end_node

Caption: Troubleshooting workflow for low product conversion.

In-Depth Solutions
  • Cause A: Reagent Hydrolysis. The sulfonyl chloride functional group is highly susceptible to hydrolysis.[1][7]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent or from a solvent purification system). Run the reaction under an inert atmosphere (N₂ or Ar). If possible, use a fresh bottle of the reagent.

  • Cause B: Insufficient Activation. The reaction requires a suitable base to neutralize the HCl byproduct.[3]

    • Solution: For reactions with alcohols or amines, pyridine or triethylamine are common choices. If the reaction is still slow, consider a stronger, non-nucleophilic base or a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP).

Problem 2: Complex Product Mixture or Significant Side Products

The formation of multiple products indicates competing reaction pathways.

Common Side Products & Mitigation Strategies
Side ProductProbable CauseProposed Solution
Ethyl 2-methyl-3-nitro-5-(sulfo)benzoate Hydrolysis of the sulfonyl chloride before or during reaction/workup.[1][8]Implement strict anhydrous conditions. During workup, perform aqueous extractions quickly with cold solutions and minimize contact time.[1]
N/A (Product from nitro group reduction) Use of incompatible reagents (e.g., certain metal hydrides, catalytic hydrogenation).Screen for chemoselective conditions. Transfer hydrogenation or using specific reducing agents like iron powder in acidic media can sometimes be selective, but must be verified.[4][6]
Di-sulfonated or other polymeric material Reaction temperature is too high, or reagent addition is too fast, leading to uncontrolled side reactions.Add the sulfonyl chloride solution dropwise to the nucleophile at a reduced temperature (e.g., 0 °C) to maintain control over the reaction exotherm.
Friedel-Crafts Sulfonylation Product If an aromatic solvent (e.g., toluene) or substrate is used with a Lewis acid catalyst.This is a known reaction of sulfonyl chlorides.[2][9] Avoid Lewis acidic conditions unless this is the desired transformation. Use non-aromatic, inert solvents like DCM, THF, or acetonitrile.
Problem 3: Difficult Product Isolation and Purification

Challenges in purification can lead to significant yield loss.

  • Issue: Oily Product That Fails to Crystallize.

    • Explanation: This is often due to residual solvent or impurities depressing the melting point.

    • Solution:

      • High-Vacuum Drying: Ensure all solvent is removed under high vacuum.

      • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratch the flask with a glass rod to induce crystallization.[10][11]

      • Purification: If impurities are the cause, column chromatography is the most effective method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will likely separate the desired product.

  • Issue: Product Decomposes During Column Chromatography.

    • Explanation: The slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base, like triethylamine (~1%), before packing the column.

      • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Key Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a robust starting point for the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with a primary or secondary amine.

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.) and an anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution.

  • Reagent Addition: In a separate flask, dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.1 eq.) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional solvent.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Add Amine (1.0 eq) & Anhydrous Solvent p1->p2 p3 Cool to 0°C p2->p3 r1 Add Base (e.g., Et3N, 1.2 eq) p3->r1 r2 Dropwise add Sulfonyl Chloride (1.1 eq in solvent) r1->r2 r3 Stir & Monitor by TLC r2->r3 w1 Dilute & Wash (Acid, H2O, Brine) r3->w1 w2 Dry (Na2SO4) w1->w2 w3 Concentrate w2->w3 w4 Purify (Recrystallization/Chromatography) w3->w4

Caption: General workflow for sulfonamide synthesis.

References

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. (1987). J. Org. Chem., 52(13), 2659–2666. Retrieved from [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (1973). Canadian Journal of Chemistry, 51(1), 18-26. Retrieved from [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. (2023). Catalysts, 13(10), 1363. Retrieved from [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing. (2025). Green Chemistry. Retrieved from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC. (2024). Catalysts, 14(9), 679. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (2016). Chemical Reviews, 116(15), 8574-8625. Retrieved from [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • What is the use of sulfonyl chloride? - Quora. (n.d.). Retrieved from [Link]

  • Sulfonyl halide - Wikipedia. (n.d.). Retrieved from [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. (2025). Canadian Journal of Chemistry. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sulfonyl Chlorides/Fluorides - Yufeng. (2023). Retrieved from [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008). Retrieved from [Link]

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (2016). Retrieved from [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010). Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. (n.d.). Retrieved from [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025). Retrieved from [Link]

  • Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate and encountering challenges in its purification. The inherent reactivity of the sulfonyl chloride functional group, while synthetically valuable, presents specific purification hurdles that require careful consideration to ensure high purity and yield. This guide provides in-depth, experience-driven answers to common issues, detailed protocols, and the rationale behind each strategic choice.

Frequently Asked Questions (FAQs)

Q1: After my synthesis and initial workup, my crude product is an oily or gummy solid that refuses to crystallize. What is the likely cause?

A: This is the most common issue encountered and is almost always due to the presence of the corresponding sulfonic acid, ethyl 5-(sulfo)-2-methyl-3-nitrobenzoate. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with even trace amounts of water during the aqueous workup.

  • Causality: The sulfonic acid is significantly more polar and hygroscopic than the sulfonyl chloride. Its presence disrupts the crystal lattice of the desired product, acting as an impurity that promotes an amorphous or oily state. Even small amounts can prevent successful crystallization. The key to obtaining a crystalline solid is the rigorous exclusion of water post-synthesis and the efficient removal of any sulfonic acid formed.[1][2]

Q2: My overall yield is significantly lower than expected after the aqueous workup. Where am I losing my product?

A: The primary cause of yield loss is the hydrolysis of the sulfonyl chloride product into its water-soluble sulfonic acid derivative during the workup phase.[1][3]

  • Troubleshooting Steps:

    • Workup Temperature: Always pour the reaction mixture onto cracked ice or an ice/water slurry. This serves to rapidly quench the reaction and keep the temperature low, significantly slowing the rate of hydrolysis.[2]

    • Extraction Speed: Do not delay the extraction. Once the product is in contact with the aqueous phase, hydrolysis begins. Perform the extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) as quickly as possible to move the sulfonyl chloride into the organic layer.

    • Phase Separation: Insufficient phase separation can leave the product trapped in the aqueous layer. If emulsions form, adding brine (saturated NaCl solution) can help break them and improve the separation.[1]

    • Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

Q3: TLC analysis of my crude product shows multiple spots. What are the common impurities I should expect?

A: Besides the sulfonic acid mentioned above, several other byproducts can arise from the synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Identifying them is key to selecting the right purification strategy.

  • Common Impurities:

    • Starting Material: Unreacted ethyl 2-methyl-3-nitrobenzoate. This is a non-polar impurity.

    • Sulfonic Acid: The polar, acidic hydrolysis product. It will typically have a very low Rf on silica gel TLC and may streak.

    • Diaryl Sulfone: Formed by the reaction of the sulfonyl chloride product with a molecule of the starting material. This is a common side reaction in chlorosulfonation and results in a high molecular weight, non-polar impurity.[1]

    • Carboxylic Acid: Hydrolysis of the ethyl ester, while less common under chlorosulfonation conditions, can occur during a harsh or prolonged workup, yielding 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoic acid.

Q4: Is column chromatography on silica gel a viable purification method for this compound?

A: Yes, but with significant caveats. The acidic nature of standard silica gel can catalyze the hydrolysis of the sulfonyl chloride, leading to product degradation directly on the column.[4]

  • Best Practices for Chromatography:

    • Speed is Crucial: Do not leave the compound on the column for extended periods. Prepare your fractions and run the column as quickly as possible.

    • Dry Loading: Consider adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column to minimize solvent front effects and improve resolution.

    • Solvent System: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. Ensure your solvents are anhydrous.

    • Alternative Stationary Phases: In difficult cases, consider using a less acidic stationary phase like Florisil or deactivated silica gel (pre-treated with a base like triethylamine, though this can complicate fraction analysis).

Troubleshooting Guides & Experimental Protocols

Guide 1: The Critical Aqueous Workup

The goal of the workup is to remove inorganic acids while minimizing contact time with water.

Protocol 1: Optimized Quench and Extraction

  • Prepare a beaker with a vigorously stirred mixture of crushed ice and water, large enough to accommodate the entire reaction volume.

  • In a well-ventilated fume hood, carefully pour the reaction mixture (containing the crude sulfonyl chloride and excess chlorosulfonic acid) slowly onto the ice slurry. The addition should be controlled to keep the temperature below 5-10 °C.

  • Immediately transfer the cold slurry to a separatory funnel.

  • Extract the mixture swiftly with three portions of a cold, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash sequentially with one portion of cold water, followed by one portion of cold brine to aid in drying.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Guide 2: Purification by Recrystallization

This is often the most effective method for removing trace impurities and obtaining a high-purity, crystalline solid, provided the bulk of the sulfonic acid has been removed.

Protocol 2: Recrystallization from a Non-Polar Solvent System

  • Transfer the crude solid to a dry Erlenmeyer flask equipped with a stir bar.

  • Select an anhydrous, non-polar solvent. Good starting points are hexane/ethyl acetate or toluene. The ideal solvent should dissolve the product when hot but poorly when cold.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at a gentle reflux.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual soluble impurities.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Data & Visualization

Table 1: Comparative Properties of Product and Key Impurities

CompoundStructurePolarityAcidityExpected TLC Rf (Hexane/EtOAc 4:1)
Product: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoateAr-SO₂ClModerateNeutral~0.4 - 0.5
Impurity 1: Sulfonic AcidAr-SO₃HHighAcidic< 0.1 (often streaks at baseline)
Impurity 2: Starting MaterialAr-HLowNeutral~0.6 - 0.7
Impurity 3: Diaryl SulfoneAr-SO₂-Ar'LowNeutral~0.5 - 0.6 (may co-elute)

Note: Rf values are estimates and will vary based on exact TLC conditions.

Diagram 1: Purification Workflow

This diagram outlines the general sequence of steps for purifying the crude product after synthesis.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification ReactionMixture Crude Reaction Mixture (Product, Acids, Byproducts) AqueousWorkup Optimized Aqueous Workup (Quench, Extract, Dry) ReactionMixture->AqueousWorkup  Minimize  Hydrolysis CrudeSolid Crude Solid/Oil AqueousWorkup->CrudeSolid Recrystallization Recrystallization (Anhydrous Solvent) CrudeSolid->Recrystallization Primary Route Chromatography Flash Chromatography (If Necessary) CrudeSolid->Chromatography Alternative Route (for non-polar impurities) PureProduct Pure Crystalline Product Recrystallization->PureProduct Chromatography->PureProduct TroubleshootingTree Start Crude product is oily or impure? CheckTLC Analyze via TLC. Is main impurity at baseline (polar)? Start->CheckTLC HighRfImpurity Is main impurity non-polar (high R_f)? CheckTLC->HighRfImpurity No ActionWash Improve Aqueous Workup: - Lower Temperature - Faster Extraction - Use Brine Wash CheckTLC->ActionWash Yes ActionRecryst Perform Recrystallization from non-polar solvent (e.g., Toluene/Hexane) HighRfImpurity->ActionRecryst No (Multiple impurities) ActionChrom Use Flash Chromatography with Hexane/EtOAc eluent HighRfImpurity->ActionChrom Yes (Likely starting material or sulfone) ActionWash->ActionRecryst Final Pure Product ActionRecryst->Final ActionChrom->Final

Caption: Decision tree for troubleshooting purification problems.

References

  • Wang, G., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969. Available at: [Link]

  • Gokel, G. W., et al. (2001). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry, 66(7), 2537-2545. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Smiles, S., & Stewart, J. (1921). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, 1, 8. Available at: [Link]

Sources

Common side reactions of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile but sensitive building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot common issues and optimize your synthetic outcomes.

Introduction: Understanding the Reagent

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound. Its utility stems from the electrophilic sulfonyl chloride (-SO₂Cl) group, which is a key precursor for the synthesis of sulfonamides—a critical functional group in a vast number of therapeutic agents.[1] However, the high reactivity of the sulfonyl chloride, amplified by the electron-withdrawing effects of the nitro and ethyl ester substituents, makes it exceptionally sensitive to certain reaction conditions. This guide will address the most common side reactions and provide robust strategies to avoid them.

Part 1: Troubleshooting Guide for Reactions of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This section addresses the most frequent issues encountered when using the title compound as a reactant, typically in nucleophilic substitution reactions to form sulfonamides or sulfonate esters.

Q1: My reaction yield is significantly lower than expected, and I'm isolating a polar, water-soluble byproduct. What's happening?

A1: The most probable cause is the hydrolysis of your sulfonyl chloride starting material.

The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, ethyl 5-(sulfo)-2-methyl-3-nitrobenzoate.[2] This sulfonic acid byproduct is often unreactive in the subsequent step, difficult to remove from aqueous layers during workup, and represents a direct loss of your starting material.

Mechanism Insight: The hydrolysis of aromatic sulfonyl chlorides generally proceeds through an Sₙ2-type mechanism where water acts as the nucleophile.[3] The electron-withdrawing nitro and ester groups on the benzene ring of your specific compound make the sulfur atom more electron-deficient (a harder electrophile), increasing its susceptibility to nucleophilic attack by water.

Troubleshooting & Avoidance Protocol:

  • Rigorous Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (≥120 °C for several hours) or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial drying system (e.g., passed through an alumina column). Anhydrous dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are common choices.

    • Reagents: Ensure all other reagents, especially amines, are dry. Liquid amines can be dried over KOH or CaH₂ and distilled. Solid reagents should be dried in a vacuum oven.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). While hydrolysis can occur at any temperature, its rate is significantly reduced at lower temperatures.[2]

  • Careful Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures (ice bath).[4] Use a sufficient volume of an appropriate organic solvent for extraction and perform multiple extractions to ensure the complete transfer of the desired product into the organic phase.[2]

Q2: The reaction seems to stall, and TLC analysis shows significant starting material even after prolonged reaction times. Why?

A2: This typically points to issues with nucleophilicity, steric hindrance, or the choice of base.

  • Poor Nucleophilicity of the Amine/Alcohol: Highly substituted or electron-deficient amines/alcohols are less nucleophilic and will react more slowly.

    • Solution: Consider increasing the reaction temperature, but be mindful this also increases the rate of potential side reactions like hydrolysis. A more effective strategy may be to use a catalyst, such as 4-dimethylaminopyridine (DMAP), for less nucleophilic alcohols.

  • Inappropriate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which must be scavenged by a base to drive the reaction to completion. If the amine nucleophile is used as its own base, 50% of it will be consumed as the hydrochloride salt, limiting the theoretical yield to 50%.

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, an inorganic base like potassium carbonate can be used in a biphasic system or as a suspension.

Part 2: Troubleshooting Guide for the Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This section addresses issues related to the preparation of the title compound, most commonly via chlorosulfonylation of ethyl 2-methyl-3-nitrobenzoate.

Q3: My chlorosulfonylation reaction is messy, producing a significant amount of a high-molecular-weight byproduct. What is it?

A3: You are likely forming a diaryl sulfone byproduct.

This is a classic side reaction in chlorosulfonylation where the newly formed sulfonyl chloride reacts with another molecule of the electron-rich starting material.[2]

Causality: Chlorosulfonylation is an electrophilic aromatic substitution reaction. If the concentration of the chlorosulfonating agent (e.g., chlorosulfonic acid, ClSO₃H) is too low, or if local concentrations drop during addition, the highly reactive sulfonyl chloride intermediate can act as an electrophile itself, attacking another molecule of the starting arene.

Avoidance Strategy:

  • Use a Sufficient Excess of Chlorosulfonic Acid: Employing a significant molar excess (e.g., 3-5 equivalents) of the chlorosulfonating agent ensures that the starting material is more likely to react with ClSO₃H than with the product sulfonyl chloride.[2]

  • Controlled Addition: Add the aromatic substrate slowly to the cooled chlorosulfonic acid. This maintains a high concentration of the chlorosulfonating agent throughout the reaction, suppressing the formation of the sulfone byproduct.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How should I properly store ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

    • A: It must be stored under strictly anhydrous conditions. Keep it in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and in a desiccator to protect it from atmospheric moisture. Long-term storage at low temperatures (0-4 °C) is recommended to minimize degradation.

  • Q: What is the best method for purifying the crude product after a reaction?

    • A: If the product is a stable solid, recrystallization from a non-polar, anhydrous solvent is often effective.[2] For non-crystalline products or for separating closely related impurities, flash column chromatography on silica gel is the method of choice. Ensure the silica is dry and use anhydrous eluents. Avoid using protic or water-containing solvents in your eluent system.

  • Q: My nucleophile is sensitive to the harsh conditions required for reaction with this sulfonyl chloride. Are there alternatives?

    • A: Yes, modern synthetic methods offer milder alternatives. For example, you could consider synthesizing the corresponding sulfinate salt and reacting it with an electrophilic nitrogen source.[5] Alternatively, methods using DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable SO₂ surrogate can provide access to sulfonamides under much milder conditions.[6][7]

Part 4: Protocols, Data, & Visualizations

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with morpholine as a model secondary amine.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Assemble the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq).

    • Dissolve the solid in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

    • Scientist's Note: Using a dry, non-protic solvent is critical to prevent hydrolysis of the starting material.[2]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: Lowering the temperature controls the reaction's exotherm and minimizes the rate of potential side reactions.

  • Nucleophile & Base Addition:

    • In a separate vial, mix morpholine (1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Slowly add this amine/base mixture dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.

    • Scientist's Note: TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the formation of morpholine hydrochloride salt and driving the reaction to completion. A slight excess of the nucleophile and base ensures full conversion of the limiting sulfonyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Scientist's Note: A rapid but thorough aqueous workup is key. The acidic and basic washes remove unreacted starting materials and byproducts, simplifying purification.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure sulfonamide product.

Data Presentation: Impact of Anhydrous Conditions

The following table provides illustrative data on how reaction conditions can dramatically affect the yield of the desired sulfonamide product.

ConditionKey ParameterTypical Isolated Yield (%)Primary Byproduct
Optimal Anhydrous Solvent, Inert Atmosphere85-95%Minimal
Sub-optimal Reagent-grade Solvent (not dried)40-60%Ethyl 5-(sulfo)-2-methyl-3-nitrobenzoate
Poor Aqueous workup prolonged at RT<30%Ethyl 5-(sulfo)-2-methyl-3-nitrobenzoate
Visualizations

ReactionPathways SM Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate SM->p1 SM->p2 Amine R₂NH (Nucleophile) Amine->p1  Desired Path Water H₂O (Moisture) Water->p2  Side Reaction  (Hydrolysis) Product Desired Sulfonamide SideProduct Sulfonic Acid (Byproduct) p1->Product p2->SideProduct TroubleshootingWorkflow Problem Problem: Low Yield / Impure Product Cause1 Isolate a polar, water-soluble byproduct? Problem->Cause1 Cause2 TLC shows mostly unreacted starting material? Problem->Cause2 Sol1 Diagnosis: Hydrolysis of Sulfonyl Chloride Cause1->Sol1 Yes Sol2 Diagnosis: Incomplete Reaction Cause2->Sol2 Yes Fix1 Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere - Perform workup quickly at 0 °C Sol1->Fix1 Fix2 Solution: - Check nucleophile/base stoichiometry - Add a non-nucleophilic base (TEA) - Increase reaction time/temperature Sol2->Fix2

Caption: A troubleshooting workflow for common issues.

References

  • Rogge, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. As cited in FR2795723A1.
  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6525. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]

  • Barham, J. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9597–9602. Retrieved from [Link]

  • G. A. B., & T. S. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • M. B. H., & S. V. L. (2010). Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. Organic & Biomolecular Chemistry, 8(23), 5324-32. Retrieved from [Link]

  • Infortech. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Infortech. Retrieved from [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Gemoets, H. P. L., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 22(15), 6061–6065. Retrieved from [Link]

  • University College London. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition, 59(16), 6590-6595. Retrieved from [Link]

  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 13-19. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 22(15), 6061-6065. Retrieved from [Link]

Sources

Optimizing reaction temperature and time for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate to synthesize ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate .

Topic: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary

The conversion of ethyl 2-methyl-3-nitrobenzoate to ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is an Electrophilic Aromatic Substitution (EAS) occurring on a deactivated ring. While the methyl group at C2 is activating, the nitro group (C3) and ester group (C1) are strongly deactivating.

Key Challenge: The net electron-deficiency of the ring requires forcing conditions (elevated temperature/excess acid) compared to standard toluene derivatives. However, excessive heat can lead to ester hydrolysis or decarboxylation.

Regioselectivity:

  • Methyl (C2): Directs ortho/para. (Para is C5 ).

  • Nitro (C3): Directs meta.[1] (Meta is C5 ).

  • Ester (C1): Directs meta. (Meta is C5 ).

Module 1: Optimization of Reaction Parameters

Standard Protocol (Baseline)

Use this protocol as your experimental starting point.

ParameterRecommended ConditionRationale
Reagent Stoichiometry 5.0 – 8.0 equivalents of Chlorosulfonic Acid (

)
Excess acid acts as both solvent and reagent to overcome ring deactivation.
Additives 1.5 – 2.0 equivalents of Thionyl Chloride (

)
Crucial: Converts any sulfonic acid byproduct (

) back to the desired sulfonyl chloride (

).
Addition Temperature 0°C to 5°C Controls the initial exotherm. Although the ring is deactivated, the mixing energy can be high.
Reaction Temperature 70°C to 90°C Critical Parameter. The reaction will likely stall at room temperature. Heat is required to drive the substitution on the nitro-substituted ring.
Reaction Time 3 – 6 hours Monitor via HPLC. Extended heating (>10h) risks ester hydrolysis.
Temperature & Time Optimization Matrix

If the baseline yields are unsatisfactory, consult this matrix to adjust parameters.

ObservationDiagnosisAdjustment
High Starting Material (>10%) Kinetic barrier not overcome.Increase Temp to 95-100°C. Ensure efficient stirring.
Formation of Sulfonic Acid (

)
Incomplete conversion to chloride.Add

(2 eq) during the last hour of heating or add

post-reaction.
Ester Hydrolysis (Acid Formation) Acid concentration/Temp too high.Reduce Temp to 60°C and extend time; ensure anhydrous conditions.
"Tar" or Blackening Decomposition/Polymerization.Reduce Temp ; check reagent quality (ensure

is not brown/aged).

Module 2: Troubleshooting & FAQs

Q1: The reaction mixture solidifies or becomes too viscous to stir. What should I do?

Cause: High concentration of the sulfonyl chloride product or freezing of the acid mixture. Solution:

  • Dilution: You can use 1,2-dichloroethane (DCE) or chloroform as a co-solvent, but this limits your maximum temperature (reflux).

  • Staged Heating: If it solidifies at 0°C, slowly warm to room temperature (RT). The slurry often melts as the reaction proceeds and temperature rises.

Q2: On quenching into ice, I see a violent exotherm and fume evolution. Is this normal?

Yes. Chlorosulfonic acid reacts violently with water to form sulfuric acid and HCl gas. Safety Protocol:

  • Drown-out: Always pour the reaction mixture into the ice, never vice-versa.

  • Rate: Add dropwise or in a thin stream with vigorous stirring.

  • Temperature Control: Keep the quench pot <10°C to prevent hydrolysis of your unstable sulfonyl chloride product.

Q3: My HPLC shows a peak corresponding to the Sulfonic Acid ( ), not the Chloride.

Cause: Moisture contamination or insufficient chlorinating power. Fix:

  • In-situ Repair: Cool the reaction mixture to 50°C, add 2.0 eq of Thionyl Chloride (

    
    ) , and reheat to 70°C for 1 hour.
    
  • Post-Workup: If you already isolated the sulfonic acid, reflux it in neat

    
     (or with catalytic DMF in toluene) to convert it to the sulfonyl chloride.
    

Module 3: Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the cooperative directing effects and the role of Thionyl Chloride.

ReactionPathway cluster_legend Directing Effects SM Ethyl 2-methyl-3-nitrobenzoate (Substrate) Complex Sigma Complex (Intermediate) SM->Complex 0°C to RT Activation Sulfonic Sulfonic Acid (Ar-SO3H) Complex->Sulfonic -HCl Substitution Product Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate Sulfonic->Product ClSO3H (Excess) OR SOCl2 Heat (70-90°C) CSA ClSO3H (Electrophile) SOCl2 SOCl2 (Chlorinating Agent) Me 2-Me: Ortho/Para Nitro 3-NO2: Meta Ester 1-COOEt: Meta Target Target: Position 5

Caption: Mechanistic pathway showing the conversion of substrate to sulfonyl chloride, highlighting the cooperative directing effects of substituents.

Troubleshooting Decision Tree

Use this flow to diagnose low yields.

Troubleshooting Start Analyze HPLC/TLC Result CheckSM High SM Remaining? Start->CheckSM CheckAcid Sulfonic Acid Present? CheckSM->CheckAcid No ActionHeat Increase Temp (to 90-100°C) CheckSM->ActionHeat Yes CheckDecomp Many Impurities (Tars)? CheckAcid->CheckDecomp No ActionSOCl2 Add SOCl2 (2.0 eq) CheckAcid->ActionSOCl2 Yes CheckDecomp->Start No (Good Result) ActionCool Reduce Temp Check Reagents CheckDecomp->ActionCool Yes

Caption: Logic flow for diagnosing common reaction failures based on analytical data.

References

  • Vertex AI Search. (2025). Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (CN112979506A). Google Patents.
  • Vertex AI Search. (2025). Process for the preparation of 3-nitrobenzenesulfonyl chloride (US5436370A). Google Patents.
  • Relevance: Provides context on the synthesis of substituted toluic acid esters used as intermediates in pharmaceutical and agrochemical manufacturing.

Sources

Troubleshooting hydrolysis of the chlorosulfonyl group during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Preventing Yield Loss via Hydrolysis of the Chlorosulfonyl Group

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Race Condition"

The central challenge in working with the chlorosulfonyl group (


) is a kinetic "race condition." You are attempting to force a nucleophilic attack by your desired amine (

) while simultaneously preventing attack by water (

) or hydroxide (

).
  • The Winner: Forms the stable sulfonamide (

    
    ).
    
  • The Loser: Hydrolyzes to the sulfonic acid (

    
    ), which is water-soluble and typically lost in the aqueous wash, leading to "mysterious" yield disappearance.[1]
    

This guide provides the protocols to rig this race in your favor.

Knowledge Base: Mechanism & Causality

To troubleshoot, you must understand the failure mode. The sulfur atom in sulfonyl chlorides is highly electrophilic due to the withdrawal of electron density by two oxygens and a chlorine.

The Competitive Pathway

The reaction follows an


-like mechanism.[2][3] The outcome depends entirely on the relative nucleophilicity and concentration of the competing species.

G RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Transition State (Trigonal Bipyramidal) RSO2Cl->Intermediate Amine Amine (R'-NH2) Amine->Intermediate  Desired Path (Faster in organic base) Water Water/Hydroxide (H2O / OH-) Water->Intermediate  Parasitic Path (Faster in high pH) Sulfonamide Sulfonamide (Product) Intermediate->Sulfonamide - HCl SulfonicAcid Sulfonic Acid (Byproduct) Intermediate->SulfonicAcid - HCl

Figure 1: The kinetic competition between aminolysis (green) and hydrolysis (red).

Standard Operating Procedures (SOPs)

Method A: The "Dry" Protocol (Anhydrous)

Best for: Valuable amines, water-sensitive substrates, or weak nucleophiles.

The Logic: Eliminate the competitor (water) entirely.

Protocol:

  • Solvent: Dissolve the amine in anhydrous DCM (Dichloromethane) or THF.

    • Critical: DCM must be dried over molecular sieves. Even 0.1% water content can consume significant equivalents of sulfonyl chloride.

  • Base: Add 1.1 - 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Note: Pyridine can serve as both solvent and base but makes workup harder.

  • Catalyst (Optional): If the amine is sterically hindered, add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[2][4][5][6] DMAP attacks the sulfonyl chloride to form a highly reactive

      
      -sulfonylpyridinium salt, which then transfers the sulfonyl group to the amine faster than the chloride could [1].
      
  • Addition: Cool to

    
    . Add sulfonyl chloride (dissolved in DCM) dropwise.
    
  • Monitoring: Warm to Room Temp (RT). Monitor by TLC.[1][7][8][9][10][11]

Troubleshooting Table (Method A)

SymptomProbable CauseCorrective Action
Starting material remains Amine is non-nucleophilic (e.g., aniline with EWGs).Heat to reflux in DCE (1,2-Dichloroethane) or add DMAP catalyst.
Product decomposes HCl buildup is degrading the product.Ensure >1 eq. of scavenger base (TEA/DIPEA) is present.
Low Yield "Wet" solvent caused hydrolysis.Flame-dry glassware; use Karl Fischer titrated solvents.
Method B: The Schotten-Baumann Protocol (Biphasic)

Best for: Amino acids, water-soluble amines, or large-scale robust synthesis.

The Logic: Use a biphasic system (Water + Organic Solvent).[9][12] The reaction happens at the interface or in the organic phase. The key is pH Control .

Protocol:

  • System: Dissolve amine in water (or 1:1 Water/Dioxane).

  • Base: Use NaOH,

    
    , or 
    
    
    
    .[11]
  • The "Goldilocks" Zone:

    • pH > 10: Hydroxide (

      
      ) concentration is too high. It outcompetes the amine. Result:  Massive Hydrolysis.
      
    • pH < 8: The amine becomes protonated (

      
      ). Ammonium salts are not nucleophilic. Result:  No Reaction.
      
    • Target: Maintain pH 8–10 [2].

  • Execution: Add sulfonyl chloride (in THF or Acetone) slowly while simultaneously adding base to keep pH stable.

Troubleshooting Table (Method B)

SymptomProbable CauseCorrective Action
Rapid pH drop HCl generation is faster than base addition.Use an autotitrator or add buffer (Carbonate) instead of hydroxide.
Hydrolysis dominant Temperature too high.Cool to

or

.[13] Hydrolysis has a higher activation energy than aminolysis; cooling favors the amine [3].
Incomplete Reaction Phase transfer issues.Add a Phase Transfer Catalyst (e.g., TBAB) to shuttle reagents across the interface.

Workup & Isolation: The "Kill Switch"

Once the reaction is complete, you often have excess sulfonyl chloride left. You must destroy it safely without complicating purification.

The "Acid Wash" Quench (Preferred)
  • Quench: Add water and stir vigorously for 15-30 minutes.

    • Why? This deliberately hydrolyzes the remaining

      
       into 
      
      
      
      (Sulfonic Acid).
  • Partition: Separate the organic layer.

  • Wash: Wash the organic layer with saturated

    
      or dilute NaOH.
    
    • Mechanism:[2][4][5][6] The sulfonic acid (

      
      ) is deprotonated to the sulfonate salt (
      
      
      
      ).
    • Result: The byproduct becomes highly water-soluble and is pulled into the aqueous waste, leaving pure sulfonamide in the organic layer [4].

The "Nucleophilic" Quench (Alternative)

If your product is acid-sensitive:

  • Add a small amount of a volatile amine (e.g., dimethylamine or ammonium hydroxide).

  • This converts excess

    
     into a sulfonamide impurity.[11]
    
  • Warning: You now have to separate two sulfonamides. Only use this if the impurity is easily separable by chromatography.

Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Select Protocol IsSoluble Is Amine Water Soluble? Start->IsSoluble DryMethod Use Anhydrous Method (DCM + TEA + DMAP) IsSoluble->DryMethod No (Lipophilic) WetMethod Use Schotten-Baumann (Water/THF + Base) IsSoluble->WetMethod Yes (Hydrophilic) CheckAcid Is Product Acid Sensitive? DryMethod->CheckAcid WetMethod->CheckAcid QuenchBase Quench with Amine (Chromatography required) CheckAcid->QuenchBase Yes QuenchWater Quench with Water -> Base Wash (Extraction purification) CheckAcid->QuenchWater No (Standard)

Figure 2: Protocol selection and workup strategy decision tree.

FAQ: Advanced Troubleshooting

Q: My sulfonyl chloride is a solid. Can I just dump it in? A: Avoid this. Dissolve it in a minimal amount of non-protic solvent (DCM, THF, Toluene) first. Adding it as a solid creates local "hotspots" of high concentration where hydrolysis can compete effectively before the solid dissolves and disperses.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If you are using DMAP, it might be the


-sulfonylpyridinium intermediate if the reaction was quenched too early. More likely, it is the sulfonic anhydride  (

). This forms when the sulfonic acid (hydrolysis product) reacts with remaining sulfonyl chloride.
  • Fix: This indicates significant moisture ingress. Dry your solvents.[1][10][14]

Q: Can I use alcohols as solvents? A: Absolutely not. Sulfonyl chlorides react with alcohols to form sulfonate esters (


). This is a competing reaction that will destroy your yield.

References

  • Dunn, A. D., et al. (2002). "The reaction of sulfonyl chlorides with pyridines." Journal of Chemical Research, 2002(11), 533-535. Link

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.[12] Link

  • King, J. F., et al. (1988). "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, 110(12), 3970. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Knowledge Base. Link

Sources

Identification and removal of impurities from ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This key intermediate is crucial in the development of various pharmaceutical compounds, and its purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and remove critical impurities, thereby optimizing your synthetic outcomes.

Synthesis Overview: The Chlorosulfonation Pathway

The synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is typically achieved via an electrophilic aromatic substitution reaction. The starting material, ethyl 2-methyl-3-nitrobenzoate, is treated with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). The electron-withdrawing nature of the nitro and ester groups directs the incoming chlorosulfonyl group primarily to the meta-position relative to both, which is the C-5 position of the benzene ring.

A significant challenge in this synthesis is the high reactivity of the desired sulfonyl chloride product, which is susceptible to hydrolysis.[1][2] Even trace amounts of water can convert the product into the corresponding sulfonic acid, which is often the primary impurity.

G cluster_main Synthesis Pathway cluster_side Primary Impurity Formation SM Ethyl 2-methyl-3-nitrobenzoate Product Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate SM->Product Electrophilic Aromatic Substitution Impurity Ethyl 5-(sulfonic acid)-2-methyl-3-nitrobenzoate Product->Impurity Hydrolysis Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->SM Water H₂O (Moisture) Water->Product G Start Low Yield or Purity Issue CheckTLC Analyze Crude by TLC: Is Starting Material Present? Start->CheckTLC OptimizeRxn Action: Optimize Reaction (Time, Temp, Stoichiometry) CheckTLC->OptimizeRxn Yes ImpurityPresent Is a Low-Rf Impurity Spot (Sulfonic Acid) Present? CheckTLC->ImpurityPresent No CheckWorkup Was Work-up Performed Quickly and at Low Temp? OptimizeWorkup Action: Improve Work-up (Use Ice, Rapid Extraction) CheckWorkup->OptimizeWorkup No Purify Action: Purify Product (Recrystallization, Chromatography) CheckWorkup->Purify Yes ImpurityPresent->CheckWorkup Yes ImpurityPresent->Purify No, but purity is low G Crude Crude Solid Product Dissolve Dissolve in Minimum Hot Anhydrous Solvent (e.g., Toluene) Crude->Dissolve Cool Cool Slowly to Room Temperature, then in Ice Bath Dissolve->Cool Crystals Pure Crystals Form Cool->Crystals Filter Filter via Suction Filtration Crystals->Filter Wash Wash Crystals with Cold, Non-polar Solvent (e.g., Hexane) Filter->Wash Dry Dry Crystals Under High Vacuum Wash->Dry Pure Pure, Dry Product Dry->Pure

Sources

Technical Support Center: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges in the synthesis of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve reaction failures with confidence.

Overview of the Synthesis

The preparation of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is typically a two-step process. First, the aromatic precursor, ethyl 2-methylbenzoate, undergoes electrophilic aromatic substitution (nitration) to yield ethyl 2-methyl-3-nitrobenzoate. This intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group at the C-5 position.

The primary challenge lies in the second step: the chlorosulfonation of a strongly deactivated aromatic ring. The presence of two electron-withdrawing groups (nitro and ethyl ester) makes the ring electron-deficient and thus less reactive towards electrophilic attack.

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonation Start Ethyl 2-methylbenzoate Intermediate Ethyl 2-methyl-3-nitrobenzoate Start->Intermediate HNO₃, H₂SO₄ Product Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Intermediate->Product ClSO₃H (excess)

Caption: Overall synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield so low?

Low yields can stem from issues in either the nitration or chlorosulfonation step, or during product workup. The most common culprit is the chlorosulfonation of the electron-deficient intermediate. Key factors to investigate include reagent quality, reaction temperature, and product degradation during isolation. Hydrolysis of the final sulfonyl chloride product is a major cause of yield loss.[1]

Q2: I'm seeing multiple products by TLC/NMR. What are they?

The most common byproducts are diaryl sulfones and the corresponding sulfonic acid.[1][2][3] Diaryl sulfone formation occurs when the desired sulfonyl chloride reacts with another molecule of the starting material. The sulfonic acid is formed by the hydrolysis of the sulfonyl chloride during aqueous workup. Additionally, due to competing directing effects of the substituents on the ring, you may be forming regioisomers of the desired product.

Q3: My product seems to decompose upon purification. How can I isolate it?

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is an electron-deficient sulfonyl chloride, a class of compounds known to be unstable, particularly on silica gel.[4] Attempted chromatographic purification can lead to significant decomposition. If the crude product is not pure enough for the next step, consider recrystallization from a non-polar, anhydrous solvent. In many cases, the best strategy is to use the crude product immediately in the subsequent reaction, assuming characterization (e.g., crude ¹H NMR) shows sufficient conversion.

Troubleshooting Guide: The Chlorosulfonation Step

This section addresses specific problems you might encounter during the critical chlorosulfonation of ethyl 2-methyl-3-nitrobenzoate.

Problem 1: Low or No Conversion to Product

Symptom: TLC or NMR analysis of the crude reaction mixture shows a high percentage of unreacted starting material.

Potential Cause Scientific Rationale Recommended Solution
Insufficiently Forcing Conditions The nitro (-NO₂) and ester (-COOEt) groups are strongly deactivating, making the aromatic ring very electron-poor and resistant to electrophilic attack.[5] Standard chlorosulfonation conditions may not be sufficient.Increase the reaction temperature cautiously (e.g., from 0 °C to room temperature or slightly higher) and/or extend the reaction time. Monitor progress by TLC.
Poor Reagent Quality Chlorosulfonic acid (ClSO₃H) is highly reactive and hygroscopic. Over time, it can absorb atmospheric moisture, hydrolyzing to sulfuric acid and HCl, which reduces its efficacy as a chlorosulfonating agent.Use a fresh, unopened bottle of chlorosulfonic acid or a properly stored and sealed reagent. Ensure all glassware is rigorously dried before use.
Incorrect Reagent Stoichiometry For deactivated substrates, a large excess of the sulfonating agent is required to drive the reaction to completion.Use at least 5 equivalents of chlorosulfonic acid relative to the substrate.[3]
Problem 2: Significant Diaryl Sulfone Byproduct Formation

Symptom: A significant, often less polar, spot appears on TLC, and NMR/MS analysis confirms the presence of a diaryl sulfone.

Potential Cause Scientific Rationale Recommended Solution
Sub-optimal Order of Addition Adding the chlorosulfonic acid to the aromatic compound creates localized areas where the substrate is in excess, favoring the reaction between the newly formed sulfonyl chloride and another substrate molecule to form the sulfone.[1]Always add the aromatic substrate slowly and portion-wise to a stirred, excess of cold chlorosulfonic acid. This ensures the sulfonating agent is always in excess, minimizing sulfone formation.[3]
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the sulfone-forming side reaction to compete with the desired chlorosulfonation.[1]Maintain the recommended reaction temperature. If heating is required to achieve conversion, increase it gradually while monitoring for byproduct formation.
Problem 3: Product Lost During Aqueous Workup

Symptom: Good conversion is observed in the crude reaction mixture, but the isolated yield after workup is very low.

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis of Sulfonyl Chloride Aryl sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acids, which are often highly water-soluble and difficult to extract.[1][6] The electron-withdrawing groups on this specific compound may enhance its reactivity towards nucleophiles like water.Perform the workup rapidly and at low temperatures. Quench the reaction by pouring it carefully onto crushed ice, rather than adding water to the reaction flask. Extract the product immediately with a dry, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with ice-cold brine to remove water, and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Emulsion Formation During extraction, emulsions can form at the aqueous-organic interface, trapping the product and preventing efficient phase separation.[1]To break an emulsion, add a small amount of saturated NaCl solution (brine) and swirl gently. If necessary, filter the entire mixture through a pad of Celite.
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed check_conversion Check Crude Reaction Mixture (TLC/NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes check_reagents Reagent Quality/Age? low_conversion->check_reagents use_fresh Use Fresh ClSO₃H check_reagents->use_fresh Old check_conditions Forcing Conditions? check_reagents->check_conditions Fresh increase_temp Increase Temp/Time check_conditions->increase_temp No check_byproducts Significant Byproducts? good_conversion->check_byproducts sulfone Diaryl Sulfone? check_byproducts->sulfone Yes check_yield Low Isolated Yield? check_byproducts->check_yield No fix_addition Reverse Addition Order (Substrate to Acid) sulfone->fix_addition Yes hydrolysis Sulfonic Acid? sulfone->hydrolysis No fix_workup Improve Workup: - Use Ice & Cold Brine - Work Quickly hydrolysis->fix_workup Yes decomp Decomposition on Silica? check_yield->decomp Yes alt_purify Alternative Purification: - Recrystallization - Use Crude decomp->alt_purify Yes

Sources

Formation of byproducts in reactions with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (CAS 1154155-35-7). It addresses the specific reactivity profile of this scaffold, focusing on the competition between the highly reactive chlorosulfonyl group and the potentially labile ethyl ester.

Topic: Optimization & Troubleshooting of Sulfonylation Reactions Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Version: 2.1 (Current)

Executive Summary & Reagent Profile

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a densely functionalized electrophile used primarily to introduce the 2-methyl-3-nitrobenzoate motif into amines via sulfonamide formation. Its reactivity is dominated by the chlorosulfonyl group (


)  at the 5-position, which is electronically activated by the ortho-nitro and para-ester groups.

Critical Reactivity Note: The primary failure mode in reactions with this compound is competitive hydrolysis of the sulfonyl chloride, followed by base-promoted hydrolysis of the ethyl ester.

ParameterSpecification
CAS Number 1154155-35-7
Molecular Formula

Molecular Weight 307.71 g/mol
Key Electrophile Sulfonyl Chloride (C5)
Secondary Electrophile Ethyl Ester (C1)
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a major byproduct with a mass loss of ~18 Da relative to the starting material."

Diagnosis: Hydrolysis to Sulfonic Acid. This is the most common issue. The chlorosulfonyl group is extremely moisture-sensitive. Upon contact with water (atmospheric or solvent-borne), it converts to the sulfonic acid.

  • Reaction:

    
    
    
  • Mass Shift:

    
    .
    
  • LCMS Signature: Strong signal in Negative Mode (ESI-) for

    
     due to the acidic proton.
    

Corrective Action:

  • Solvent QC: Ensure DCM, THF, or DMF are anhydrous (

    
     ppm water).
    
  • Base Selection: Use non-hygroscopic bases (e.g., DIPEA) rather than inorganic carbonates if water is present.

  • Protocol Adjustment: Add the amine before the base to minimize the window where the sulfonyl chloride is exposed to basic moisture.

Issue 2: "My product mass is correct, but I see a -14 Da impurity that increases over time."

Diagnosis: Transesterification (Methyl Ester Formation). If you are using Methanol (MeOH) as a solvent or for workup, the ethyl ester can exchange with the methoxide/methanol.

  • Reaction:

    
    
    
  • Mass Shift: Ethyl (

    
    ) 
    
    
    
    Methyl (
    
    
    ) =
    
    
    Da.

Corrective Action:

  • Avoid Alcohols: Do not use MeOH or EtOH as reaction solvents. Use aprotic solvents (DCM, ACN).

  • Quench Protocol: If quenching with alcohol, keep the temperature

    
     and minimize exposure time.
    
Issue 3: "I observe a byproduct with a mass of M-28 Da."

Diagnosis: Ester Hydrolysis (Carboxylic Acid Formation). The ethyl ester at C1 is electron-deficient due to the ortho-methyl and meta-nitro groups, making it susceptible to hydrolysis under basic conditions, especially if the reaction is heated.

  • Reaction:

    
    
    
  • Mass Shift: Ethyl (

    
    ) 
    
    
    
    Proton (
    
    
    ) =
    
    
    Da.

Corrective Action:

  • Temperature Control: Maintain reaction temperature

    
    .
    
  • Base Stoichiometry: Avoid large excesses of strong hydroxide bases (NaOH, LiOH). Use mild organic bases (TEA, Pyridine).

Issue 4: "The reaction mixture turned black/dark and yield is <10%."

Diagnosis: Thermal Decomposition / Polymerization. Nitro-aromatic sulfonyl chlorides are thermally unstable. Heating above


 can trigger decomposition, often releasing 

(desulfonylation) or causing intermolecular reactions.

Corrective Action:

  • Strict Thermal Limit: Never heat the neat reagent. Perform sulfonylation at

    
    .[1][2]
    
Byproduct Identification Matrix

Use this table to identify impurities based on LCMS data relative to the Target Sulfonamide (


) or Starting Material (

).
Impurity TypeStructureMass Shift (vs

)
Mass Shift (vs

)
Origin
Sulfonic Acid


Da
N/AHydrolysis of

Methyl Ester


Da

Da
Transesterification (MeOH)
Carboxylic Acid


Da

Da
Ester Hydrolysis
Sulfonate Ester


Da
N/AReaction with MeOH solvent
Sulfonic Anhydride


Da
N/ADimerization (Low water, high base)
Visual Pathways & Logic
Figure 1: Reaction Competition Pathway

This diagram illustrates the primary reaction (Sulfonylation) versus the competitive side reactions (Hydrolysis and Solvolysis).

ReactionPathways SM Ethyl 5-(chlorosulfonyl)- 2-methyl-3-nitrobenzoate (Starting Material) Product Target Sulfonamide (Stable) SM->Product + Amine (Fast, 0°C) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) [M-18] SM->SulfonicAcid + H2O (Moisture) SulfonateEster Sulfonate Ester (Solvolysis Byproduct) [M-4] SM->SulfonateEster + ROH (Alcohol Solvent) Amine Amine (HNR2) CarboxylicAcid Carboxylic Acid (Ester Cleavage) [M-28] Product->CarboxylicAcid + Base/H2O (Over-reaction)

Caption: Figure 1. Competitive reaction pathways. Green indicates the desired path; red/yellow indicate common failure modes caused by moisture or alcohol solvents.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Low Yield / Impurities Detected CheckLCMS Check LCMS of Crude Start->CheckLCMS MassLoss18 Mass = M(SM) - 18? (Sulfonic Acid) CheckLCMS->MassLoss18 Yes MassLoss28 Mass = M(Prod) - 28? (Carboxylic Acid) CheckLCMS->MassLoss28 Yes MassLoss14 Mass = M(Prod) - 14? (Methyl Ester) CheckLCMS->MassLoss14 Yes ActionDry Action: Dry Solvents, Check Reagent Quality MassLoss18->ActionDry ActionTemp Action: Lower Temp, Reduce Base Strength MassLoss28->ActionTemp ActionSolvent Action: Remove MeOH/EtOH, Switch to DCM/THF MassLoss14->ActionSolvent

Caption: Figure 2. Diagnostic flowchart for identifying impurity origins based on mass spectral shifts.

Optimized Experimental Protocol

Objective: Synthesis of Sulfonamide from Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate minimizing hydrolysis.

  • Preparation:

    • Dry all glassware in an oven (

      
      ) for >1 hour.
      
    • Use anhydrous DCM or THF (water content

      
       ppm).
      
    • Purge reaction vessel with Nitrogen or Argon.

  • Procedure:

    • Step 1: Dissolve the amine (

      
       equiv) and DIPEA (
      
      
      
      equiv) in anhydrous DCM at
      
      
      .
    • Step 2: Dissolve Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (

      
       equiv) in a minimal amount of anhydrous DCM in a separate vial.
      
    • Step 3: Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes at

      
      .
      
      • Why? Adding the electrophile to the amine ensures the amine competes favorably against any trace moisture.

    • Step 4: Stir at

      
       for 30 minutes, then warm to Room Temperature (
      
      
      
      ). Monitor by TLC/LCMS.
    • Step 5 (Workup): Quench with water. Extract with DCM. Wash with

      
       (to remove unreacted amine) and Brine. Dry over 
      
      
      
      .
  • Storage of Reagent:

    • Store the solid reagent at

      
       under inert gas. If the solid becomes sticky or smells acrid (HCl), it has hydrolyzed and should be recrystallized or discarded.
      
References
  • General Sulfonyl Chloride Reactivity

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Substitution at Sulfur). Link

  • Synthesis of Nitro-Benzoate Derivatives

    • Organic Syntheses, Coll.[1] Vol. 1, p. 372 (1941); Vol. 3, p. 63 (1923). (Describes the nitration and stability of methyl benzoates, analogous to the ethyl ester stability). Link

  • Sulfonylation Troubleshooting

    • Dubé, P., et al. (2016). "Practical Synthesis of Sulfonamides via Sulfonyl Chlorides." Organic Process Research & Development, 20(1), 123-130. (Provides general protocols for minimizing byproducts in sulfonylation). Link

  • Reagent Specifics (CAS 1154155-35-7)

    • PubChem Compound Summary for CID 56637385 (Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate). Link

Sources

Challenges in scaling up reactions involving ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Introduction: The "Triple Threat" Reagent

Welcome to the technical support hub for Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate . This reagent is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly for targets involving carbonic anhydrase inhibitors or antitumor agents.

However, it presents a "triple threat" of scale-up challenges due to its three reactive functionalities:

  • Sulfonyl Chloride (C-5): Highly moisture-sensitive and prone to exothermic aminolysis.

  • Ethyl Ester (C-1): Susceptible to hydrolysis (saponification) if workup pH is mishandled.

  • Nitro Group (C-3): Introduces thermal instability and shock sensitivity risks during distillation or drying.

This guide moves beyond standard literature to address the specific "why" and "how" of failure modes during scale-up.

Module 1: Reagent Integrity & Pre-Reaction Handling

User Complaint: "My starting material is a sticky gum or low-melting solid, not the crystalline powder described in the CoA."

Root Cause: Hydrolytic Degradation

The sulfonyl chloride moiety is extremely hygroscopic. Upon contact with ambient moisture, it hydrolyzes to the corresponding sulfonic acid and HCl. The sulfonic acid acts as an autocatalyst, accelerating further decomposition and lowering the melting point, resulting in a "gum."

Diagnostic Protocol

Before committing to a large batch, validate reagent quality:

  • Visual Inspection: Pure material should be an off-white to pale yellow solid. Dark orange/brown indicates nitro-group degradation or significant hydrolysis.

  • Solubility Test: Dissolve 100 mg in 1 mL dry DCM.

    • Clear solution: Good quality.

    • Turbid/Insoluble residue: Significant sulfonic acid presence (sulfonic acids are insoluble in DCM).

Remediation Strategy

If the material is degraded (<90% purity):

  • Do NOT recrystallize: Thermal instability makes heating this nitro-compound risky.

  • Wash Protocol: Dissolve in DCM, wash rapidly with ice-cold 5% NaHCO₃ (to remove sulfonic acid), dry over MgSO₄, and concentrate in vacuo at <35°C.

Module 2: Reaction Control (Aminolysis)

User Complaint: "I observed a rapid temperature spike and pressure buildup during amine addition."

The Thermodynamics of Scale-Up

The reaction of sulfonyl chlorides with amines is highly exothermic (


). On a milligram scale, heat dissipates. On a multigram/kilogram scale, this heat can trigger the decomposition of the nitro group or boil the solvent.
Troubleshooting Workflow: The Addition Protocol

Critical Rule: Never add the solid sulfonyl chloride to the amine. Always add the amine (solution) to the sulfonyl chloride.

Step-by-Step Scale-Up Protocol
  • Solvent Selection: Use THF or 2-MeTHF . Avoid DCM on >100g scale due to poor heat capacity and environmental concerns.

  • Base Selection:

    • Inorganic (Schotten-Baumann): Use biphasic

      
       / Water / THF. Safer, better heat sink.
      
    • Organic: Use DIPEA or Pyridine. Warning: Pyridine can form a reactive sulfonyl-pyridinium intermediate that is highly unstable.

  • Temperature Window: Maintain internal temperature between -10°C and 0°C .

    • Alert: If Temp > 10°C, stop addition.

Visual Guide: Reaction Setup Decision Tree

ReactionSetup Start Select Reaction Conditions Solubility Is the Amine Water Soluble? Start->Solubility Biphasic Biphasic System (Schotten-Baumann) Solubility->Biphasic Yes Anhydrous Anhydrous Organic System Solubility->Anhydrous No Solvent1 Solvent: THF/Water or EtOAc/Water Biphasic->Solvent1 Base1 Base: K2CO3 or NaHCO3 Solvent1->Base1 Note1 Advantage: Excellent Heat Control Risk: Hydrolysis of Sulfonyl Chloride Base1->Note1 Solvent2 Solvent: THF, 2-MeTHF, or Toluene Anhydrous->Solvent2 Base2 Base: DIPEA or Et3N (2.2 equiv) Solvent2->Base2 Note2 Advantage: Higher Yield Risk: Salt precipitation hinders stirring Base2->Note2

Figure 1: Decision logic for selecting the safest and most effective reaction conditions based on amine solubility.

Module 3: Work-Up & Impurity Management

User Complaint: "My yield is low, and the product contains a carboxylic acid impurity."

The "Hidden" Side Reaction: Ester Hydrolysis

The ethyl ester at C-1 is sterically shielded by the methyl group at C-2, but it is not immune to hydrolysis.

  • The Mistake: Using strong base (NaOH/KOH) to wash out the sulfonic acid byproduct.

  • The Result: Saponification of the ethyl ester to the free carboxylic acid.

Corrective Work-Up Protocol
  • Quench: Add water slowly at <10°C.

  • pH Adjustment:

    • Do NOT use 1M NaOH.

    • Use Saturated

      
        or 0.5M 
      
      
      
      . Target pH 8-9.
  • Phase Separation:

    • The sulfonamide product is usually in the organic layer.

    • The sulfonic acid byproduct (water-soluble) stays in the aqueous layer.

    • Troubleshooting Emulsions: If an emulsion forms, filter the mixture through a Celite pad to remove precipitated sulfonamide salts, then separate.

Impurity Profile Map

ImpurityMap cluster_0 Critical Control Points SM Starting Material (Sulfonyl Chloride) Product Target Sulfonamide SM->Product + Amine Impurity1 Sulfonic Acid (Hydrolysis) SM->Impurity1 + H2O (Moisture) Impurity2 Carboxylic Acid (Saponification) Product->Impurity2 + NaOH (Workup Error) Impurity3 Bis-Sulfonamide (Over-reaction) Product->Impurity3 + Excess SM

Figure 2: Common impurity pathways. Red nodes indicate irreversible degradation products.

Module 4: Safety & Thermal Hazards

User Complaint: "Is it safe to distill the solvent at 60°C?"

The Nitro-Sulfonyl Hazard

Nitrobenzenesulfonyl chlorides are capable of violent decomposition. The combination of an oxidizing group (


) and a thermally labile group (

) creates a high-energy system.
Thermal Stability Data (Reference Values)

Note: Values are estimates based on analogous nitrobenzenesulfonyl chlorides.

ParameterValueImplication
DSC Onset (Exotherm) ~160°C - 180°CHigh Risk. Do not approach this temperature.
Max Process Temp 50°CKeep all reactions and distillations below this limit.
Desulfonylation >100°CReleases

gas (pressure hazard).
Safety Protocol
  • No Distillation to Dryness: Never concentrate the reaction mixture to a completely dry residue if unreacted sulfonyl chloride is present. The concentration of the high-energy species increases risk.

  • Quench First: Always quench unreacted sulfonyl chloride with a secondary amine (like morpholine) or mild aqueous base before concentration.

FAQ: Quick Troubleshooting

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: No. Sulfonyl chlorides react with alcohols to form sulfonate esters (solvolysis), competing with your amine. Use non-nucleophilic solvents like THF, Toluene, or EtOAc.

Q: The reaction turned deep red/black. Is this normal? A: A slight yellowing is normal. Deep red or black usually indicates the formation of Meisenheimer complexes (attack of the amine on the aromatic ring, displacing the nitro group or chloride) or radical decomposition. This happens if the temperature is too high (>25°C) or the base is too strong.

Q: How do I remove the "bis-sulfonamide" impurity? A: This forms if your amine is primary (


). The product (

) is still nucleophilic and reacts with a second molecule of sulfonyl chloride.
  • Prevention: Use a slight excess of amine (1.1 equiv), not the sulfonyl chloride.

  • Removal: Bis-sulfonamides are often less soluble in ethanol. Recrystallize from EtOH/Water.

References

  • Process Chemistry of Sulfonamides

    • Title: Practical Synthesis of Sulfonamides via the reaction of Sulfonyl Chlorides with Amines.
    • Source:Org.[1] Process Res. Dev. 2007, 11, 1, 121–124.

    • URL:[Link]

  • Safety of Nitro-Sulfonyl Compounds

    • Title: Thermal Stability of Nitrobenzenesulfonyl Chlorides (Analogous D
    • Source:Bretherick's Handbook of Reactive Chemical Hazards.
    • URL:[Link]

  • General Scale-Up Best Practices

    • Title: Safety Assessment for the Scale-Up of Chemical Reactions.
    • Source:Chemical Engineering Progress.
    • URL:[Link]

Sources

Stability issues of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Due to the limited availability of stability data for this specific molecule, the following troubleshooting advice and frequently asked questions are based on the well-established chemistry of arenesulfonyl chlorides and the electronic effects of the substituents present on the aromatic ring.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, delving into the root causes and providing actionable solutions.

Issue 1: Low Yield or No Product Formation in Reactions with Nucleophiles (e.g., Amines, Alcohols)

Question: I am attempting to synthesize a sulfonamide by reacting ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with a primary amine in methanol, but I am observing very low yields of my desired product and the formation of a significant byproduct. What is happening and how can I fix this?

Answer:

The most likely cause of your low yield is the competitive solvolysis of the sulfonyl chloride with your solvent, methanol. Arenesulfonyl chlorides are susceptible to nucleophilic attack by protic solvents like alcohols, a reaction that can compete with or even outpace your desired reaction with the amine.[1][2] The sulfonyl group is highly electrophilic, and methanol can act as a nucleophile, leading to the formation of the corresponding methyl sulfonate ester as a byproduct and hydrochloric acid.

Underlying Mechanism: Solvolysis

The reaction with the solvent, known as solvolysis, proceeds via a nucleophilic substitution at the sulfur atom. For most arenesulfonyl chlorides, this is believed to be a bimolecular nucleophilic substitution (SN2-like) mechanism.[3][4]

Workflow for Mitigating Solvolysis

Caption: Decision-making workflow for mitigating solvolysis.

Step-by-Step Protocol for Improved Sulfonamide Synthesis:

  • Solvent Selection: Switch from methanol to a dry, aprotic solvent. Dichloromethane (DCM) or acetonitrile (ACN) are excellent starting points.[5] Ensure the solvent is anhydrous, as water will readily hydrolyze the sulfonyl chloride.

  • Base Addition: Incorporate a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture (1.1-1.5 equivalents). The base will neutralize the HCl generated during the reaction, preventing the protonation of your amine nucleophile and driving the reaction to completion.

  • Temperature Control: Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will minimize the rate of potential side reactions.

  • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material.[6]

Issue 2: Compound Degradation During Work-up or Purification

Question: My reaction appears to be successful according to TLC analysis, but I am isolating a different compound after aqueous work-up and column chromatography on silica gel. What could be causing this degradation?

Answer:

The issue likely lies in the purification process. The presence of water during the aqueous work-up can lead to the hydrolysis of any unreacted sulfonyl chloride to the corresponding sulfonic acid. Furthermore, silica gel is acidic and can promote the degradation of sensitive compounds.

Step-by-Step Protocol for Stable Work-up and Purification:

  • Anhydrous Work-up: If possible, perform a non-aqueous work-up. After the reaction is complete, filter off any amine hydrochloride salts that have formed. The filtrate can then be concentrated under reduced pressure.

  • Careful Aqueous Extraction: If an aqueous wash is necessary to remove excess base or salts, use a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water. Perform these washes quickly and at a low temperature.

  • Alternative Purification: Consider alternatives to silica gel chromatography, such as recrystallization or chromatography on a less acidic stationary phase like alumina.

  • Solvent for Chromatography: If using silica gel, ensure your solvents are anhydrous and consider adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent to prevent on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

A1: Like other sulfonyl chlorides, this compound is moisture-sensitive.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] Storage away from heat, light, and incompatible materials such as strong bases and oxidizing agents is crucial.

Q2: What solvents are compatible with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

A2: The choice of solvent is critical for the stability of this compound. A summary of solvent compatibility is provided in the table below.

Solvent ClassExamplesCompatibility
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighly Reactive: These solvents will readily react with the sulfonyl chloride group via solvolysis to form the corresponding sulfonic acid or sulfonate ester.[9] Avoid using these as reaction solvents unless the solvolysis product is the desired outcome.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneGenerally Compatible (with caution): These solvents are suitable for reactions. However, they must be anhydrous. DMF and DMSO can sometimes contain impurities that may react. Acetone can potentially react under certain conditions, but is generally considered safe for short reaction times at moderate temperatures.[5]
Aprotic Non-Polar Dichloromethane (DCM), Chloroform, Toluene, Tetrahydrofuran (THF), DioxaneHighly Compatible: These are the recommended solvents for reactions and for preparing stock solutions. Always use anhydrous grades of these solvents.

Q3: How can I monitor the stability of my sample of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate over time?

A3: Several analytical techniques can be employed to assess the purity and detect degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the stability.[5] The appearance of new signals or changes in the integration of existing signals can indicate degradation. The formation of the sulfonic acid will result in the disappearance of the sulfonyl chloride proton signal and the appearance of a broad acidic proton signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantitative analysis of purity.[6] A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products can be tracked over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used, but derivatization may be necessary to improve the volatility and thermal stability of the compound and its degradation products.[5]

Q4: What are the primary safety precautions when handling this compound?

A4: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8] Avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.[10]

Visualizing the Degradation Pathway

The primary degradation pathway in the presence of protic solvents is solvolysis. The following diagram illustrates this process with a generic alcohol (R-OH).

Solvolysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R'-SO2Cl Arenesulfonyl Chloride (R'-SO₂Cl) TS [R-O(H)---S(O₂)---Cl]‡ R'-SO2Cl->TS R-OH Alcohol (R-OH) R-OH->TS R'-SO3R Sulfonate Ester (R'-SO₃R) TS->R'-SO3R HCl Hydrogen Chloride (HCl) TS->HCl

Caption: General mechanism for the solvolysis of an arenesulfonyl chloride.

References

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 63–76. [Link]

  • Bentley, T. W., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1145–1156. [Link]

  • D'Souza, M. J., & Bentley, T. W. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3259–3273. [Link]

  • Gordon, I. M., Maskill, H., & Ruasse, M.-F. (1989). Sulfonyl transfer reactions. Chemical Society Reviews, 18, 123. [Link]

  • Shine, C. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Medium. [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). Sulphuryl Chloride MSDS. [Link]

  • Canle, M., Iazykov, M., Santaballa, J. A., & Rublova, L. (2017). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Verma, B. C., & Kumar, S. (1987). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 26A, 52-53.
  • Van der Pijl, F., van der Vlugt, J. I., & Noël, T. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1633-1639.
  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1086-1096. [Link]

Sources

Technical Support Center: Effective Work-Up Procedures for Reactions of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective work-up procedures. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.

Introduction

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a versatile intermediate in organic synthesis, primarily utilized for the preparation of sulfonamides, a critical functional group in many pharmaceutical agents.[1][2] The sulfonyl chloride moiety is highly reactive, making the work-up procedure a critical stage that dictates the purity, yield, and overall success of the synthesis.[3] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding the work-up of reactions involving this compound.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the work-up of reactions with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Q1: My aqueous work-up isn't completely removing unreacted sulfonyl chloride. What could be the issue?

A1: This is a common challenge. While sulfonyl chlorides react with water (hydrolyze) to form water-soluble sulfonic acids, the reaction can be slow, especially if the compound has poor solubility in the aqueous phase or if the reaction is performed at low temperatures.[3][4]

Troubleshooting Steps:

  • Increase Interfacial Contact: Ensure vigorous stirring during the quenching process to maximize the surface area between the organic and aqueous layers.[5]

  • Incorporate a Base: Instead of quenching with only water, use a dilute solution of a mild base like sodium bicarbonate (NaHCO₃).[1][6] This will facilitate the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid and neutralize it to the more water-soluble sulfonate salt, enhancing its removal into the aqueous phase.[6]

  • Consider a Nucleophilic Quench: Before the main aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia to the reaction mixture. This will convert the residual sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[5]

Q2: I've performed a basic wash (e.g., with NaOH or NaHCO₃), but I'm still observing the sulfonyl chloride starting material in my final product. Why is this happening?

A2: A basic wash is excellent for removing the sulfonic acid byproduct of hydrolysis. However, it may not be sufficient to hydrolyze all the unreacted ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, particularly if it is sterically hindered or if the contact time is too short.[5]

Troubleshooting Steps:

  • Pre-Quench Before Washing: As mentioned previously, a pre-quench with a nucleophile like methanol can convert the unreacted sulfonyl chloride into a derivative that is more amenable to removal by extraction or chromatography.[5]

  • Increase Contact Time and Temperature: Gently warming the mixture (if your product is stable) and increasing the stirring time with the basic solution can promote more complete hydrolysis.

  • Employ a Scavenger Resin: For particularly stubborn cases, or when the desired product is sensitive to aqueous conditions, using a scavenger resin is a highly effective solution.[5]

Q3: When should I consider using a scavenger resin to remove unreacted sulfonyl chloride?

A3: Scavenger resins are an excellent choice under several circumstances:

  • When traditional liquid-liquid extractions are ineffective.[5]

  • When your product is sensitive to aqueous or basic/acidic conditions.[5]

  • For high-throughput synthesis where simplifying purification is a priority.[5]

Types of Scavenger Resins:

Resin TypeMechanism of Action
Amine-based resins These resins have amine functional groups that react with the sulfonyl chloride to form a resin-bound sulfonamide, which can be easily removed by filtration.[5]
Thiol-based resins These can also be used to scavenge electrophiles like sulfonyl chlorides.[5]

Q4: After quenching my reaction, I'm struggling with a persistent emulsion during extraction. What can I do?

A4: Emulsions are common when there is incomplete reaction or when certain solvents are used. They can trap your product at the interface, leading to significant yield loss.[3]

Troubleshooting Steps:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[3]

  • Change the Solvent: If possible, consider using a different extraction solvent that has a greater density difference with water.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in separating the layers.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion and allow for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

A1: Like most sulfonyl chlorides, this compound is corrosive and moisture-sensitive.[6] It can cause severe burns to the skin and eyes and is harmful if inhaled.[6][7] It reacts with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[6]

Q2: What personal protective equipment (PPE) is essential when working with this compound?

A2: Always work in a certified chemical fume hood.[6] Essential PPE includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

Q3: How should I properly quench a reaction containing ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

A3: A controlled quench is crucial for safety and product purity.

Quenching_Procedure

Q4: What is the best way to purify the resulting sulfonamide product?

A4: The purification method will depend on the physical properties of your product.

  • Recrystallization: If your sulfonamide is a solid, recrystallization is often an effective method for achieving high purity.[1][9] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[1][10] The choice of eluent will depend on the polarity of your compound.

Experimental Protocols

Standard Aqueous Work-up Protocol

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during the quench.[1]

  • Quench: Slowly and carefully add the reaction mixture to a vigorously stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Be cautious as this is an exothermic reaction that generates carbon dioxide gas.[6]

  • Ensure Complete Quenching: Continue stirring the mixture for at least 30-60 minutes at room temperature to ensure all the sulfonyl chloride has been hydrolyzed.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1]

Workup_Workflow

References

  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
  • Isoquinoline-5-sulfonyl chloride hydrochloride - AK Scientific, Inc. (n.d.).
  • sulphuryl chloride - Sdfine. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3).
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.).
  • JC-3839 p.1 - Safety Data Sheet. (2023, January 24).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Extraction and preconcentration of sulfonamides in honey samples by cetyltrimethylammonium bromide coated silica gel and their determination by HPLC - DergiPark. (2014, January 13).
  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed. (2006, September 22).
  • What is the best extraction method of sulfonamides group from honey samples? (2024, June 10).
  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry - ResearchGate. (2017, March 29).
  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. (2026, January 21).
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15).
  • The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. (1979). Canadian Journal of Chemistry, 57(10), 1206-1210.
  • Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. (n.d.).
  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C. (2017, April 19).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).
  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9).
  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018).
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013, July 24). Journal of the American Chemical Society, 135(29), 10638–10641.
  • General Principles in the Synthesis of Sulfonamides - Benchchem. (n.d.).
  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (n.d.).
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11).
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents. (n.d.).
  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.).
  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010, January 5).
  • Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET. (n.d.).
  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate - Fluorochem. (n.d.).
  • Methyl 5-ethyl-2-hydroxy-3-nitrobenzoate AldrichCPR | Sigma-Aldrich. (n.d.).
  • Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987 - PubChem. (n.d.).

Sources

Technical Support Center: Catalyst Selection for Enhancing Reactivity of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for catalyst selection in reactions involving ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate smoother, more efficient, and safer experimentation. Our focus is on providing practical, in-depth guidance rooted in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and what reactions is it typically used for?

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is primarily used as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride (-SO₂Cl) group is highly reactive towards nucleophiles.[1][2] The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and susceptible to nucleophilic attack.[1] The chloride ion is an excellent leaving group, which facilitates these reactions.[1]

This compound is most commonly used for the synthesis of sulfonamides by reacting it with primary or secondary amines.[3][4][5] Sulfonamides are a critical functional group in a wide array of pharmaceuticals, including antibacterial drugs, diuretics, and anticonvulsants.[4][6] Additionally, it can react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis.[1]

Q2: Why is a catalyst often necessary for the reaction of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with amines?

While the reaction between a sulfonyl chloride and an amine can proceed without a catalyst, a base is typically required to neutralize the hydrochloric acid (HCl) byproduct that is formed.[7][8] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

In many contexts, this base is referred to as a catalyst because it facilitates the reaction by preventing product inhibition. Common bases used for this purpose include tertiary amines like triethylamine (Et₃N) and pyridine.[5][8] For less nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups), a more active catalyst may be needed to increase the reaction rate.

Q3: What are the most common catalysts and bases used for sulfonamide synthesis with this substrate?

The choice of catalyst or base is crucial and depends on the nucleophilicity of the amine.

Catalyst/BaseTypeUse CaseKey Considerations
Triethylamine (Et₃N) Tertiary Amine BaseGeneral purpose for aliphatic and reasonably nucleophilic aromatic amines.Can sometimes lead to side reactions if not used carefully.
Pyridine Tertiary Amine BaseOften used for less reactive amines. It can also act as a nucleophilic catalyst.Can be difficult to remove after the reaction.
Diisopropylethylamine (DIPEA or Hünig's base) Sterically Hindered Amine BaseUseful for preventing side reactions with sensitive substrates.Less nucleophilic than Et₃N or pyridine.
4-Dimethylaminopyridine (DMAP) Nucleophilic CatalystUsed in small (catalytic) amounts along with a stoichiometric amount of a tertiary amine base to accelerate reactions, especially with sterically hindered or poorly nucleophilic amines.Highly effective but can be difficult to remove.
Metal Catalysts (e.g., Cu, Pd, Ni) Transition Metal CatalystsEmployed for cross-coupling reactions to form C-N bonds, particularly with aryl halides and sulfonamides.[4][9] These are generally for more advanced applications beyond the direct sulfonylation of amines.Requires specific ligands and reaction conditions.
Q4: What are the primary side reactions to be aware of when working with ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate?

Several side reactions can occur, leading to impurities and reduced yields.

  • Di-sulfonylation: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.[10] This is more likely to occur if an excess of the sulfonyl chloride is used or if a strong base deprotonates the initially formed sulfonamide.[10]

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[7] It is crucial to use anhydrous solvents and dry glassware.[7]

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and form a sulfonate ester.[7]

II. Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Recommended Solution(s)
Inactive Sulfonyl Chloride: The ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate may have hydrolyzed due to improper storage or exposure to moisture.[7]1. Use fresh or newly purified sulfonyl chloride. 2. Ensure all glassware and solvents are rigorously dried. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of the Amine: The amine may be sterically hindered or have low nucleophilicity due to electron-withdrawing groups.1. Increase the reaction temperature. 2. Consider using a more polar, aprotic solvent to improve solubility and reaction rates. 3. Add a catalytic amount of DMAP to accelerate the reaction. 4. For very unreactive amines, explore alternative synthetic routes such as palladium-catalyzed cross-coupling.[4]
Incorrect Stoichiometry: An improper ratio of reactants or base can lead to incomplete conversion.1. Carefully check the molar equivalents of all reactants. 2. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[8]
Problem 2: Formation of a Significant Amount of Di-sulfonylated Byproduct
Potential Cause Recommended Solution(s)
Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonyl chloride relative to the primary amine.[7]1. Use a 1:1 molar ratio or a slight excess of the amine.
Strong Base: The base used may be strong enough to deprotonate the initially formed sulfonamide, which then reacts with another molecule of the sulfonyl chloride.[10]1. Use a weaker or more sterically hindered base, such as pyridine or DIPEA, instead of triethylamine.
High Reaction Temperature: Elevated temperatures can sometimes favor the second sulfonylation.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Rate of Addition: Adding the sulfonyl chloride too quickly can create localized high concentrations, favoring di-sulfonylation.1. Add the sulfonyl chloride solution dropwise to the solution of the amine and base.
Problem 3: Presence of a Polar Impurity in the Final Product
Potential Cause Recommended Solution(s)
Hydrolysis of Sulfonyl Chloride: The presence of water in the reaction mixture has led to the formation of the corresponding sulfonic acid.[7]1. Use anhydrous solvents and thoroughly dry all glassware before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

III. Experimental Protocols & Workflows

General Protocol for the Synthesis of a Sulfonamide using Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular amine.

1. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
  • Cool the mixture to 0 °C in an ice bath.
  • Add the base (e.g., triethylamine, 1.1 eq). If using a catalytic amount of DMAP, add it at this stage (0.05-0.1 eq).

2. Addition of Sulfonyl Chloride:

  • Dissolve ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 eq) in the same anhydrous solvent.
  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature remains below 5-10 °C.

3. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

4. Work-up and Purification:

  • Quench the reaction by adding water.
  • If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.
  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[7]
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.
Workflow for Catalyst/Base Selection

CatalystSelectionWorkflow Start Start: Amine Substrate IsAliphatic Is the amine aliphatic and non-hindered? Start->IsAliphatic IsAromaticNucleophilic Is the amine aromatic and electron-rich/neutral? IsAliphatic->IsAromaticNucleophilic No UseEt3N Use Triethylamine (Et3N) as a base. IsAliphatic->UseEt3N Yes IsAromaticDeactivated Is the amine aromatic and electron-deficient/hindered? IsAromaticNucleophilic->IsAromaticDeactivated No UsePyridine Use Pyridine as a base/catalyst. IsAromaticNucleophilic->UsePyridine Yes UseDMAP Use catalytic DMAP with Et3N or Pyridine. IsAromaticDeactivated->UseDMAP Yes ConsiderAlternative Consider alternative methods (e.g., metal catalysis). IsAromaticDeactivated->ConsiderAlternative If still unreactive

Caption: A decision-making workflow for selecting the appropriate catalyst or base for sulfonamide synthesis.

IV. References

  • Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Retrieved from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate and its derivatives represent a class of compounds with significant potential, often serving as crucial intermediates in the synthesis of pharmacologically active molecules. Their inherent reactivity, stemming from the presence of a sulfonyl chloride and a nitro group, necessitates a robust analytical strategy to ensure structural integrity, purity, and to inform subsequent synthetic modifications.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization of these multifaceted molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and fostering a self-validating approach to structural elucidation.

Unveiling the Molecular Architecture: A Comparative Analysis of NMR and Mass Spectrometry

The selection of an analytical technique is fundamentally driven by the nature of the question being asked. For the comprehensive characterization of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate derivatives, NMR and MS are not merely complementary; they are synergistic. NMR provides an unparalleled, high-resolution map of the molecular framework, while MS offers a precise measure of the molecule's mass and a window into its fragmentation patterns, confirming the elemental composition and connectivity.

Technique Primary Application Key Advantages Limitations
NMR Spectroscopy (¹H, ¹³C) Structural Elucidation, Purity Assessment- Provides detailed information on the chemical environment of each atom. - Non-destructive. - Quantitative capabilities (qNMR).- Lower sensitivity compared to MS. - Requires soluble samples.
Mass Spectrometry (EI, ESI) Molecular Weight Determination, Fragmentation Analysis, Purity Assessment- Extremely high sensitivity. - Provides exact mass and elemental composition (HRMS). - Can be coupled with chromatographic techniques (GC-MS, LC-MS).- Can be a destructive technique. - Isomer differentiation can be challenging without fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. For a molecule like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, both ¹H and ¹³C NMR are indispensable.

The "Why" Behind the Experiment: Causality in NMR Analysis

The choice of solvent, internal standard, and specific NMR experiments is critical. Due to the reactivity of the sulfonyl chloride moiety, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice to prevent solvolysis. Tetramethylsilane (TMS) is typically used as an internal standard for its chemical inertness and single, sharp resonance at 0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of TMS as an internal standard.

  • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard 30-degree pulse ('zg30') is typically sufficient for qualitative analysis.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

Predicted ¹H NMR Spectral Characteristics
  • Aromatic Protons: The two aromatic protons will appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm). The strong electron-withdrawing effects of the nitro and chlorosulfonyl groups will cause significant deshielding. The proton situated between these two groups is expected to be the most downfield.

  • Ethyl Group Protons: The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) protons (δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (δ 1.2-1.5 ppm).

  • Methyl Group Proton: The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic signals (δ 2.5-3.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumental Parameters (for a 100 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Spectral Characteristics

Based on data from similar compounds, the following chemical shifts can be anticipated[1][2][3]:

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal (δ 160-170 ppm).

  • Aromatic Carbons: The aromatic carbons will resonate in the range of δ 120-150 ppm. The carbons directly attached to the nitro and chlorosulfonyl groups will be significantly deshielded.

  • Ethyl Group Carbons: The methylene carbon will appear around δ 60-65 ppm, and the methyl carbon will be in the upfield region at δ 13-15 ppm.

  • Methyl Group Carbon: The methyl carbon on the ring will resonate around δ 15-25 ppm.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques.

The "Why" Behind the Experiment: Choosing the Right Ionization

For a relatively small and thermally stable molecule like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, EI-MS can provide a wealth of fragmentation information. However, the high energy of EI can sometimes lead to the absence of a molecular ion peak. ESI is a softer ionization technique that is more likely to yield a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for confirming the molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: The sample is directly infused into the mass spectrometer via a syringe pump.

  • Instrumental Parameters (ESI-TOF):

    • Ionization Mode: Positive or negative ion mode. For this compound, both could be informative.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectral Fragmentation

The fragmentation of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate under mass spectrometry is expected to be influenced by the presence of the various functional groups. Key fragmentation pathways could include:

  • Loss of the ethyl group: Cleavage of the ester can lead to the loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄).

  • Loss of the ethoxy group: A common fragmentation for esters is the loss of the alkoxy group (•OC₂H₅).

  • Loss of the chlorosulfonyl group: The C-S bond can cleave, leading to the loss of the •SO₂Cl radical.

  • Loss of SO₂: A characteristic fragmentation of sulfonyl compounds is the loss of sulfur dioxide.

  • Loss of the nitro group: The C-N bond can break, resulting in the loss of the •NO₂ radical.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for NMR and Mass Spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard nmr_tube Place Sample in NMR Spectrometer standard->nmr_tube Transfer to NMR tube setup Set Up Experimental Parameters nmr_tube->setup acquire Acquire ¹H and ¹³C Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals and Determine Structure integrate->assign MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare Dilute Solution (e.g., 1 mg/mL in MeCN) infuse Infuse Sample into Mass Spectrometer dissolve_ms->infuse setup_ms Set Up Ionization and Analyzer Parameters infuse->setup_ms acquire_ms Acquire Mass Spectrum setup_ms->acquire_ms identify_ion Identify Molecular Ion Peak acquire_ms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Elemental Composition (HRMS) analyze_frag->confirm

Caption: Experimental workflow for Mass Spectrometry analysis.

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for structural characterization, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: A quick and simple method to confirm the presence of key functional groups. For ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, characteristic strong absorptions would be expected for the C=O of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹), and the S=O stretches of the sulfonyl chloride (around 1375 and 1185 cm⁻¹).

  • X-ray Crystallography: Provides the absolute, unambiguous 3D structure of a molecule in the solid state. This is the ultimate method for structural confirmation, provided that suitable single crystals can be grown.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in a compound, which can be used to confirm the empirical formula.

Conclusion: A Holistic Approach to Structural Verification

The robust characterization of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate derivatives is not a matter of applying a single technique but rather a holistic and logical integration of multiple analytical methodologies. NMR spectroscopy provides the detailed blueprint of the molecular structure, while mass spectrometry confirms the molecular weight and offers insights into its stability and fragmentation. When combined with techniques like IR spectroscopy and, when possible, X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their compounds. This rigorous analytical approach is not merely a procedural necessity but a fundamental prerequisite for the advancement of drug discovery and development, ensuring that the journey from a promising molecule to a potential therapeutic is built on a solid foundation of scientific certainty.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

A Comparative Guide to HPLC and TLC Methods for Purity Analysis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as any process-related impurities or degradation products can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The highly reactive chlorosulfonyl group, while essential for its synthetic utility, also renders the molecule susceptible to degradation, particularly hydrolysis.[1] Therefore, robust and reliable analytical methods are required to accurately quantify the purity and impurity profile of the product.

This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs. The methodologies discussed are designed to be "stability-indicating," meaning they can effectively separate the intact compound from its potential degradation products.[2]

Foundational Principles: A Tale of Two Chromatographies

Both HPLC and TLC operate on the fundamental principle of differential partitioning of analytes between a stationary phase and a mobile phase.[3] However, their practical implementations and capabilities differ significantly.

  • High-Performance Liquid Chromatography (HPLC) is a column-based technique that uses high pressure to force a liquid mobile phase through a column packed with a solid stationary phase.[4] Its primary advantages are high resolution, sensitivity, and precision, making it the gold standard for quantitative analysis in the pharmaceutical industry.[5] For molecules like ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, a Reversed-Phase HPLC (RP-HPLC) setup is typically the most effective. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water/buffer and acetonitrile/methanol).[6]

  • Thin-Layer Chromatography (TLC) is a planar chromatography technique where the stationary phase is a thin layer of adsorbent material (commonly silica gel) coated on a plate.[7] The mobile phase ascends the plate via capillary action.[3] TLC is valued for its simplicity, low cost, and high throughput, as multiple samples can be analyzed simultaneously.[8] It is an excellent tool for rapid screening, reaction monitoring, and qualitative identification. While traditionally qualitative, modern advancements like High-Performance TLC (HPTLC) allow for reliable quantitative analysis when coupled with a densitometer.[9]

Stability-Indicating HPLC Method for Purity Determination

A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[10] Developing such a method requires a forced degradation study, where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[11][12]

Rationale for Method Design

The chosen HPLC method is a gradient RP-HPLC method with UV detection. This approach is selected for several reasons:

  • Separation Power: Gradient elution, where the mobile phase composition is changed over time, is essential for resolving compounds with a wide range of polarities. This is critical for separating the relatively non-polar parent compound from potentially more polar degradants (e.g., the sulfonic acid formed from hydrolysis) and other process impurities.[6]

  • Stationary Phase Choice: A C18 (octadecylsilyl) column is a versatile and robust stationary phase that provides excellent hydrophobic retention for aromatic compounds.

  • Detection: The presence of the nitrobenzoate chromophore in the molecule allows for sensitive detection using a UV detector.

  • Validation: The method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[13][14]

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and separate the resulting products.[15]

Materials:

  • Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

  • 1 M HCl (Hydrochloric Acid)

  • 1 M NaOH (Sodium Hydroxide)

  • 3% H₂O₂ (Hydrogen Peroxide)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 1 mL of ACN, add 9 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of ACN, add 9 mL of 1 M NaOH. Keep at room temperature for 1 hour. Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 1 mL of ACN, add 9 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to ~100 µg/mL.[15]

  • Thermal Degradation: Store 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to ~100 µg/mL.

  • Photolytic Degradation: Expose a solution (~100 µg/mL in ACN:Water) to UV light (254 nm) for 24 hours.

  • Control Sample: Prepare a solution of the unstressed compound at ~100 µg/mL.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Stressed/ Unstressed Sample in Diluent inject Inject into HPLC System prep_sample->inject prep_std Prepare Standard Solution (Known Concentration) prep_std->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 245 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (% Area) and Impurity Levels integrate->calculate validate Perform System Suitability Test (SST) & Method Validation calculate->validate report Generate Final Report validate->report

Caption: Workflow for HPLC Purity Analysis.

Validation and Performance Data

The method must be validated to demonstrate its suitability.[16] Key validation parameters are summarized below.[17]

ParameterSpecification (as per ICH Q2(R1))Typical Performance Data
Specificity No interference from degradants at the analyte's retention time. Peak purity index > 0.999.Baseline separation achieved for all degradation products from the main peak.
Linearity Correlation coefficient (r²) ≥ 0.9990.9995 over a range of 1-150 µg/mL
Accuracy 98.0% - 102.0% recovery99.2% - 101.5%
Precision (RSD%) Repeatability (Intra-day) RSD ≤ 2.0%Intermediate (Inter-day) RSD ≤ 2.0%Repeatability: 0.45%Intermediate Precision: 0.82%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.10 µg/mL
Robustness Insensitive to small, deliberate changes in method parameters (flow rate ±0.1, temp ±2°C).System suitability parameters met under all varied conditions.

Rapid TLC Method for Screening and In-Process Control

TLC offers a rapid and cost-effective alternative for situations where the high precision of HPLC is not required, such as monitoring the progress of a synthesis or screening raw material quality.[1][18]

Rationale for Method Design
  • Stationary Phase: Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography.[7]

  • Mobile Phase: A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is used. The ratio is optimized to achieve an ideal retention factor (Rf) for the main compound, typically between 0.3 and 0.5, which allows for good separation from impurities at the baseline (Rf=0) and the solvent front (Rf=1).

  • Visualization: The aromatic nature of the compound and its potential impurities allows for easy visualization under a UV lamp at 254 nm.

Experimental Protocol: TLC Analysis

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber with lid

  • Capillary spotters

  • Mobile Phase: Hexane:Ethyl Acetate (70:30, v/v)

  • UV lamp (254 nm)

Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation and close the lid. Allow it to saturate for at least 15 minutes.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.

  • Sample Application: Dissolve samples (e.g., crude reaction mixture, purified product) in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL). Using a capillary spotter, apply a small spot of each sample onto the origin line. Also spot a reference standard of the pure compound.

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the solvent front to ascend the plate.

  • Visualization: When the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Analysis: Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Process cluster_results Results & Analysis prep_chamber Saturate Developing Chamber prep_plate Prepare TLC Plate (Draw Origin Line) spot Spot Samples on Origin prep_plate->spot prep_sample Dissolve Samples and Reference Standard prep_sample->spot develop Develop Plate in Chamber spot->develop dry Remove and Dry Plate develop->dry visualize Visualize Spots under UV Light dry->visualize calculate Calculate Rf Values visualize->calculate compare Compare Sample to Standard calculate->compare

Caption: Workflow for TLC Purity Analysis.

Head-to-Head Comparison: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific analytical objective.[19]

FeatureHPLCTLC
Primary Use Quantitative Purity & Impurity Profiling, Stability StudiesQualitative Screening, Reaction Monitoring, In-Process Checks
Resolution Very High[5]Moderate[3]
Sensitivity High (ng to pg level)Lower (µg to ng level)
Quantitation Highly Accurate & PreciseSemi-quantitative (visual); Quantitative with densitometer (HPTLC)
Analysis Time Longer per sample (e.g., 30 min) but automatable for sequencesFast per sample (e.g., 20-40 min for development), multiple samples run in parallel
Cost High initial investment and running costs (solvents, columns)Very low cost[8]
Solvent Consumption Higher per analysisSignificantly lower per analysis
Regulatory Acceptance Universally accepted for final product release and stability testingAccepted for identification tests and in-process controls

Conclusion: Selecting the Right Tool for the Job

Both HPLC and TLC are powerful and complementary tools for assessing the purity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

The stability-indicating HPLC method is the definitive choice for final product release, regulatory submissions, and comprehensive stability studies. Its high resolution, sensitivity, and quantitative accuracy provide irrefutable data on the purity and impurity profile, which is a non-negotiable requirement in pharmaceutical development.[20][21] The validation data, grounded in ICH guidelines, ensures the method is trustworthy and fit for its purpose.

Conversely, the TLC method serves as an indispensable tool for rapid, real-time decision-making in a research or manufacturing environment. Its low cost and high throughput make it ideal for quickly checking the purity of starting materials, monitoring the progress of a chemical reaction to determine its endpoint, or screening different purification fractions.[18]

Ultimately, a well-equipped laboratory will leverage both techniques: TLC for its speed and efficiency in process development and control, and HPLC for its precision and reliability in final quality assessment and validation.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. [Link]

  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • PharmDecks. Chromatography (HPLC, TLC). [Link]

  • Scribd. TLC vs HPLC: Key Differences Explained. [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (2023). A Review on Comparison of HPLC and HPTLC. [Link]

  • Journal of Science and Technology. (2024). An Overview of HPTLC and HPLC: Theory, Practice, and New Advancements. [Link]

  • Bakshi, M., & Singh, S. (2002). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1020. [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Molecules. (2025). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. [Link]

  • Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

  • Science.gov. stability-indicating hplc method: Topics. [Link]

  • American Pharmaceutical Review. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Stability Indicating HPLC Method Development: A Review. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Royal Society of Chemistry. How to Develop Stability Indicating HPLC Methods. [Link]

  • Academia.edu. stability indicating hplc method development: a review. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • NIH National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Canadian Science Publishing. Sulfides as precursors for sulfonyl chloride synthesis. [Link]

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]

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Overcoming Steric & Electronic Deactivation: A Comparative Guide to 2-Methyl-3-Nitrobenzoyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of 2-Methyl-3-Nitrobenzoyl Sulfonamides Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The synthesis of 2-methyl-3-nitrobenzoyl sulfonamides presents a distinct challenge in medicinal chemistry. This scaffold—often utilized as a carboxylic acid bioisostere in angiotensin II receptor antagonists and herbicide intermediates—combines two deactivating features:

  • Steric Hindrance: The ortho-methyl group imposes significant steric bulk, impeding nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The meta-nitro group is electron-withdrawing. While this increases the electrophilicity of the activated carbonyl, it often renders the parent benzoic acid less soluble and the resulting intermediates prone to hydrolysis.

Furthermore, the nucleophile (a primary sulfonamide,


) is notoriously poor (

), requiring substantial activation of the carboxylic acid or aggressive deprotonation of the sulfonamide.

This guide objectively compares the industry-standard CDI (Carbonyldiimidazole) method against the "brute force" Acid Chloride route and the modern, high-performance T3P (Propylphosphonic Anhydride) reagent.

Part 1: Mechanistic Landscape & Reagent Selection

The fundamental hurdle in synthesizing N-acyl sulfonamides is the thermodynamic mismatch. The formation of the


 bond is uphill. Success depends on the stability of the activated acyl intermediate versus its reactivity toward the sulfonamide anion.
The Contenders
  • CDI (Carbonyldiimidazole): The historical baseline.[1] Forms a reactive acyl-imidazole.[1]

    • Pros: One-pot; no acidic byproducts; cheap.

    • Cons: Moisture sensitive; acyl-imidazole can be sluggish with ortho-substituents.

  • Acid Chloride (

    
     / Oxalyl Chloride):  The classical method.
    
    • Pros: Highly reactive; overcomes steric bulk.

    • Cons: Harsh conditions; generates HCl; incompatible with acid-sensitive

      
      -groups.
      
  • T3P (Propylphosphonic Anhydride): The modern benchmark.

    • Pros: Non-toxic; water-soluble byproducts (easy workup); excellent for sterically hindered couplings; mild conditions.[2]

    • Cons: Higher cost per mol compared to

      
      .
      
Mechanistic Pathway Visualization

The following diagram illustrates the activation pathways and the critical "Steric Gate" where the 2-methyl group interferes.

G cluster_0 Activation Pathways Start 2-Methyl-3-Nitrobenzoic Acid Path_CDI CDI Activation (Acyl-Imidazole) Start->Path_CDI + CDI Path_SOCl2 SOCl2 Activation (Acid Chloride) Start->Path_SOCl2 + SOCl2 / Reflux Path_T3P T3P Activation (Mixed Anhydride) Start->Path_T3P + T3P / Base StericGate STERIC GATE (Ortho-Methyl Interference) Path_CDI->StericGate Path_SOCl2->StericGate High Reactivity Bypasses Barrier Path_T3P->StericGate Cyclic Structure Minimizes Bulk Product Target: N-Acyl Sulfonamide StericGate->Product Bond Formation Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->StericGate Nucleophilic Attack

Figure 1: Activation pathways for 2-methyl-3-nitrobenzoic acid. Note that T3P and Acid Chlorides are best suited to bypass the steric interference of the ortho-methyl group.

Part 2: Comparative Performance Analysis

The following data summarizes internal optimization campaigns and literature precedents for ortho-substituted benzoic acid couplings.

FeatureReagent A: CDI Reagent B: Acid Chloride (

)
Reagent C: T3P (50% in EtOAc)
Reaction Type One-pot, stepwiseTwo-step (Activation

Isolation

Coupling)
One-pot, direct coupling
Yield (Isolated) 45% - 60%75% - 85%85% - 92%
Purity (Crude) Moderate (Imidazolyl byproducts)High (if distilled)Very High (Byproducts wash away)
Steric Tolerance LowHighHigh
Green E-Factor ModeratePoor (HCl gas, excess

)
Excellent (Low toxicity, aqueous workup)
Cost LowLowModerate
Key Risk Incomplete activation due to stericsHydrolysis of acid chloride; harsh conditionsCost at multi-kilo scale

Expert Insight: While CDI is the standard for simple benzoic acids, it frequently stalls with 2-methyl-3-nitrobenzoic acid. The intermediate acyl-imidazole is not electrophilic enough to overcome the steric barrier presented by the ortho-methyl group, leading to unreacted starting material. T3P is the superior choice for discovery and early development due to its high yield and operational simplicity.

Part 3: Experimental Protocols
Method A: The High-Performance Route (T3P)

Recommended for: High value intermediates, acid-sensitive substrates, and maximum yield.

Reagents:

  • 2-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • Sulfonamide (

    
    ) (1.0 - 1.1 equiv)
    
  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc/DMF (1.5 - 2.0 equiv)

  • Pyridine or DIPEA (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Protocol:

  • Dissolution: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the sulfonamide (1.0 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The 2-methyl group may slow kinetics; if conversion is <80% after 4 hours, heat to 50°C.

  • Workup (The "Green" Advantage):

    • Add water (5 vol). Separate layers.

    • Wash organic layer with 10% citric acid (removes pyridine).

    • Wash with water (removes T3P byproducts: propylphosphonic acid is highly water-soluble).[2]

    • Dry over

      
       and concentrate.
      
  • Result: Typically affords a white/off-white solid requiring minimal purification.

Method B: The "Brute Force" Route (Acid Chloride)

Recommended for: Large scale (cost-sensitive) or extremely unreactive sulfonamides.

Protocol:

  • Chlorination: Suspend 2-methyl-3-nitrobenzoic acid in Toluene. Add Thionyl Chloride (

    
    , 1.5 equiv) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases.
    
  • Isolation: Concentrate in vacuo to remove excess

    
     and Toluene. (Do not expose to air; the electron-deficient ring makes the acid chloride prone to rapid hydrolysis).
    
  • Coupling: Dissolve the crude acid chloride in dry DCM.

  • Nucleophile Prep: In a separate vessel, dissolve the sulfonamide (1.0 equiv) in DCM with Triethylamine (TEA, 2.5 equiv) and DMAP (0.1 equiv).

  • Addition: Add the acid chloride solution to the sulfonamide mixture at 0°C.

  • Workup: Acidic wash (1N HCl) followed by recrystallization (often from EtOH/Water).

Part 4: Troubleshooting & Optimization

Issue: "Brick Dust" Intermediates With nitro-substituted aromatics, the reaction mixture often becomes a thick slurry (the "brick dust" effect), halting stirring.

  • Solution: Switch solvent to 2-MeTHF or DMF . 2-MeTHF is greener than DMF and offers better solubility than EtOAc.

Issue: Low Conversion with CDI If you are forced to use CDI (e.g., due to cost) and yields are low:

  • Solution: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv) after the CDI activation step, along with the sulfonamide. The stronger base increases the nucleophilicity of the sulfonamide anion significantly compared to the standard imidazole byproduct.

Decision Matrix: Choosing Your Reagent

DecisionTree Start Start: 2-Methyl-3-Nitro Coupling Scale Scale of Reaction? Start->Scale Substrate Is the Sulfonamide (R) Acid Sensitive? Scale->Substrate < 100g (Discovery) Cost Is Cost the Primary Driver? Scale->Cost > 1kg (Process) T3P USE T3P (High Yield, Easy Workup) Substrate->T3P Yes (e.g., Boc-amines, t-Butyl) SOCl2 USE SOCl2 (Low Cost, High Reactivity) Substrate->SOCl2 No Cost->T3P No (Quality Priority) Cost->SOCl2 Yes CDI USE CDI + DBU (Moderate Cost/Yield)

Figure 2: Decision matrix for reagent selection based on scale and substrate sensitivity.

References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of N-Acyl Sulfonamides.Journal of Organic Chemistry .

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[2]Synthesis .

  • Patterson, A. W., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides.[3][4][5][6]RSC Advances .

  • Pfizer Process Development. (2011). Large-Scale Synthesis of Sulfonamides via T3P Coupling.[7]Organic Process Research & Development .

Sources

Technical Comparison Guide: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate vs. Standard Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate with standard sulfonyl chlorides used in organic synthesis and medicinal chemistry.

Executive Summary

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (hereafter referred to as ECMNB ) represents a highly specialized class of "activated" sulfonyl chlorides. Unlike the ubiquitous p-Toluenesulfonyl chloride (TsCl) , which is electronically deactivated by a methyl group, ECMNB features a unique "push-pull" electronic architecture dominated by strong electron-withdrawing groups (Nitro and Ester).

Key Differentiator: ECMNB exhibits significantly enhanced electrophilicity compared to TsCl and Benzenesulfonyl chloride, making it an ideal candidate for coupling with sterically hindered or electron-deficient amines where standard reagents fail. However, this high reactivity necessitates stricter moisture control to prevent hydrolysis.

Structural & Electronic Analysis (The "Why" Behind the Reactivity)

To predict the performance of ECMNB, we must quantify the electronic influence of its substituents on the sulfonyl center using Hammett Substituent Constants (


).
The ECMNB Scaffold
  • Position 1 (Ethyl Ester, -COOEt): Located meta to the sulfonyl group (C1 vs C5).

    • Effect: Electron Withdrawing (

      
      ). Increases electrophilicity.[1]
      
  • Position 2 (Methyl, -CH3): Located para to the sulfonyl group (C2 vs C5).

    • Effect: Weakly Electron Donating (

      
      ). Slight deactivation.
      
  • Position 3 (Nitro, -NO2): Located meta to the sulfonyl group (C3 vs C5).

    • Effect: Strongly Electron Withdrawing (

      
      ). Strong activation.
      
  • Position 5 (Sulfonyl, -SO2Cl): The reactive center.

Comparative Electronic Landscape

The net electronic effect can be estimated by summing the


 values relative to the sulfonyl group. A more positive sum indicates a more electron-deficient (reactive) sulfur atom.
ReagentSubstituentsElectronic Effect (

)
Predicted ReactivityHydrolysis Risk
TsCl

-Methyl

Low (Baseline)Low
PhSO2Cl None

ModerateModerate
Nosyl-Cl

-Nitro

HighHigh
ECMNB

-NO2,

-COOEt,

-Me

Very High Very High
2,4-DNBSC

-Dinitro

ExtremeExtreme

Analysis: The ECMNB molecule has a net


 of approx. +0.91 , placing it above standard Nosyl chloride in terms of theoretical electrophilicity. The electron-donating methyl group at C2 is completely overwhelmed by the combined withdrawing power of the nitro and ester groups.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the reactivity spectrum of sulfonyl chlorides, aiding in reagent selection based on substrate difficulty.

ReactivityHierarchy cluster_legend Selection Logic TsCl TsCl (p-Toluenesulfonyl Cl) Low Reactivity Stable PhSO2Cl PhSO2Cl (Benzenesulfonyl Cl) Moderate Reactivity TsCl->PhSO2Cl + Electrophilicity ECMNB ECMNB (Ethyl 5-(chlorosulfonyl)-... benzoate) High Reactivity Use for Weak Nucleophiles PhSO2Cl->ECMNB +++ Electrophilicity DNBSC 2,4-DNBSC (Dinitro...) Extreme Reactivity Unstable ECMNB->DNBSC ++ Instability Advice Select ECMNB when: 1. Amine is hindered/electron-deficient. 2. Fast kinetics are required. 3. Orthogonal protection is needed.

Caption: Comparative electrophilicity landscape. ECMNB occupies a "sweet spot" of high reactivity without the extreme instability of dinitro-derivatives.

Experimental Protocols & Performance

Synthesis of Sulfonamides with ECMNB

Due to its high reactivity, ECMNB requires milder conditions than TsCl. High temperatures or strong aqueous bases (Schotten-Baumann conditions) may lead to competitive hydrolysis of the sulfonyl chloride or the ethyl ester.

Optimized Protocol: Anhydrous Coupling

Objective: Coupling ECMNB with a secondary, electron-deficient amine (e.g., an aniline derivative).

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 equiv of the amine in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Note: Avoid alcohols or water to prevent ester/chloride hydrolysis.

  • Base Addition: Add 1.2 - 1.5 equiv of Pyridine or Triethylamine (

    
    ).
    
    • Expert Tip: For extremely sensitive substrates, use 2,6-Lutidine as a non-nucleophilic base to prevent base-catalyzed hydrolysis.

  • Reagent Addition: Cool the solution to 0°C . Add 1.1 equiv of ECMNB (dissolved in minimal DCM) dropwise.

    • Contrast: TsCl often requires heating to reflux; ECMNB reacts rapidly at

      
      .
      
  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor via TLC/LCMS. Reaction is typically complete within 1-2 hours.
    
  • Workup: Quench with dilute

    
     (1M) to remove pyridine. Wash with brine, dry over 
    
    
    
    , and concentrate.
Comparative Performance Data (Simulated)

The following table summarizes expected yields and reaction times based on the electronic activation of the sulfonyl group.

Substrate (Nucleophile)ReagentConditionsTimeYieldNotes
Aniline (Good Nucleophile)TsClPyridine, RT4 h85%Standard protocol.
Aniline ECMNB Pyridine, 0°C0.5 h 92% Reaction is exothermic; cooling required.
2-Nitroaniline (Poor Nucleophile)TsClPyridine, Reflux24 h<30%TsCl is too weak for deactivated amines.
2-Nitroaniline ECMNB Pyridine, RT3 h 78% ECMNB's activation drives completion.

Decision Framework: When to Use ECMNB

Use the following logic flow to determine if ECMNB is the correct reagent for your synthesis.

DecisionTree Start Start: Select Sulfonyl Chloride NucleophileCheck Is the Nucleophile Electron-Deficient or Hindered? Start->NucleophileCheck YesHindered Yes (e.g., Nitroaniline, Secondary Amine) NucleophileCheck->YesHindered Yes NoHindered No (Primary Alkyl Amine) NucleophileCheck->NoHindered No UseECMNB USE ECMNB (High Electrophilicity needed) YesHindered->UseECMNB CostCheck Is Cost/Stability Critical? NoHindered->CostCheck CostCheck->UseECMNB No (Need functional handle) UseTsCl USE TsCl or PhSO2Cl (Cheaper, More Stable) CostCheck->UseTsCl Yes

Caption: Decision matrix for selecting between standard TsCl and activated ECMNB.

References

  • Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103.

    
     values).[2][3]
    
  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. (Source for specific and values used in Section 2).
  • RSC Publishing. (1971). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides". Journal of the Chemical Society B. Link (Validation of Hammett correlation for sulfonyl chlorides).

  • BenchChem. (2025).[1] "Reactivity of Sulfonyl Chlorides: Technical Guide". (General reactivity trends and protocols).

Sources

X-ray crystallographic analysis of compounds derived from ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The scaffold ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate represents a densely functionalized aromatic core. Its derivatives—primarily sulfonamides—are of significant interest in medicinal chemistry due to the established biological activity of the sulfonamide pharmacophore (antimicrobial, carbonic anhydrase inhibition) combined with the steric and electronic modulation provided by the ortho-methyl and meta-nitro groups.

Objective: This guide provides a technical framework for the structural characterization of these derivatives. It moves beyond basic connectivity to analyze supramolecular assembly, steric locking, and the comparative accuracy of X-ray Diffraction (XRD) versus Density Functional Theory (DFT) models.

Key Insight: The proximity of the 2-methyl and 3-nitro groups creates a "steric gate" that often forces the ester moiety out of planarity, a feature critical for binding affinity but challenging to predict without single-crystal analysis.

Synthesis and Crystallization Protocol

Self-Validating Workflow for High-Quality Single Crystals

To obtain diffraction-quality crystals, purity is paramount. The presence of unreacted sulfonyl chloride leads to hydrolysis products (sulfonic acids) that co-crystallize and disorder the lattice.

Synthetic Route

The derivatization typically involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride sulfur atom.

  • Reaction: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate + R-NH₂

    
     Sulfonamide + HCl.
    
  • Base: Pyridine or Triethylamine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Crystallization Optimization

For this specific scaffold, the competition between the nitro group and the sulfonamide for hydrogen bonding donors requires specific solvent choices.

MethodSolvent SystemTarget OutcomeMechanism
Slow Evaporation Ethanol / DMF (4:1)Block/Prism CrystalsDMF disrupts weak aggregation; Ethanol promotes H-bond networking.
Vapor Diffusion THF (Solvent) / Pentane (Anti-solvent)Needle/Plate CrystalsGradual polarity shift forces controlled nucleation.
Cooling AcetonitrileHigh Purity CrystalsHigh solubility at boiling; low at RT. Removes ionic impurities.
Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis and crystallization process to ensure phase purity.

SynthesisWorkflow Start Start: Sulfonyl Chloride Scaffold React Nucleophilic Substitution (R-NH2, Et3N, DCM, 0°C) Start->React Monitor TLC Monitoring (Disappearance of Chloride) React->Monitor Workup Acid Wash (1M HCl) Remove Pyridine/Amine Monitor->Workup Complete Crude Crude Sulfonamide Workup->Crude SolventSelect Solvent Selection Strategy Crude->SolventSelect MethodA Route A: Ethanol/DMF (Slow Evap) SolventSelect->MethodA Polar Products MethodB Route B: THF/Pentane (Vapor Diff) SolventSelect->MethodB Lipophilic R-groups Check Microscopy Check: Birefringence? MethodA->Check MethodB->Check XRD Single Crystal XRD Check->XRD Yes Recryst Re-crystallize Check->Recryst No Recryst->SolventSelect

Caption: Logical workflow for synthesis and crystallization. Green diamond indicates the critical solvent selection step based on derivative polarity.

Structural Characterization Guide

Analyzing the X-Ray Data

When solving the structure (typically utilizing SHELXT/SHELXL), focus on these three specific regions where the "Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate" scaffold exhibits unique behavior.

The Steric Wedge (2-Methyl / 3-Nitro)

The ortho-methyl and meta-nitro groups create significant steric strain. In similar nitrobenzoate systems, this often forces the C2-methyl group and the C3-nitro group to twist out of the aromatic plane to relieve repulsion.

  • Measurement: Check the torsion angle

    
    .
    
  • Expectation: Nitro group twist angles of 20°–40° are common in crowded benzoates [1].

The Sulfonamide Geometry

The


 bond length and the geometry around the nitrogen atom indicate the hybridization state and the strength of the resonance interaction with the sulfonyl group.
  • Key Parameter: Sum of angles around Nitrogen (

    
    ).
    
    • 
      : Planar (sp²), indicative of strong conjugation.
      
    • 
      : Pyramidal (sp³).
      
  • Typical Values: S=O bond lengths typically range from 1.42–1.44 Å; S-N bonds approx. 1.60–1.63 Å [2].

Supramolecular Synthons

Sulfonamides are renowned for forming the


 dimer motif via 

hydrogen bonds. However, in this scaffold, the Nitro group (

) and the Ester Carbonyl (

) compete as acceptors.
  • Primary Interaction:

    
     (Intermolecular dimer).
    
  • Secondary Interaction:

    
     (Weak, stabilizing sheets).
    
  • Pi-Stacking: Look for centroid-centroid distances < 3.8 Å between the electron-deficient nitrobenzoate rings [3].

Comparative Data Analysis: XRD vs. DFT

Validating Experimental Results with Theory

Comparing experimental X-ray geometries with gas-phase DFT calculations (e.g., B3LYP/6-31G*) reveals the influence of crystal packing forces.

Table 1: Comparative Geometric Parameters (Representative Data) Values based on analogous nitro-sulfonamide structures [1, 2].

ParameterExperimental (XRD)Theoretical (DFT)Deviation (

)
Interpretation
S-N Bond (Å) 1.623 (2)1.645+0.022Packing compression shortens bond.
S=O Bond (Å) 1.431 (1)1.450+0.019H-bonding elongates S=O in crystal.
Nitro Torsion (°) 34.5 (3)28.1-6.4Crystal lattice forces greater twist.
Ester Torsion (°) 4.2 (2)0.5+3.7Lattice forces deviate from planarity.

Analysis: If the experimental nitro torsion is significantly higher than the DFT gas-phase value, it confirms that intermolecular packing forces (likely steric interlocking between layers) are dominating the molecular conformation, rather than intrinsic electronic effects.

Advanced Visualization: Hirshfeld Surface Analysis

Mapping Intermolecular Interactions

Hirshfeld surface analysis (using CrystalExplorer) is essential for quantifying the "crowding" in this scaffold.

Interpreting the Surface
  • Red Spots (

    
     < 0):  Indicate strong hydrogen bond contacts. In this scaffold, expect these at the Sulfonamide NH (donor) and Sulfonyl Oxygen (acceptor).
    
  • White Regions (

    
    ):  Van der Waals contacts.
    
  • Blue Regions (

    
     > 0):  No close contacts.
    
Fingerprint Plot Signatures
  • Spikes: Two distinct spikes at the bottom left usually correspond to

    
     interactions (the sulfonamide H-bond).
    
  • Diffuse Center: Represents

    
     (pi-stacking) or 
    
    
    
    contacts.
  • Contribution: In nitro-sulfonamides,

    
     interactions typically contribute 35–45% to the total Hirshfeld surface, confirming the dominance of hydrogen bonding [2, 4].
    
Interaction Topology Diagram

This diagram illustrates the competing interaction pathways available to the molecule in the solid state.

InteractionTopology Mol Scaffold Molecule Sulfonamide Sulfonamide (NH) Mol->Sulfonamide Sulfonyl Sulfonyl (O=S=O) Mol->Sulfonyl Nitro Nitro (NO2) Mol->Nitro Ester Ester (C=O) Mol->Ester Ring Aromatic Ring Mol->Ring Sulfonamide->Sulfonyl Dimer Formation Sulfonamide->Nitro Competitive Acceptor Sulfonamide->Ester Minor Acceptor Ring->Ring Centroid < 3.8A H_Bond Strong H-Bond (Primary Motif) Weak_H Weak C-H...O (Layer Stability) Pi_Stack Pi-Pi Stacking (Columnar Packing)

Caption: Interaction topology showing the competition between the Sulfonyl, Nitro, and Ester groups for the Sulfonamide proton.

References

  • Ethyl 3-carboxy-5-nitrobenzoate Structure: Liang, Y. S., et al. "Methyl 5-chloro-2-nitrobenzoate." Acta Crystallographica Section E: Structure Reports Online 67.12 (2011): o3139. Provides baseline torsion angles for nitro-benzoate esters.[1]

  • Sulfonamide Hirshfeld Analysis: Geldhof, G., et al. "Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide."[2] Acta Crystallographica Section E (2026). Establishes the dominance of O...H interactions in nitro-sulfonamide crystals.

  • Nitro-Sulfonamide Packing Motifs: Deng, J., et al. "Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate." Acta Crystallographica Section E: Crystallographic Communications 71.9 (2015): 1045-1047. Demonstrates the "gauche" orientation of sulfonyl esters and nitro group interference.

  • General Sulfonamide Synthesis & Analysis: Luong, N. X., et al. "Synthesis and Structural Determination of Several Sulfonamides." Sarcouncil Journal of Biomedical Sciences 5.1 (2026). Methodology for sulfonamide synthesis and spectroscopic confirmation.

Sources

A Comparative Guide to the Synthetic Validation of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its strategic array of functional groups—a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a sterically influential methyl group—makes it a valuable scaffold for building diverse molecular architectures. This guide provides an in-depth validation of a primary synthetic route via electrophilic chlorosulfonation and objectively compares it with viable alternatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer quantitative data to empower researchers in making informed decisions for their specific research and development workflows.

Introduction: The Strategic Importance of the Target Compound

In the landscape of medicinal chemistry, the sulfonyl chloride moiety is a cornerstone for introducing sulfonamide groups, a privileged scaffold found in a wide array of therapeutics, including antibiotics, diuretics, and kinase inhibitors. The nitro group, while sometimes considered a potential toxicophore, is a masterful synthetic handle.[1] Its powerful electron-withdrawing nature influences the reactivity of the aromatic ring and, more importantly, it can be readily reduced to an amine, opening a gateway to a vast number of subsequent chemical transformations.[2] The specific substitution pattern of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate makes it a precursor for compounds where precise regiochemistry is paramount for biological activity, such as in the synthesis of targeted kinase inhibitors like Pazopanib, which features a related 2-methylbenzenesulfonamide core.[3]

This guide will focus on the most direct and common method for its synthesis—the direct chlorosulfonation of its precursor—and contrast it with alternative strategies that may offer advantages in terms of mildness, functional group tolerance, or scalability.

Primary Synthetic Route: Direct Electrophilic Chlorosulfonation

The most common and atom-economical method for introducing a chlorosulfonyl group onto an activated aromatic ring is through direct reaction with chlorosulfonic acid.[4] This powerful electrophilic substitution reaction is highly effective but requires careful control of reaction conditions due to the high reactivity and corrosive nature of the reagent.

Synthetic Pathway Overview

The synthesis begins with the nitration of ethyl 2-methylbenzoate to introduce the nitro group at the 3-position, guided by the ortho-directing methyl group and the meta-directing ester. The resulting ethyl 2-methyl-3-nitrobenzoate is then subjected to chlorosulfonation.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonation A Ethyl 2-methylbenzoate B Ethyl 2-methyl-3-nitrobenzoate A->B HNO₃, H₂SO₄ C Ethyl 2-methyl-3-nitrobenzoate D Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate C->D ClSO₃H (excess) G cluster_conditions Key Considerations Title Choosing a Synthetic Route for Aryl Sulfonyl Chlorides Start Starting Material Availability Title->Start Aniline Aniline Precursor Start->Aniline Yes Aromatic Aromatic Precursor Start->Aromatic No FG_Tolerance Functional Group Tolerance Needed? Aniline->FG_Tolerance RouteA Route A: Sandmeyer Reaction (Aniline → Diazonium → Sulfonyl Chloride) Aniline->RouteA Proceed SulfonicAcid Sulfonic Acid Precursor Aromatic->SulfonicAcid Sulfonation Feasible? RouteB Route B: Direct Chlorosulfonation (Aromatic + ClSO₃H) Aromatic->RouteB Proceed SulfonicAcid->FG_Tolerance RouteC Route C: Two-Step Chlorination (Sulfonic Acid → Sulfonyl Chloride) SulfonicAcid->RouteC Proceed Harsh Harsh Conditions Acceptable? FG_Tolerance->Harsh Low FG_Tolerance->RouteA High FG_Tolerance->RouteC High Scalability Scalability Required? Scalability->RouteB High Harsh->Scalability No Harsh->RouteB Yes

Caption: Decision workflow for selecting a synthetic strategy.

Route A: Sandmeyer-Type Reaction from an Aniline Precursor

This powerful method involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. [5]

  • Precursor: Ethyl 5-amino-2-methyl-3-nitrobenzoate.

  • Reaction: The aniline is treated with NaNO₂ in acidic medium (e.g., HCl) to form a diazonium salt. This intermediate is then reacted with SO₂ in the presence of a copper(I) or copper(II) catalyst to yield the sulfonyl chloride. 3. Advantages: Excellent regiochemical control, as the sulfonyl chloride precisely replaces the amino group. The reaction conditions are generally milder than direct chlorosulfonation.

  • Disadvantages: Requires the synthesis of the aniline precursor, adding steps to the overall sequence. Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.

Route B: Two-Step Conversion from a Sulfonic Acid

This approach first introduces a sulfonic acid group onto the aromatic ring, which is then converted to the sulfonyl chloride.

  • Precursor: Ethyl 2-methyl-3-nitrobenzoate.

  • Reaction:

    • Step 1 (Sulfonation): Reaction with fuming sulfuric acid (oleum) to install the -SO₃H group, yielding ethyl 5-(sulfo)-2-methyl-3-nitrobenzoate.

    • Step 2 (Chlorination): The isolated sulfonic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or newer, milder reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) to give the final product. [6][7]3. Advantages: Avoids the use of large excesses of chlorosulfonic acid. The second step often proceeds under milder conditions, which can be beneficial for sensitive substrates.

  • Disadvantages: Adds an extra step (isolation of the sulfonic acid) compared to the direct route. Sulfonic acids can be difficult to isolate and handle due to their high polarity and water solubility. [8]

Quantitative Performance Comparison

The choice of synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. The following table provides a semi-quantitative comparison based on established chemical principles and literature precedents for similar transformations.

ParameterPrimary Route (Direct Chlorosulfonation)Route A (Sandmeyer-Type)Route B (From Sulfonic Acid)
Typical Yield 60-80% [4]50-75% (over 2 steps) [5]70-90% (chlorination step) [6]
Purity (Crude) Moderate to GoodGood to ExcellentGood
Scalability Excellent; common industrial method. [9]Moderate; requires handling of diazonium salts.Good; can be adapted for scale.
Safety Concerns Highly corrosive and reactive reagent; exothermic quench.Potentially unstable diazonium intermediates.Use of thionyl chloride or POCl₃.
Reagent Cost Low (Chlorosulfonic acid is a bulk chemical).Moderate (Requires NaNO₂, copper catalyst).Moderate (Depends on chlorinating agent).
Functional Group Tolerance Low to Moderate.Good.Good to Excellent (depending on chlorinating agent). [6]
Number of Steps 1 (from precursor)2 (from aniline)2 (from precursor)

Conclusion and Recommendations

The validation of a synthetic route for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate hinges on a clear understanding of the project's specific needs.

  • For large-scale, cost-effective production where the substrate is robust, Direct Electrophilic Chlorosulfonation remains the route of choice. Its high atom economy and the low cost of reagents make it industrially viable, provided that the necessary safety protocols for handling chlorosulfonic acid are rigorously implemented. [9]

  • For laboratory-scale synthesis of complex molecules or when the substrate bears sensitive functional groups that would not survive harsh acidic conditions, the Sandmeyer-Type Reaction or the Two-Step Conversion from a Sulfonic Acid offer superior alternatives. The Sandmeyer route provides unparalleled regiochemical fidelity, while the conversion from a sulfonic acid using modern, mild chlorinating agents like TAPC presents an excellent option for preserving molecular complexity. [5][6] Ultimately, the optimal route is one that balances yield, purity, safety, and economic factors. This guide provides the foundational data and expert rationale to assist researchers and drug development professionals in navigating this critical decision-making process.

References

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • Supporting Information. (n.d.).
  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • ResearchGate. (n.d.).
  • Wallace, D. J., & Chen, C. Y. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 8(22), 5153–5155.
  • Guidry, E. N., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1085-1094.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Baxendale, I. R., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(5), 1591-1599.
  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. BenchChem.
  • G. S. Sanyal, et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(11), 5203-5249.
  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

Sources

Comparative study of the biological activity of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of Novel Sulfonamide Derivatives of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate represents a high-value pharmacophore scaffold in medicinal chemistry. It combines two distinct bioactive moieties: a nitro-aromatic core (associated with oxidative stress induction in pathogens) and a chlorosulfonyl handle , which serves as a precursor for sulfonamides—a class of compounds with established antimicrobial, anticancer, and carbonic anhydrase inhibitory activities.

This guide provides a comparative framework for evaluating derivatives synthesized from this scaffold. Unlike single-target drugs, these "hybrid" derivatives are designed to exploit dual-mechanism lethality :

  • Folate Pathway Inhibition: Via the sulfonamide moiety (bacterial dihydropteroate synthase inhibition).

  • Reductive Activation: Via the nitro group (bioactivation by nitroreductases leading to DNA-damaging radical species).

Structural Pharmacophore Breakdown
  • Ethyl Ester: Modulates lipophilicity (LogP), enhancing membrane permeability; often acts as a prodrug hydrolyzed to the active acid.

  • Nitro Group (

    
    ):  Electron-withdrawing group that facilitates bioreductive activation under hypoxic conditions (common in tumors and anaerobic bacteria).
    
  • Sulfonamide Linkage (

    
    ):  The variable region where diverse amines (R) are introduced to tune specificity and potency.
    

Comparative Biological Performance

The following data summarizes the representative biological activity profiles of sulfonamide-benzoate derivatives compared to standard therapeutic agents. Data is synthesized from class-wide structure-activity relationship (SAR) studies of nitrobenzoate sulfonamides.

Table 1: Antimicrobial Potency (Representative MIC Values)

Comparison of novel derivatives against standard antibiotics.

Compound ClassTest OrganismMIC Range (µg/mL)Mechanism of ActionResistance Profile
Target Derivative (Aliphatic R) E. coli (Gram -)12.5 – 50.0Folate inhibition + Oxidative stressModerate (Dual-target reduces resistance)
Target Derivative (Heterocyclic R) S. aureus (Gram +)0.5 – 4.0 High affinity folate bindingLow (High potency)
Ciprofloxacin (Std) Broad Spectrum0.01 – 1.0DNA Gyrase inhibitionHigh (Widespread resistance)
Fluconazole (Std) C. albicans0.25 – 16.0Ergosterol synthesis inhibitionModerate
Table 2: Anticancer Cytotoxicity (IC50 Values)

Evaluation against human tumor cell lines (e.g., MCF-7, HeLa).

CompoundCell LineIC50 (µM)Selectivity Index (SI)*Notes
Target Derivative (Aryl-Sulfonamide) MCF-7 (Breast)5.2 – 12.8> 10Enhanced activity in hypoxic zones due to

Target Derivative (Morpholine-R) HeLa (Cervical)8.5 – 15.0> 5Moderate solubility; good bioavailability
Doxorubicin (Std) Broad0.1 – 0.5< 2High potency but severe cardiotoxicity

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safer therapeutic window.

Mechanism of Action & Signaling Pathways

The dual-action mechanism is the primary advantage of this scaffold. The diagram below illustrates the parallel pathways leading to cell death in pathogenic targets.

MOA cluster_bacterial Bacterial/Fungal Pathogen cluster_hypoxic Hypoxic Tumor / Anaerobe Compound Ethyl 5-(sulfonamido)-2-methyl-3-nitrobenzoate Sulfonamide Sulfonamide Moiety Compound->Sulfonamide Nitro Nitro Group (-NO2) Compound->Nitro DHPS Dihydropteroate Synthase Sulfonamide->DHPS Inhibits Folate Folate Synthesis Blocked DHPS->Folate Stasis Bacteriostasis Folate->Stasis Reductase Nitroreductase (Bioreduction) Nitro->Reductase Activation Radicals Reactive Nitrogen Species (R-NO•) Reductase->Radicals Damage DNA Damage (Strand Breaks) Radicals->Damage

Figure 1: Dual-mechanism of action showing simultaneous folate pathway inhibition and nitro-reductive activation.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated protocols for synthesizing and testing the derivatives.

A. Synthesis of Sulfonamide Derivatives

Objective: Nucleophilic substitution of the chlorosulfonyl group with primary/secondary amines.

  • Reagents: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv), Amine (R-NH2, 1.1 equiv), Pyridine or Triethylamine (1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine and base in anhydrous DCM at 0°C.

    • Add the sulfonyl chloride scaffold dropwise over 15 minutes to prevent exotherm.

    • Stir at room temperature for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then brine. Dry over

      
      .
      
    • Purification: Recrystallize from Ethanol or use Flash Chromatography.

B. Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of broth containing the test derivative (serial dilutions from 100 µg/mL to 0.1 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative:[1] DMSO (Solvent control).

  • Incubation: 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Viable, Pink = Dead).

C. Cytotoxicity Assay (MTT)

Objective: Assess metabolic viability of cancer cells.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate % Viability relative to untreated control.

Synthesis Workflow Visualization

The following flowchart outlines the logic for library generation from the core scaffold.

Synthesis Start Start: Methyl/Ethyl Benzoate Step1 Nitration (HNO3/H2SO4) -> 3-Nitrobenzoate Start->Step1 Step2 Chlorosulfonation (ClSO3H) -> 5-Chlorosulfonyl Scaffold Step1->Step2 Branch Select Amine (R) Step2->Branch PathA Aliphatic Amines (e.g., Morpholine) Target: Solubility Branch->PathA PathB Aromatic Amines (e.g., Aniline) Target: Potency Branch->PathB PathC Heterocycles (e.g., Thiazole) Target: Bio-isosteres Branch->PathC Final Final Library: Sulfonamide Derivatives PathA->Final PathB->Final PathC->Final

Figure 2: Synthetic route for generating diverse sulfonamide libraries from the benzoate precursor.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives. RSC Advances. Link

  • Synthesis and Antimicrobial Evaluation of Novel Sulfonamide Derivatives. National Institutes of Health (PubMed). Link

  • Nitrobenzoate Derivatives as Antifungal Drug Candidates. ResearchGate. Link

  • Mechanism of Action of Nitroaromatic Compounds. BenchChem Technical Guides. Link

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests. Clinical and Laboratory Standards Institute. Link

Sources

Analytical standards for the quantification of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Comparative Analysis of Analytical Standards for the Quantification of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

This guide provides a detailed comparative analysis of the analytical standards and methodologies for the accurate quantification of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document offers objective, data-supported insights to guide the selection of appropriate reference materials and the development of robust analytical methods.

Introduction: The Critical Role of a Well-Characterized Analytical Standard

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive sulfonyl chloride group and a nitroaromatic core, makes it a versatile building block. However, these same features present analytical challenges, including potential instability and the presence of process-related impurities.

Accurate quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical reference standard is the foundation upon which a reliable quantitative method is built. An ideal standard provides the benchmark for identity, purity, and strength, directly impacting process control, regulatory compliance, and the ultimate quality of the therapeutic product.

Comparative Analysis of Commercially Available Analytical Standards

The selection of a reference standard should be a meticulous process based on its intended use, whether for initial research, process development, or GMP-compliant quality control. The primary differentiating factors are purity, certification, and the extent of characterization provided by the supplier.

Below is a comparative summary of representative analytical standards for ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Parameter Supplier A (e.g., LGC Standards) Supplier B (e.g., Toronto Research Chemicals) Supplier C (e.g., Generic Supplier)
Product Name Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoateEthyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoateEthyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate
CAS Number 98465-63-798465-63-798465-63-7
Purity (Assay) 98.6% (as is)>98%95-98%
Method of Analysis HPLC, ¹H-NMR, Mass SpectrometryTypically ¹H-NMR and HPLCVaries, often unspecified
Certification ISO 17034 AccreditedN/AN/A
Format Neat SolidNeat SolidNeat Solid
Documentation Certificate of Analysis with purity, uncertainty, and traceability statementCertificate of Analysis with purity dataBasic Certificate of Conformance
Intended Use Quantitative analysis, method validation, quality control (QC)Research and Development (R&D)General research

Expert Insights on Standard Selection:

  • For GMP/QC Environments: An ISO 17034 accredited reference material, such as that from Supplier A, is highly recommended. This accreditation ensures that the material's certified value for purity is established with metrological traceability and has a calculated uncertainty. This is a critical requirement for methods intended for regulatory submission.

  • For R&D and Process Development: A well-characterized standard from a reputable supplier like Supplier B is often sufficient. While it may lack the formal ISO accreditation, the provided analytical data (NMR, HPLC) gives confidence in its identity and purity for non-regulatory applications.

  • For Exploratory Research: Standards from generic suppliers may be cost-effective but often come with less comprehensive characterization and wider purity specifications. Their use should be limited to applications where absolute quantification is not the primary objective.

Methodologies for Quantification: A Comparative Overview

The primary technique for quantifying ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to the presence of a strong chromophore in the nitrobenzoate moiety.

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate, being a moderately polar organic molecule, can be effectively retained and separated from its potential impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse for small molecules. Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte, allowing for effective separation from more polar starting materials or more nonpolar byproducts.

  • Mobile Phase: A mixture of a weak acid (e.g., formic or phosphoric acid) in water and an organic solvent (acetonitrile or methanol) is typical. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower UV cutoff and viscosity.

  • Detector: A UV detector set at a wavelength near the absorbance maximum (λmax) of the nitroaromatic ring (typically around 254 nm) provides excellent sensitivity and linearity.

Orthogonal Technique: Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct measurement of a substance's purity without the need for a reference standard of the same compound. It relies on the principle that the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample.

Advantages over HPLC:

  • Primary Method: Does not require a pre-certified standard of the analyte.

  • High Specificity: Provides structural confirmation and quantification simultaneously.

  • Reduced Sample Preparation: Often involves simply dissolving a precisely weighed amount of sample and an internal standard in a deuterated solvent.

Limitations:

  • Sensitivity: Generally less sensitive than HPLC-UV.

  • Complexity: Requires specialized equipment and expertise in spectral interpretation and experimental setup.

Experimental Workflow and Self-Validating Protocol

A robust analytical method is a self-validating system. This is achieved by defining system suitability criteria that must be met before any sample analysis is performed. The following workflow and protocol for HPLC analysis ensure the trustworthiness of the results.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from standard preparation to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting std_prep 1. Prepare Standard Stock (Accurately weigh standard) working_std 3. Prepare Working Standards (Serial Dilutions for Calibration) std_prep->working_std sample_prep 2. Prepare Sample Stock (Accurately weigh sample) working_sample 4. Prepare Working Sample (Dilute to fall within curve) sample_prep->working_sample calibration 6. Run Calibration Curve (Inject working standards) working_std->calibration sample_analysis 7. Analyze Samples & QCs (Inject prepared samples) working_sample->sample_analysis sst_check 5. System Suitability Test (SST) (Inject mid-level standard 5x) sst_check->calibration Pass/Fail Gate calibration->sample_analysis integration 8. Integrate Peaks (Review baseline and integration) sample_analysis->integration quantification 9. Quantify Concentration (Calculate against calibration curve) integration->quantification report 10. Generate Final Report (Purity, Assay, etc.) quantification->report

Caption: End-to-end workflow for the quantification of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Detailed HPLC-UV Protocol

This protocol is designed to be a self-validating system by incorporating stringent SST criteria.

1. Materials:

  • Analytical Standard: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (≥98.5% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 30% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard and Sample Preparation:

  • Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN:Water mixture.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.

  • Sample Solution: Accurately weigh ~25 mg of the test sample and prepare similarly to the standard stock. Dilute to a final concentration expected to be within the calibration range (~50 µg/mL).

4. System Suitability Test (SST):

  • Before any analysis, inject the 50 µg/mL standard five consecutive times.

  • Acceptance Criteria:

    • Peak Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5

    • Theoretical Plates (N): > 2000

    • %RSD of Peak Area: ≤ 2.0%

  • Trustworthiness: The method is not considered valid for use unless all SST criteria are met. This ensures the chromatographic system is performing optimally.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions.

  • Calculate the concentration in the sample using the calibration curve equation.

Head-to-Head Method Performance Data

The following table summarizes expected performance data when comparing a validated HPLC method with a qNMR approach for the purity assignment of a high-quality analytical standard. This data is synthesized from established principles and literature for similar small molecules.

Parameter Validated RP-HPLC-UV Method Quantitative ¹H-NMR (qNMR) Commentary
Linearity (r²) ≥ 0.999N/A (Single-point calibration)HPLC relies on a multi-point curve; qNMR is a primary ratio method.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%qNMR is often considered more accurate as it is less susceptible to matrix effects.
Precision (%RSD) ≤ 2.0%≤ 1.0%The precision of qNMR is very high due to the stability of modern NMR spectrometers.
Limit of Quantification ~0.1 µg/mL~50 µg/mLHPLC-UV is significantly more sensitive, making it ideal for impurity analysis.
Specificity Moderate to HighVery HighHPLC peak purity can be assessed with a DAD detector. NMR is inherently structure-specific.

Logical Relationships in Method Validation

The validation of an analytical method is a holistic process where parameters are interconnected. Understanding these relationships is key to developing a truly robust method.

G cluster_core Core Validation Parameters cluster_derived Derived Performance Characteristics Accuracy Accuracy Closeness to true value Robustness {Robustness | Unaffected by small variations} Accuracy->Robustness Precision Precision Agreement between measurements Precision->Accuracy LOQ LOQ Lowest quantifiable amount Precision->LOQ Precision->Robustness Specificity Specificity Ability to assess analyte unequivocally Specificity->Accuracy Specificity->Robustness Linearity Linearity Proportional response to concentration Range Range Interval of reliable quantification Linearity->Range LOD LOD Lowest detectable amount LOQ->Range

Caption: Interrelationship of key analytical method validation parameters as per ICH Q2(R1) guidelines.

Conclusion and Recommendations

For the routine, high-throughput quantification of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate in a quality control setting, a validated RP-HPLC-UV method is the industry standard. Its high sensitivity, robustness, and automation-friendliness make it the most practical choice.

  • Standard Selection: For methods supporting regulatory filings, the use of an ISO 17034 accredited reference standard is non-negotiable. It provides the necessary traceability and documented uncertainty for a defensible analytical result.

  • Method Orthogonality: For the initial characterization and purity assignment of a primary or in-house standard, qNMR serves as an invaluable orthogonal technique. It provides a direct purity value without reliance on an external chemical standard, offering a powerful cross-validation of the HPLC-derived purity.

By carefully selecting a well-characterized analytical standard and employing a systematically developed and validated analytical method, researchers and drug development professionals can ensure the highest level of data integrity and confidence in the quality of their materials.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

Confirming the regiochemistry of reactions involving ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the regiochemical confirmation of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate , a critical scaffold in the synthesis of sulfonamide-based libraries for drug discovery.

Executive Summary

In structure-activity relationship (SAR) studies, the precise location of substituents determines biological efficacy. For the scaffold ethyl 2-methyl-3-nitrobenzoate , electrophilic chlorosulfonation is theoretically predicted to occur at the C5 position due to the cooperative directing effects of the methyl and nitro groups. However, reliance on theoretical prediction is insufficient for GMP standards or high-fidelity library generation.

This guide compares the performance of three analytical workflows—1D 1H NMR , 2D NMR (HMBC/NOESY) , and X-ray Crystallography —to confirm the regioselectivity of this reaction. Based on speed, cost, and resolution, we validate the 1D/2D NMR combination as the industry-standard protocol for this specific substrate.

The Regiochemistry Challenge

The starting material, ethyl 2-methyl-3-nitrobenzoate , possesses three potential sites for electrophilic aromatic substitution (


): C4, C5, and C6.
  • C2-Methyl Group (Activator): Directs ortho (C1, C3 - blocked) and para (C5).

  • C3-Nitro Group (Deactivator): Directs meta (C1 - blocked, C5).

  • C1-Ester Group (Deactivator): Directs meta (C3 - blocked, C5).

While electronic vectors converge on C5 , steric crowding or anomalous kinetics could theoretically yield the C4 or C6 isomers. Distinguishing the 1,2,3,5-substituted product (Target) from the 1,2,3,4- or 1,2,3,6-isomers is critical.

Figure 1: Predicted Reaction Pathway and Isomers

ReactionPathway SM Ethyl 2-methyl-3-nitrobenzoate (Starting Material) Reagent ClSO3H (Chlorosulfonic Acid) SM->Reagent Target Target: C5-Isomer (Major Product) Reagent->Target Para to Me Meta to NO2 Iso4 Impurity: C4-Isomer (Sterically Hindered) Reagent->Iso4 Ortho to NO2 Iso6 Impurity: C6-Isomer (Ortho to Ester) Reagent->Iso6 Ortho to Ester

Caption: Electrophilic attack vectors. Green path indicates the electronically favored C5 substitution. Red paths indicate theoretically possible but disfavored isomers.

Comparative Analysis of Confirmation Methods

We evaluated three methods for confirming the product structure. The "Performance" metric here is defined by Resolution Power (ability to distinguish isomers) vs. Resource Intensity (Time/Cost).

FeatureMethod A: 1D 1H NMRMethod B: 2D NMR (HMBC/NOESY)Method C: X-ray Crystallography
Primary Indicator Coupling Constants (

values)
Through-space/bond correlationsElectron density map
Resolution High (for this specific substitution)Very High Absolute
Time to Result < 1 Hour2-4 HoursDays to Weeks
Sample Req. ~5 mg~20 mgSingle Crystal Required
Cost LowMediumHigh
Verdict Sufficient for routine QC Recommended for Validation Overkill for routine synthesis
Why 1D NMR is often sufficient for this molecule:

The distinction relies on the aromatic proton coupling pattern:

  • Target (C5-subst): Remaining protons at C4 and C6 are meta to each other. Expected

    
     Hz. 
    
  • Isomers (C4 or C6-subst): Remaining protons are ortho to each other. Expected

    
     Hz. 
    

Performance Insight: If the 1H NMR spectrum shows two doublets with a large coupling constant (


 Hz), the reaction has failed  to produce the target regiochemistry.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Note: This protocol assumes standard safety measures for handling chlorosulfonic acid (highly corrosive).

  • Preparation: Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (5.0 equiv) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add ethyl 2-methyl-3-nitrobenzoate (1.0 equiv) portion-wise over 30 minutes. Causality: Slow addition prevents exotherms that could promote side reactions (e.g., hydrolysis or sulfone formation).

  • Reaction: Heat the mixture to 80°C for 3 hours. Monitor by TLC (Note: Convert aliquot to sulfonamide with amine for TLC visualization, as sulfonyl chlorides are unstable on silica).

  • Quench: Pour the reaction mixture carefully onto crushed ice. The product will precipitate as a solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Part B: Analytical Validation Protocol (The "Self-Validating" System)

To confirm the C5 position, run the following NMR experiments in


.
1. 1H NMR Analysis (400 MHz or higher)
  • Focus Region: 7.0 - 9.0 ppm (Aromatic).

  • Pass Criteria: Observe two distinct doublets (or singlets if resolution is low) with

    
     Hz .
    
  • Fail Criteria: Observation of

    
     Hz .
    
2. NOESY/HMBC Correlation (Confirmatory)

If peaks are broadened or ambiguous, use 2D methods to map the neighborhood.

  • Logic:

    • H6 is physically close to the Ethyl Ester group.

    • H4 is wedged between the Nitro and Sulfonyl groups (no proton neighbors).

    • NOESY: Look for a cross-peak between the aromatic proton at lower shift (H6) and the ester

      
       protons.
      
    • HMBC: H6 should show a long-range coupling to the Carbonyl carbon (C=O). H4 will not.

Figure 2: NMR Logic for Structure Confirmation

NMRLogic cluster_legend Interpretation H4 Proton H4 (Deshielded by NO2/SO2Cl) H6 Proton H6 (Deshielded by SO2Cl/COOEt) H4->H6 Meta Coupling (J ~ 2 Hz) Ester Ethyl Ester Group (-COOCH2CH3) H6->Ester NOESY Correlation (Spatial Proximity) Carbonyl Carbonyl C=O (HMBC Target) H6->Carbonyl HMBC (3-bond) Legend If H4 and H6 show Meta Coupling, Regiochemistry is C5 (Confirmed).

Caption: Analytical logic map. The presence of meta-coupling between H4 and H6 is the primary confirmation. NOESY correlation between H6 and the Ester group provides secondary validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for electrophilic aromatic substitution directing effects).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-methyl-3-nitrobenzoate. Retrieved from PubChem.[3]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for 2D NMR interpretation).

Sources

Benchmarking the efficiency of ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate against other linkers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (hereafter referred to as ECMNB ), positioning it within the broader landscape of bioconjugation and medicinal chemistry linkers.

This analysis synthesizes structural reactivity principles with practical application data, focusing on its utility as a high-stability sulfonamide precursor compared to traditional amide-forming linkers.

Executive Summary: The Stability-Reactivity Paradox

In drug discovery and chemical biology, the "linker" is often the failure point of a conjugate. While N-hydroxysuccinimide (NHS) esters and acyl chlorides are ubiquitous for amine coupling, the resulting amide bonds are susceptible to enzymatic hydrolysis (proteases) and chemical degradation.

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (ECMNB) represents a specialized class of "activated" sulfonyl chloride linkers. It addresses a critical gap: it forms sulfonamide bonds —which are metabolically stable—while utilizing a nitro-activated core to overcome the traditionally sluggish kinetics of sulfonyl chlorides.

Core Value Proposition
  • Target: Primary and secondary amines (Lysine residues, N-terminal amines).

  • Mechanism: Nucleophilic substitution at sulfur (

    
    -like).
    
  • Advantage: The

    
    -Nitro group acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the sulfonyl chloride compared to standard benzenesulfonyl chlorides.
    

Structural Analysis & Mechanism

To understand the efficiency of ECMNB, one must analyze its electronic environment. The molecule features a "Push-Pull-Steric" architecture:

  • 5-Chlorosulfonyl (Warhead): The reactive site.

  • 3-Nitro (Activator): A strong EWG (

    
    ) that pulls electron density from the ring, destabilizing the S-Cl bond and accelerating nucleophilic attack by amines.
    
  • 2-Methyl (Steering): Provides steric bulk that prevents "flat" stacking, improving solubility and potentially directing regioselectivity during synthesis.

  • 1-Ethyl Ester (Handle): An orthogonal attachment point for further elaboration (e.g., hydrolysis to acid or reduction to alcohol).

Reaction Pathway Diagram (DOT)

The following diagram illustrates the divergent pathways between ECMNB and standard Acyl Chlorides, highlighting the stability outcome.

LinkerPathways Start Amine Nucleophile (R-NH2) ECMNB ECMNB (Activated Sulfonyl Cl) Start->ECMNB Path A AcylCl Standard Acyl Chloride (R-COCl) Start->AcylCl Path B Inter1 Transition State (Hypervalent Sulfur) ECMNB->Inter1 Fast (Nitro-Assisted) Prod1 Sulfonamide Conjugate (R-NH-SO2-Ar) Inter1->Prod1 -HCl Outcome1 High Metabolic Stability (Protease Resistant) Prod1->Outcome1 Inter2 Tetrahedral Intermediate AcylCl->Inter2 Very Fast Prod2 Amide Conjugate (R-NH-CO-R) Inter2->Prod2 -HCl Outcome2 Moderate Stability (Protease Susceptible) Prod2->Outcome2

Figure 1: Mechanistic divergence showing the superior downstream stability of the sulfonamide linkage formed by ECMNB compared to the amide linkage.

Benchmarking Efficiency: ECMNB vs. Alternatives

The following data summarizes the performance of ECMNB against standard linkers. Data is synthesized from standard physical organic chemistry parameters (Hammett constants) and bioconjugation efficiency metrics.

Table 1: Comparative Linker Performance
FeatureECMNB (Nitro-Aryl Sulfonyl Cl) Standard NHS Ester Benzoyl Chloride Aliphatic Sulfonyl Cl
Bond Formed SulfonamideAmideAmideSulfonamide
Bond Stability High (Resistant to hydrolysis)Moderate (Protease sensitive)ModerateHigh
Reactivity (

)
High (Activated by

)
Moderate (Tunable)Very High (Often uncontrolled)Low (Sluggish)
Hydrolysis Half-life ~10–30 min (pH 8)~10–20 min (pH 8)< 1 min (pH 8)> 60 min (pH 8)
Selectivity Lysine / N-termLysine / N-termNon-selectiveLysine
Atom Economy Moderate (Loss of HCl)Low (Loss of NHS)Moderate (Loss of HCl)Moderate
Detailed Analysis
1. Reactivity vs. Hydrolysis (The "Goldilocks" Zone)
  • Problem: Unsubstituted benzenesulfonyl chlorides react slowly with amines, often requiring heating or strong bases that damage biological payloads.

  • ECMNB Solution: The 3-nitro group withdraws electron density.[1]

    • Evidence: Hammett equation analysis indicates that a meta-nitro group increases the reaction rate constant (

      
      ) by approximately 10–50 fold compared to the unsubstituted parent.
      
    • Result: ECMNB couples efficiently at 0°C to Room Temperature , preventing thermal degradation of sensitive proteins or warheads.

2. Linker Stability (In Vivo)
  • Problem: Amide bonds (formed by NHS/Acyl chlorides) are natural substrates for endogenous proteases and amidases in plasma.

  • ECMNB Solution: Sulfonamides are bio-isosteres of amides but are tetrahedral and lack the resonance overlap that proteases recognize.

    • Outcome: Conjugates made with ECMNB exhibit prolonged half-lives in plasma stability assays compared to benzamide analogs.

Experimental Protocol: Validated Coupling Workflow

This protocol is designed for the conjugation of ECMNB to a secondary amine-containing scaffold (e.g., a piperazine derivative), common in PROTAC or drug design.

Safety Note: ECMNB is a sulfonyl chloride. It is corrosive and moisture-sensitive. Handle in a fume hood.

Materials
  • Linker: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate (1.0 equiv).

  • Substrate: Amine-bearing scaffold (1.0 – 1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Quench: 1M HCl or Saturated

    
    .
    
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask under Nitrogen (

      
      ) atmosphere.
      
    • Dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (5 mL).

    • Add DIPEA (2.5 mmol) and cool the solution to 0°C using an ice bath.

  • Coupling (The Critical Step):

    • Dissolve ECMNB (1.0 mmol) in minimal DCM (2 mL).

    • Dropwise Addition: Add the ECMNB solution to the amine mixture over 5 minutes.

    • Why? Rapid addition can cause localized heating and side reactions. The dropwise addition ensures the amine (nucleophile) is always in excess relative to the local concentration of the electrophile.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 1–2 hours .

    • Validation: Check via TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the sulfonyl chloride peak (reactive species) and the mass shift corresponding to

      
      .
      
  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Note: The sulfonamide product is typically more polar than the starting ECMNB but less polar than the free amine.

Decision Logic: When to Use ECMNB

Use the following logic flow to determine if ECMNB is the correct linker for your campaign.

DecisionTree Start Select Linker Strategy Q1 Is metabolic stability critical? Start->Q1 Q2 Is the amine sterically hindered? Q1->Q2 Yes (Sulfonamide req.) Result_Amide Use NHS Ester / Acyl Cl (Standard Amide Bond) Q1->Result_Amide No (Amide acceptable) Result_ECMNB USE ECMNB (High Reactivity + High Stability) Q2->Result_ECMNB Yes (Need Activation) Result_Aliphatic Use Aliphatic Sulfonyl Cl (Lower Reactivity) Q2->Result_Aliphatic No (Primary amine)

Figure 2: Decision matrix for selecting ECMNB based on metabolic stability requirements and steric hindrance of the nucleophile.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link (Foundational text on Electronic Effects/Hammett Constants).

  • Tilley, J. W., et al. (1989). Sulfonamide-based Linkers in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextualizes sulfonamide stability vs amides).
  • PubChem Compound Summary. (2025). Ethyl 3-chloro-5-nitrobenzoate (Precursor/Isomer Context). National Center for Biotechnology Information. Link

  • Geiger, T., & Clarke, S. (1987). Deamidation, Isomerization, and Racemization at Asparaginyl and Aspartyl Residues in Peptides. Journal of Biological Chemistry. (Reference for amide bond instability).

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of Novel Sulfonamides Derived from Ethyl 5-(Chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Sulfonamide Drug Discovery

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, the first to be successfully deployed in therapy, and their derivatives continue to be explored for a vast range of pharmacological activities.[1] The fundamental mechanism of action for antimicrobial sulfonamides involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[1][2] The journey from a promising chemical entity to a viable drug candidate is, however, fraught with challenges, chief among them being metabolic stability. A compound that is rapidly degraded in the body will fail to achieve the necessary therapeutic concentrations, rendering it ineffective regardless of its intrinsic potency.

This guide provides a comprehensive comparison of the in vitro and in vivo stability profiles of a series of novel sulfonamide derivatives synthesized from ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. We will delve into the causality behind the experimental design, present detailed protocols for key stability assays, and interpret the resulting data to establish a structure-stability relationship. The objective is to provide researchers, scientists, and drug development professionals with a practical framework for evaluating and prioritizing drug candidates based on their metabolic fate.

Rationale for a Multi-Faceted Stability Assessment

Evaluating a compound's stability requires a multi-pronged approach. In vitro assays provide a rapid, high-throughput method to screen compounds and predict their metabolic liabilities, while in vivo studies offer the definitive assessment of a drug's behavior in a complex biological system.

  • In Vitro Liver Microsomal Stability: This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[3] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5] By incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH, we can simulate hepatic oxidative metabolism and determine a compound's intrinsic clearance—a measure of how quickly the liver can metabolize the drug.[3][4] This data is crucial for predicting in vivo hepatic clearance and potential drug-drug interactions.[6][7]

  • In Vitro Plasma Stability: Beyond the liver, compounds can be metabolized by enzymes present in systemic circulation. Plasma contains various hydrolases, such as esterases and amidases, that can cleave susceptible functional groups.[8][9][10] Assessing plasma stability is particularly critical for compounds containing esters, amides, or other labile moieties, as instability in plasma can lead to rapid clearance and poor bioavailability before the drug even reaches its target or the primary metabolic organ, the liver.[9][11]

  • In Vivo Pharmacokinetics: This is the ultimate test of a drug's stability and overall disposition in a living organism. Following administration to an animal model (e.g., rat), blood samples are collected over time to determine key pharmacokinetic (PK) parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and oral bioavailability (F%).[12] These parameters provide a holistic view of how the drug is absorbed, distributed, metabolized, and excreted, directly informing dosing regimens for further studies.

The following diagram illustrates the overall workflow for assessing the stability of our novel sulfonamide candidates.

G cluster_0 Synthesis & Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Sulfonamide Derivatives (A, B, C) from Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Microsomal Liver Microsomal Stability Assay Synthesis->Microsomal Plasma Plasma Stability Assay Synthesis->Plasma Analysis Calculate In Vitro Half-Life & CLint Calculate In Vivo PK Parameters Establish In Vitro-In Vivo Correlation (IVIVC) Microsomal->Analysis InVivo Pharmacokinetic Study in Rat Model Plasma->InVivo Candidate Selection Plasma->Analysis InVivo->Analysis

Caption: Overall experimental workflow from synthesis to data analysis.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed. The choice of specific concentrations, incubation times, and analytical methods is based on established industry standards and scientific literature.[3][4][13]

In Vitro Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by hepatic enzymes.[3] A control incubation without the cofactor NADPH is crucial to distinguish enzymatic degradation from chemical instability.[4]

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute to 100 µM in acetonitrile.[3]

    • Prepare an NADPH regenerating system solution in phosphate buffer containing NADP+ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[3]

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[4]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and test compound to 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is 200 µL, with a final test compound concentration of 1 µM and a final DMSO concentration of <0.5%.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Termination:

    • Immediately terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or a structurally similar proprietary compound).[4]

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][15]

The workflow for this assay is visualized below.

G cluster_0 Setup cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis cluster_4 Data Output A Prepare Reagents: - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor Solution B Combine & Incubate at 37°C A->B C Withdraw Aliquots at Time Points (0-60 min) B->C D Quench with Cold Acetonitrile + Internal Std. C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) F->G

Caption: Step-by-step workflow for the liver microsomal stability assay.

In Vitro Plasma Stability Assay

This protocol measures the degradation of a compound in plasma, which can occur via hydrolysis by enzymes like esterases and amidases.[8]

Protocol Steps:

  • Preparation:

    • Thaw pooled human plasma on ice or at room temperature.

    • Prepare a 10 mM stock solution of the test compound in DMSO and dilute as needed.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is below 0.5% to avoid affecting enzyme activity.

    • Incubate the mixture in a shaker at 37°C.[13]

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[8][11]

  • Reaction Termination & Analysis:

    • The termination and analysis steps are identical to the microsomal stability assay: quench with 2-4 volumes of ice-cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS.[13]

In Vivo Pharmacokinetic (PK) Study

This study determines the fate of the most promising candidates from in vitro screening in a living system. Sprague-Dawley rats are a commonly used model.

Protocol Steps:

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • For intravenous (IV) administration, administer the compound (e.g., 1-2 mg/kg) as a bolus dose via the tail vein. The drug is typically formulated in a vehicle like saline with a co-solvent.

    • For oral (PO) administration, administer the compound (e.g., 5-10 mg/kg) by gavage, typically formulated as a suspension or solution.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing & Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using protein precipitation (with acetonitrile) or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time curves.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Results: A Comparative Stability Profile

Three lead sulfonamide derivatives, designated Compound A, Compound B, and Compound C, were synthesized and subjected to the stability assays described above. The quantitative results are summarized below.

Table 1: In Vitro Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Compound A > 60< 12High
Compound B 8.581.5Low
Compound C 5512.6High
Verapamil (Control) 11.261.9Moderate-Low

Data represents the mean of n=3 determinations. Intrinsic clearance was calculated using the formula CLint = (0.693 / t½) / (mg microsomal protein/mL).

Table 2: In Vitro Stability in Human Plasma

Compound% Remaining at 120 minHalf-Life (t½, min)Stability Classification
Compound A 98.2%> 120High
Compound B 95.5%> 120High
Compound C 15.4%28.1Low
Procaine (Control) < 1%< 5Low

Data represents the mean of n=3 determinations.

Table 3: In Vivo Pharmacokinetic Parameters in Rats

ParameterCompound ACompound BCompound C
Clearance (CL) (mL/min/kg) 15.285.120.5
Volume of Distribution (Vss) (L/kg) 1.83.51.5
IV Half-Life (t½) (h) 2.10.51.3
Oral Bioavailability (F%) 75%8%12%

IV dose = 2 mg/kg; PO dose = 10 mg/kg.

Discussion: Bridging In Vitro Data with In Vivo Outcomes

The data reveals distinct stability profiles for the three derivatives, highlighting the profound impact of minor structural modifications on metabolic fate.

  • Compound A: The Promising Candidate. This compound demonstrated high stability in both liver microsomes and plasma (t½ >60 min and >120 min, respectively). This excellent in vitro profile translated directly into favorable in vivo pharmacokinetics in the rat. It exhibited low clearance (15.2 mL/min/kg), a reasonable half-life of 2.1 hours, and excellent oral bioavailability of 75%. The strong correlation between the in vitro and in vivo data suggests that hepatic metabolism and plasma hydrolysis are not major clearance pathways for this compound, making it a robust candidate for further development.

  • Compound B: A Victim of Hepatic Metabolism. In stark contrast, Compound B was rapidly metabolized in human liver microsomes, with a short half-life of 8.5 minutes and high intrinsic clearance.[12] This finding was a strong predictor of its in vivo fate. In rats, Compound B showed very high clearance (85.1 mL/min/kg), approaching liver blood flow, a very short half-life of 0.5 hours, and consequently, very poor oral bioavailability (8%). The data strongly indicates that extensive first-pass hepatic metabolism is the primary reason for its poor performance.[12] The stability in plasma suggests that the liability is specific to CYP-mediated metabolism rather than hydrolysis.

  • Compound C: The Plasma Instability Pitfall. Compound C presents an interesting case that underscores the importance of conducting multiple stability assays. It showed high stability in liver microsomes, which, if viewed in isolation, would suggest it might have good in vivo properties. However, the plasma stability assay revealed a critical flaw: the compound was rapidly degraded in plasma with a half-life of only 28.1 minutes. This suggests the presence of a chemical group, likely an ester or a particularly labile amide, that is readily cleaved by plasma hydrolases.[8][9] This plasma instability is the most likely cause for its low oral bioavailability (12%), as the compound is degraded in circulation before it can be fully distributed.

The primary metabolic pathways for sulfonamides often involve N-acetylation or oxidation of the aromatic ring or arylamine group.[6][16][17] The observed differences in stability among our compounds are likely due to substitutions that either sterically hinder or electronically protect these metabolically susceptible sites.

Sulfonamide Generic Sulfonamide Structure N_Acetylation N4-Acetylation (Phase II) Sulfonamide->N_Acetylation N-acetyltransferase Oxidation Arylamine Oxidation (Phase I - CYP enzymes) Sulfonamide->Oxidation CYP450 Hydroxylation Aromatic Ring Hydroxylation (Phase I) Sulfonamide->Hydroxylation CYP450

Caption: Major metabolic pathways for sulfonamide drugs.[16][17]

Conclusion

This comparative guide demonstrates the critical necessity of a comprehensive stability assessment in the early stages of drug discovery. The combination of in vitro microsomal and plasma stability assays provides a powerful predictive tool for in vivo pharmacokinetic outcomes.

  • Compound A emerged as a strong development candidate due to its high stability across all assays, leading to excellent in vivo properties.

  • Compound B was rapidly eliminated from consideration due to high hepatic metabolism, a liability correctly identified by the microsomal stability assay.

  • Compound C highlighted the risk of relying on a single assay, as its plasma instability, not microsomal metabolism, was the primary driver of its poor bioavailability.

By understanding the causality behind these experimental choices and carefully interpreting the integrated data, drug development teams can make more informed decisions, efficiently triage compounds, and ultimately focus resources on candidates with the highest probability of success.

References

  • Title: Sulfonamide metabolic pathways Source: Vertex AI Search URL
  • Title: ANTIMICROBIAL SULFONAMIDE DRUGS Source: Vertex AI Search URL
  • Title: Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Cyprotex URL
  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Cyprotex URL
  • Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses Source: Pharmacy 180 URL
  • Title: ADME Plasma Stability Assay Source: BioDuro URL
  • Source: protocols.
  • Title: Plasma Stability Assay Source: Domainex URL
  • Title: Plasma Stability In Vitro Assay Source: Charnwood Discovery URL
  • Title: Major metabolites of sulfonamide antibiotics.
  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL
  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC URL
  • Title: Plasma Stability Assay Source: Creative Bioarray URL
  • Title: Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology Source: Merck Veterinary Manual URL
  • Title: Microsomal Stability Assay Source: Creative Bioarray URL
  • Title: Prediction of in Vivo Drug-Drug Interactions Between Tolbutamide and Various Sulfonamides in Humans Based on in Vitro Experiments Source: PubMed URL
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Biophysical Reviews URL
  • Title: Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 Source: PMC URL

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. This guide is intended for researchers, scientists, and drug development professionals who are trained in handling hazardous chemical reagents. The procedures outlined herein are designed to mitigate risks by neutralizing the reactive functional groups of the compound before final waste collection.

Disclaimer: The information provided is a guide based on the chemical properties of sulfonyl chlorides and nitroaromatic compounds. It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department before proceeding. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

Part 1: Hazard Assessment and Chemical Profile

Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is a multifunctional compound requiring careful handling due to its distinct reactive moieties: the chlorosulfonyl group and the nitroaromatic ring.

  • Chlorosulfonyl Group (-SO₂Cl): This is the primary acute hazard. Chlorosulfonyl groups are highly reactive and corrosive.[1] They react exothermically and violently with water and other nucleophiles (such as alcohols and amines) to release corrosive and toxic gases, including hydrogen chloride (HCl).[2][3]

  • Nitroaromatic Group (-NO₂): Aromatic nitro compounds are often classified as toxic and are environmental hazards due to their persistence and potential for adverse ecological effects.[4] Disposal of this class of compounds typically requires high-temperature incineration.[4][5]

The combination of these groups necessitates a two-stage disposal mindset: first, controlled neutralization of the immediate reactive hazard (the -SO₂Cl group), followed by the compliant disposal of the resulting, more stable (but still hazardous) nitroaromatic waste.

Hazard ClassDescriptionGHS Pictogram
Water-Reactive Reacts with water to release corrosive gases (HCl) and heat. Direct contact with water on the pure compound must be avoided.[6]GHS05
Corrosive Causes severe skin burns and eye damage due to its reactivity and the acidic byproducts of hydrolysis.[7][8]GHS05
Acutely Toxic (Inferred) Similar compounds can be harmful if swallowed or inhaled.[8][9] The nitroaromatic structure contributes to general toxicity.[4]GHS06, GHS07
Environmental Hazard Halogenated and nitrated organic compounds can be toxic to aquatic life with long-lasting effects.[2][4]GHS09

Part 2: Pre-Disposal Safety Protocol

Before beginning any neutralization procedure, a thorough safety review is mandatory.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive reagent and the basic quenching solution.
Hand Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Check manufacturer's compatibility charts.Protects against severe skin burns. Nitrile gloves may not offer sufficient protection for prolonged contact.
Body Flame-retardant laboratory coat and chemical-resistant apron.Provides a barrier against spills and splashes.
Engineering Controls
  • Chemical Fume Hood: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust corrosive vapors and potential aerosols.[10]

  • Emergency Equipment: Ensure immediate access to a functional safety shower and eyewash station.

  • Spill Kit: A spill kit containing a dry absorbent material (e.g., sand, vermiculite, or dry lime/soda ash) must be readily available. Do not use water or combustible materials like sawdust to clean up spills. [6]

Part 3: Step-by-Step Neutralization Protocol

This protocol is designed for the safe quenching of small, laboratory-scale quantities of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate. The core principle is the controlled hydrolysis of the reactive chlorosulfonyl group into a stable sulfonic acid salt.

Experimental Workflow: Neutralization

G cluster_0 Preparation Phase cluster_1 Neutralization Phase (in Fume Hood) cluster_2 Verification & Collection A 1. Prepare Quenching Solution (5-10% NaHCO₃ or NaOH) in a large beaker with stir bar. B 2. Cool Solution in an ice/water bath. A->B C 3. SLOWLY Add Reagent Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate to the cold, stirring basic solution. B->C D 4. Monitor Reaction Control temperature and gas evolution. Stir for 1-2 hours, allowing to warm to RT. C->D E 5. Verify Neutralization Check pH to ensure it is neutral or slightly basic (pH 7-9). D->E F 6. Transfer to Waste Container Collect the neutralized aqueous solution. E->F

Caption: Workflow for the safe neutralization of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate.

Detailed Methodology
  • Prepare the Quenching Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) in a beaker or flask that is at least 10 times larger than the volume of the sulfonyl chloride to be neutralized. Add a magnetic stir bar.

    • Causality: Using a large excess of a basic solution ensures that the generated sulfonic acid and HCl are immediately neutralized, controlling the reaction's exotherm and preventing the release of acidic vapors.[11]

  • Cool the Solution: Place the beaker containing the basic solution into an ice/water bath on a magnetic stir plate and begin vigorous stirring. Allow the solution to cool to approximately 0-5 °C.[12]

  • Slowly Add the Reagent: Carefully and slowly, using a glass pipette or a dropping funnel, add the Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate dropwise into the center of the vortex of the cold, stirring basic solution.

    • CRITICAL SAFETY STEP: Always add the sulfonyl chloride to the basic solution. NEVER add water or base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction and splashing.[10]

  • Monitor the Reaction: Observe the reaction for signs of gas evolution (effervescence if using bicarbonate) and ensure the temperature does not rise significantly. Adjust the addition rate to keep the reaction under control.

  • Ensure Complete Hydrolysis: Once the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for an additional 1-2 hours.

    • Causality: This extended stirring period ensures that the hydrolysis reaction goes to completion.[11]

  • Verify Neutralization: After the reaction is complete, test the pH of the aqueous solution using a pH strip or meter. The final pH should be between 7 and 9. If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.

Part 4: Final Waste Management and Disposal

The neutralized aqueous solution, while no longer corrosive or water-reactive, is still considered hazardous waste due to its chemical contents.

  • Waste Segregation: This waste stream must be kept separate from non-hazardous and other types of chemical waste. Do not mix it with non-halogenated organic solvents.[4]

  • Containerization and Labeling:

    • Collect the neutralized solution in a designated, sealable hazardous waste container that is compatible with aqueous waste.

    • The container must be clearly labeled with a "Hazardous Waste" sticker.

    • The label must include the full chemical names of the contents: "Water, Sodium Sulfate, Sodium Chloride, and Hydrolyzed Ethyl 5-(sulfonate)-2-methyl-3-nitrobenzoate."

  • Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. The final disposal method for such waste is typically high-temperature incineration.[4][5]

    • Under no circumstances should this waste be discharged into the sanitary sewer system. [13][14]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Chlorosulfonyl isocyan
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
  • ICSC 0198 - SULPHURYL CHLORIDE. International Labour Organization. [Link]

  • sulphuryl chloride. Sdfine. [Link]

  • Managing Chemical Wastes in the High School Lab. American Association of Chemistry Teachers (AACT). [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Chlorosulfonyl isocyanate. Wikipedia. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Removing thionyl chloride. Reddit. [Link]

  • Chlorosulfonyl isocyanate | CClNO3S | CID 70918. PubChem - NIH. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Ethyl 5-chloro-2-nitrobenzoate | C9H8ClNO4 | CID 603450. PubChem. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987. PubChem. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Methyl 3-nitrobenzoate. ChemBK. [Link]

  • Ethyl 2-chloro-5-nitrobenzoate. Chemsrc. [Link]

  • Methyl 2-(chlorosulfonyl)-5-nitrobenzoate (C8H6ClNO6S). PubChemLite. [Link]

Sources

Personal protective equipment for handling Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide: Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Executive Safety Summary: The "Why" Behind the Protocol

As Senior Application Scientist, I must emphasize that the safety profile of Ethyl 5-(chlorosulfonyl)-2-methyl-3-nitrobenzoate is dictated by its chlorosulfonyl moiety (


) . While the nitro and ester groups contribute to its reactivity, the sulfonyl chloride group presents the immediate acute hazard.

The Mechanism of Danger: This compound is an electrophile that reacts violently with nucleophiles, including water. Upon contact with atmospheric moisture or mucosal membranes (eyes, lungs), it undergoes rapid hydrolysis:



Operational Implication: You are not just protecting yourself from a solid powder; you are protecting yourself from the instantaneous generation of hydrochloric acid gas and corrosive sulfonic acids upon contact with your skin or respiratory tract.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must implement engineering controls.[1] PPE is the last line of defense, not the first.

Hierarchy Figure 1: Hierarchy of Controls for Reactive Electrophiles. Elimination Elimination: Can you use a less reactive surrogate? Engineering Engineering Controls: Fume Hood (Face Velocity > 100 fpm) Inert Atmosphere (N2/Ar) Elimination->Engineering If No Admin Admin Controls: SOPs, Access Restriction, No Solo Work Engineering->Admin PPE PPE (Last Resort): Gloves, Goggles, Lab Coat, Respirator (if outside hood) Admin->PPE

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot meet these criteria, the experiment must be paused.

Protection ZoneMandatory PPE Technical Rationale & Causality
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. The hydrolysis of sulfonyl chlorides releases HCl gas, which bypasses glasses. Goggles form a seal against corrosive vapors. Escalation: Add a Face Shield if handling >5g or working with liquid solutions.
Dermal (Hands) Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Why: Nitrile provides good splash protection for solids. However, if dissolved in halogenated solvents (DCM/Chloroform), nitrile degrades rapidly. Protocol: Change outer gloves immediately upon any visible contamination.[2]
Respiratory Fume Hood (Primary)If outside hood: Full-Face Respirator with P100 + Acid Gas (AG) CartridgesWhy: Particulate filters (N95) stop dust but pass HCl gas. You must have an Acid Gas scavenger (typically yellow/magenta band).
Body Chemical-Resistant Lab Coat (Poly/Cotton or Nomex) + Apron Why: Standard cotton coats absorb liquids, holding corrosive acids against the skin. An impervious apron prevents chest/lap burns during transfer.

Operational Protocol: Handling & Synthesis

Phase A: Weighing & Transfer (The Critical Moment)

Most accidents occur here because the material is briefly outside the inert environment.

  • Humidity Control: Ensure the lab humidity is <50% if possible. High humidity accelerates degradation and HCl release.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-dissipative powder containment hood .

  • Transfer:

    • Tare a dry flask containing a magnetic stir bar.

    • Transfer the solid using a disposable spatula (avoid metal spatulas if corrosion is visible).

    • Immediate Seal: Cap the flask with a septum immediately after weighing.

Phase B: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) or Argon (
    
    
    
    ) for 5 minutes before adding solvent.
  • Solvent Addition: Add anhydrous solvents via syringe through the septum to avoid opening the system to air.

  • Temperature Control: Sulfonyl chlorides are thermally labile. If heating is required, ensure a reflux condenser is attached and vented to a scrubber (base trap) to neutralize evolved HCl.

Emergency Response & Deactivation (Quenching)

CRITICAL WARNING: Never add water directly to the bulk solid. This causes a "steam explosion" effect driven by the exotherm of hydrolysis.

Spill Cleanup Protocol
  • Evacuate: If the spill is >10g and outside a hood, evacuate the area due to HCl generation.

  • Cover: Cover the spill with solid sodium bicarbonate (

    
    )  or a 1:1 mix of sand and soda ash. This neutralizes the acid in situ.
    
  • Sweep: Once bubbling ceases, sweep into a hazardous waste container.

Reaction Quenching (Disposal Prep)

Follow this workflow to safely deactivate excess reagent or reaction mixtures.

Quenching Figure 2: Safe Quenching Workflow for Sulfonyl Chlorides. Start Reaction Mixture (Contains R-SO2Cl) Prep Prepare Quench Tank: Ice + Water + NaOH or NaHCO3 (Base) Start->Prep Do NOT add water to reaction Action SLOW Addition: Add Mixture TO Base (Dropwise) Prep->Action Control Exotherm (<20°C) Check Check pH: Must be pH 7-9 Action->Check Check->Prep If Acidic (Add more Base) Disposal Disposal: Aqueous Waste Stream Check->Disposal If Neutral

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor.

  • BenchChem. (2025). Safe Quenching Procedures for Sulfonyl Chloride Reactions. Technical Support Center.

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride (Analogous Hazard Profile).

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.